Cysteamine Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2012 and is indicated for cystinosis.
See also: Cysteamine (has active moiety); Cysteamine Bitartrate (related).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminoethanethiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMADIBCHLQMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-23-1 (Parent) | |
| Record name | Cysteamine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptoethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045779 | |
| Record name | Cysteamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Cysteamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19520 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>17 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
156-57-0, 16904-32-8 | |
| Record name | Cysteamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanethiol, 2-amino-, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16904-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteamine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptoethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanethiol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cysteamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercaptamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF1B771SVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical and physical properties of Cysteamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine hydrochloride, the hydrochloride salt of the aminothiol cysteamine, is a compound of significant interest in both clinical practice and biomedical research.[1] Historically recognized for its role as a radioprotective agent, its primary therapeutic application today is in the management of nephropathic cystinosis, a rare lysosomal storage disorder.[2][3] Beyond this well-established indication, emerging research continues to unveil its multifaceted pharmacological profile, including potent antioxidant and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanisms of action, and detailed experimental protocols for its analysis.
Chemical and Physical Properties
This compound is a white, water-soluble solid with a characteristic disagreeable odor.[4] It is the salt form of cysteamine, a naturally occurring degradation product of the amino acid cysteine.[5] The presence of both an amine and a thiol functional group confers upon it unique chemical reactivity, central to its biological functions.[4]
| Property | Value | References |
| Molecular Formula | C₂H₇NS·HCl | [6] |
| Molecular Weight | 113.61 g/mol | [6] |
| CAS Number | 156-57-0 | [6] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 67-71 °C | [7] |
| Solubility | Highly soluble in water; soluble in ethanol; slightly soluble in DMSO and methanol. | [7] |
| pKa (of Cysteamine) | pKa₁ (thiol group): 8.19pKa₂ (amino group): 10.75 | [8] |
| Stability | Aqueous solutions are susceptible to oxidation, especially at neutral to alkaline pH. Storage at low temperatures (-20°C) is recommended to prevent degradation. | [8] |
Mechanism of Action
The therapeutic effects of this compound are primarily attributed to two distinct, yet interconnected, mechanisms: its cystine-depleting activity and its antioxidant properties.
Cystine-Depleting Mechanism in Cystinosis
Cystinosis is an autosomal recessive disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[5] A defect in this transporter leads to the accumulation of cystine within lysosomes, forming crystals that cause cellular damage, particularly in the kidneys and eyes.[5]
This compound readily enters cells and lysosomes, where its thiol group participates in a thiol-disulfide exchange reaction with cystine. This reaction cleaves the disulfide bond of cystine, forming cysteine and a mixed disulfide of cysteine and cysteamine.[2][5] Both of these products can then be transported out of the lysosome via endogenous amino acid transporters, thereby reducing the intralysosomal cystine concentration and preventing crystal formation.[5]
References
- 1. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential antidepressant properties of cysteamine on hippocampal BDNF levels and behavioral despair in mice [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. powder or crystals, ≥98% (titration) | Sigma-Aldrich [sigmaaldrich.com]
- 6. NRF2 Cysteine Residues Are Critical for Oxidant/Electrophile-Sensing, Kelch-Like ECH-Associated Protein-1-Dependent Ubiquitination-Proteasomal Degradation, and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Enduring Therapeutic Journey of Cysteamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteamine hydrochloride, a simple aminothiol, has a rich and evolving history in the landscape of therapeutic agents. Initially recognized for its radioprotective properties, its pivotal role was cemented with its discovery as the first effective treatment for cystinosis, a rare and devastating lysosomal storage disease. This technical guide provides an in-depth exploration of the discovery, historical development, and multifaceted therapeutic applications of this compound. It delves into the quantitative outcomes of key clinical trials, details the experimental protocols that have been instrumental in its study, and visually elucidates the complex signaling pathways through which it exerts its effects. This document serves as a comprehensive resource for researchers and drug development professionals, aiming to foster a deeper understanding of this remarkable molecule and inspire further investigation into its therapeutic potential.
Discovery and Historical Development
The journey of cysteamine, chemically known as 2-aminoethanethiol, from a simple chemical entity to a life-saving therapeutic is a testament to scientific perseverance. While the compound itself was known in the early 20th century, its therapeutic potential was not realized until the mid-1900s.
A significant milestone in its history was the discovery of its radioprotective effects in the 1950s.[1] However, its most profound impact came with the groundbreaking discovery of its efficacy in treating nephropathic cystinosis. The therapeutic effect of cysteamine on cystinosis was first reported in the 1950s, and it was later approved as a drug for this condition in the United States in 1994.[2] An extended-release formulation received approval in 2013, offering improved patient compliance.[2]
The development of synthetic routes for this compound has also evolved over time. Early methods involved the thermal decarboxylation of the amino acid cystine to form cystamine, which was then reduced to cysteamine.[3] Over the years, various chemical synthesis routines have been developed, including methods starting from ethanolamine.[4][5][6] The ethanolamine-sulfuric acid-thiazoline method has become a conventional industrial process due to its mild operating conditions and cost-effectiveness.[7]
Beyond cystinosis, the therapeutic potential of cysteamine has been explored in other areas. Its depigmenting properties were first observed in the 1960s, leading to its recent development as a topical treatment for hyperpigmentation disorders like melasma.[7] Furthermore, research into its neuroprotective effects has led to clinical investigations for neurodegenerative conditions such as Huntington's disease.[1]
Therapeutic Applications and Efficacy
Cystinosis
Cysteamine is the cornerstone of treatment for nephropathic cystinosis, a lysosomal storage disorder characterized by the accumulation of cystine crystals within cells. By entering the lysosome, cysteamine participates in a thiol-disulfide exchange reaction, converting cystine into cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then exit the lysosome via specific transporters.[2] This action effectively depletes the harmful accumulation of cystine crystals.
Clinical trials have consistently demonstrated the efficacy of cysteamine in slowing the progression of renal disease and other systemic complications of cystinosis.
| Clinical Trial Outcome | Immediate-Release Cysteamine (Cystagon®) | Delayed-Release Cysteamine (Procysbi®) | Reference |
| Mean Leukocyte Cystine Level | 0.44 nmol half-cystine/mg protein | 0.52 nmol half-cystine/mg protein | [8] |
| Time to Maximum Cysteamine Concentration (Tmax) | 60 minutes | 180 minutes | [8] |
| Mean Maximum Cysteamine Concentration (Cmax) | 36.3 ± 11.7 µM | Not directly comparable due to formulation | [9] |
Hyperpigmentation (Melasma)
Topical cysteamine has emerged as a promising treatment for melasma, a common hyperpigmentation disorder. Its mechanism of action involves the inhibition of key enzymes in melanin synthesis, tyrosinase and peroxidase, as well as increasing intracellular glutathione levels, which shifts melanin production towards the lighter pheomelanin.
Clinical studies have shown significant reductions in the Melasma Area and Severity Index (mMASI) with topical cysteamine treatment.
| Clinical Study Outcome | Cysteamine 5% Cream | Control/Comparator | Reference |
| mMASI Score Reduction (8 weeks) | Statistically significant reduction | Placebo/Hydroquinone | [10][11] |
| mMASI Score Reduction (16 weeks) | Statistically significant reduction | Placebo/Hydroquinone | [10][11][12] |
Huntington's Disease
Cysteamine has been investigated for its neuroprotective effects in Huntington's disease, a progressive neurodegenerative disorder. The proposed mechanisms include the inhibition of transglutaminase, an enzyme implicated in the aggregation of the mutant huntingtin protein, and the upregulation of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival.[1][13]
Clinical trials in Huntington's disease patients have explored the safety and efficacy of cysteamine.
| Clinical Trial Outcome | Cysteamine Treatment Group | Placebo Group | Reference |
| Change in UHDRS Total Motor Score (18 months) | -1.5 (less deterioration) | - | [14] |
| Tolerability | Generally well-tolerated | - | [14] |
Key Experimental Protocols
Quantification of Leukocyte Cystine Levels by LC-MS/MS
The monitoring of leukocyte cystine levels is crucial for managing cystinosis patients. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.
Workflow for Leukocyte Cystine Quantification:
References
- 1. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101225063A - Method for preparing this compound by alkali hydrolysis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN109503441B - Preparation method of high-content this compound - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. A comparison of immediate release and delayed release cysteamine in 17 patients with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholar.undip.ac.id [scholar.undip.ac.id]
- 10. jpad.com.pk [jpad.com.pk]
- 11. researchgate.net [researchgate.net]
- 12. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized, double-blind, placebo-controlled trial evaluating cysteamine in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. basinc.com [basinc.com]
Cysteamine Hydrochloride: A Comprehensive Technical Guide on its Core Function as a Cystine-Depleting Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystinosis is a rare, autosomal recessive lysosomal storage disease resulting from mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1][2][3] This genetic defect leads to the accumulation and crystallization of the amino acid cystine within the lysosomes of various cells and tissues throughout the body, causing widespread organ damage, particularly to the kidneys and eyes.[4][5][6] Cysteamine hydrochloride stands as the primary therapeutic intervention for cystinosis, functioning as a cystine-depleting agent to mitigate the pathology of the disease.[2][7] This technical guide provides an in-depth overview of the mechanism, pharmacokinetics, clinical efficacy, and relevant experimental protocols associated with this compound.
Core Mechanism of Action
The therapeutic effect of this compound is rooted in its ability to reduce intralysosomal cystine levels. Cysteamine, a small aminothiol, enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine.[6] This reaction cleaves the disulfide bond of cystine, producing cysteine and a mixed disulfide of cysteine and cysteamine (cysteine-cysteamine).[3][4][8] Unlike cystine, which is trapped within the lysosome in cystinosis patients, both cysteine and the cysteine-cysteamine mixed disulfide can be transported out of the lysosome into the cytoplasm via specific transporters.[2][8][9] The mixed disulfide is believed to exit through the PQLC2 lysine transporter.[5][9] By facilitating this egress, cysteamine effectively depletes the lysosomal cystine stores, preventing the crystal formation and subsequent cellular damage that characterize cystinosis.[4] Beyond its primary cystine-depleting activity, cysteamine also exhibits antioxidant properties by acting as a scavenger of free radicals, which may contribute to its therapeutic efficacy.[4]
Caption: Mechanism of cysteamine action in lysosomal cystine depletion.
Pharmacokinetics and Pharmacodynamics
The clinical application of this compound is dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Several formulations have been developed to optimize drug delivery and patient adherence, including immediate-release and delayed-release oral capsules, as well as ophthalmic solutions for ocular manifestations.
Pharmacokinetic Parameters
The pharmacokinetics of cysteamine can vary based on the formulation administered. Delayed-release formulations are designed to be taken less frequently, which can improve patient adherence.[5]
| Parameter | Immediate-Release (Cystagon®) | Delayed-Release (Procysbi®) | Ophthalmic Solution | Reference(s) |
| Cmax | 37.72 ± 12.10 µmol/L | 27.70 ± 14.99 µmol/L | Not applicable | [6] |
| AUC 0-12h | 192.00 ± 75.62 µmolh/L | 99.26 ± 44.2 µmolh/L | Not applicable | [6] |
| Tmax | ~1.4 hours | Not specified | Not applicable | [8] |
| Half-life | ~3.7 hours | Not specified | Not applicable | [6] |
| Bioavailability | Can be low; significant first-pass metabolism | Improved over immediate-release | Local delivery to cornea | [6][10] |
| Protein Binding | ~52% (mainly to albumin) | ~52% | Not applicable | [6] |
| Volume of Distribution | ~129 L | Not specified | Not applicable | [6] |
| Clearance | ~1.2 - 1.4 L/min | Not specified | Not applicable | [6] |
Table 1: Summary of Pharmacokinetic Parameters for Different Cysteamine Formulations.
Pharmacodynamic Relationship
The primary pharmacodynamic measure of cysteamine efficacy is the reduction of cystine levels in white blood cells (WBCs), which serves as a surrogate marker for cystine accumulation in other tissues. The therapeutic goal is to maintain WBC cystine levels below 1 nmol half-cystine/mg of protein.[8] Studies have demonstrated a clear relationship between plasma cysteamine concentrations and the reduction in WBC cystine content, although a time lag exists between peak drug concentration and maximum effect, suggesting a delay in the drug's distribution to its site of action within the lysosomes.[8]
Clinical Efficacy
The clinical utility of this compound is well-established for both systemic and ocular manifestations of cystinosis.
Systemic Treatment (Oral Cysteamine)
Oral cysteamine therapy is the cornerstone of management for nephropathic cystinosis.[2] When initiated early in life, it significantly slows the progression of renal disease, delays the need for kidney transplantation, and improves growth.[2][7] Long-term treatment is also associated with a reduction in the severity of extra-renal complications and an extended life expectancy.[2]
Ocular Treatment (Topical Cysteamine)
Due to the avascular nature of the cornea, oral cysteamine does not effectively reach the eye to dissolve corneal cystine crystals.[11] Therefore, topical ophthalmic solutions of this compound are required.[11] These formulations have been shown to be effective in reducing the density of corneal cystine crystals, which can alleviate symptoms such as photophobia and reduce the risk of complications like corneal erosions.[1][11]
| Indication | Formulation | Efficacy Measure | Result | Reference(s) |
| Nephropathic Cystinosis | Oral (Immediate or Delayed-Release) | WBC Cystine Levels | Reduction to < 1 nmol half-cystine/mg protein | [8][12] |
| Corneal Cystinosis | Ophthalmic Solution (e.g., 0.55%) | Corneal Cystine Crystal Score (CCCS) | Significant reduction over time | [1][11][13] |
| Corneal Cystinosis | Ophthalmic Solution (e.g., 0.55%) | Photophobia Score | Decrease within 3 months of treatment | [11][14] |
| Nephropathic Cystinosis | Oral | Renal Function | Delays progression to end-stage renal disease | [2] |
Table 2: Summary of this compound Clinical Efficacy Data.
Experimental Protocols
Accurate quantification of cystine and cysteamine is critical for diagnosing cystinosis, monitoring therapeutic efficacy, and conducting pharmacokinetic studies.
Protocol 1: Quantification of Intracellular Cystine in Leukocytes
This protocol is essential for monitoring the therapeutic response to cysteamine treatment.
-
Sample Collection and Preparation:
-
Collect whole blood in heparinized tubes.
-
Isolate leukocytes (or more specifically, granulocytes) using a density gradient centrifugation method.
-
Wash the isolated cells to remove plasma.
-
-
Cell Lysis and Deproteinization:
-
Resuspend the cell pellet in a buffer containing N-ethylmaleimide (NEM) to prevent the oxidation of cysteine to cystine.
-
Lyse the cells, typically through sonication.
-
Precipitate proteins using an acid, such as sulfosalicylic acid.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
Quantification by LC-MS/MS:
-
The supernatant containing the acid-soluble cystine is analyzed.
-
Use a deuterium-labeled cystine internal standard for accurate quantification.
-
Separate cystine from other components using liquid chromatography.
-
Detect and quantify cystine using tandem mass spectrometry.
-
-
Data Analysis:
-
Normalize the cystine concentration to the total protein content of the cell lysate, typically measured by a standard protein assay (e.g., Bradford or BCA).
-
Express the final result as nmol of half-cystine per mg of protein.
-
References
- 1. This compound eye drop solution for the treatment of corneal cystine crystal deposits in patients with cystinosis: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Steady-state pharmacokinetics and pharmacodynamics of cysteamine bitartrate in paediatric nephropathic cystinosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cystinosis: Therapy adherence and metabolic monitoring in patients treated with immediate-release cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the relative bioavailability of this compound, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term follow-up of cystinosis patients treated with 0.55% this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics and pharmacodynamics of cysteamine in nephropathic cystinosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Topical Cysteamine in Corneal Cystinosis: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term follow-up of cystinosis patients treated with 0.55% this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Cysteamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteamine hydrochloride, a well-established therapeutic agent for nephropathic cystinosis, exhibits significant antioxidant properties in vitro. This technical guide provides an in-depth overview of its antioxidant mechanisms, supported by experimental evidence. The document details the direct radical scavenging activities of this compound and its indirect antioxidant effects through the modulation of cellular signaling pathways, particularly the Keap1-Nrf2 system. While specific quantitative data from standardized chemical antioxidant assays such as DPPH, ABTS, and FRAP for this compound are not widely reported in the available literature, this guide presents its established cellular antioxidant effects and detailed protocols for relevant assays to facilitate further research. Visual representations of key pathways and experimental workflows are provided to enhance understanding.
Introduction
This compound is the hydrochloride salt of cysteamine, a naturally occurring aminothiol derived from the degradation of coenzyme A. Its primary clinical application is in the management of nephropathic cystinosis, a lysosomal storage disorder. Beyond its role in cystine depletion, cysteamine has demonstrated notable antioxidant capabilities. This guide focuses on the in vitro antioxidant properties of this compound, exploring its mechanisms of action and providing practical information for researchers in the field.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through both direct and indirect mechanisms.
Direct Radical Scavenging
Cysteamine is a potent scavenger of various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[1][2] It can also react with hydrogen peroxide (H₂O₂).[1][2] This direct scavenging activity is attributed to the presence of a thiol (-SH) group, which can donate a hydrogen atom to neutralize free radicals.
Indirect Antioxidant Effects via Nrf2 Signaling Pathway
A significant component of cysteamine's antioxidant action is its ability to activate the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Cysteamine, or its oxidized form cystamine, can induce the oxidation of critical cysteine residues on Keap1.[3] This modification leads to a conformational change in Keap1, causing the dissociation and stabilization of Nrf2.[1][3] Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[4] This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for enzymes involved in glutathione (GSH) synthesis and recycling.[3][4]
Quantitative Data on Antioxidant Properties
While this compound is recognized for its antioxidant effects, specific quantitative data from standardized in vitro antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) are not extensively available in the peer-reviewed literature. The available data primarily focuses on cellular antioxidant effects.
Table 1: Summary of In Vitro Cellular Antioxidant Effects of this compound
| Assay/Model System | Concentration | Observed Effect | Reference |
| Cellular Antioxidant Activity | 30-80 µM | Reported IC50 range depending on cell type and assay conditions. | [5] |
| Intracellular Glutathione (GSH) Levels | 100 µM | Significantly increased intracellular GSH levels in cultured matured oocytes. | [6] |
Experimental Protocols
Detailed experimental protocols for the DPPH, ABTS, and FRAP assays are provided below. These are generalized protocols and may require optimization for specific experimental conditions when testing this compound.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol or an appropriate solvent.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control is prepared with 1 mL of methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.
ABTS Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Reaction: Add 10 µL of the sample to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Reaction: Add 30 µL of the sample to 900 µL of FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing ability in µM of Fe²⁺ equivalents.
Conclusion
This compound possesses multifaceted in vitro antioxidant properties, acting as both a direct scavenger of reactive oxygen species and a potent activator of the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. While direct quantitative data from standardized chemical antioxidant assays are limited, its cellular antioxidant effects are well-documented. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the antioxidant potential of this versatile compound. Further studies are warranted to quantify its antioxidant capacity using standardized assays to allow for direct comparison with other antioxidant compounds.
References
- 1. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional activation of antioxidant gene expression by Nrf2 protects against mitochondrial dysfunction and neuronal death associated with acute and chronic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cysteamine Hydrochloride (CAS 156-57-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteamine hydrochloride, the salt form of the naturally occurring aminothiol cysteamine, is a multifaceted compound with significant therapeutic applications. Primarily known for its role as the only specific treatment for the lysosomal storage disorder cystinosis, its utility extends to various other fields due to its potent antioxidant, neuroprotective, and mucolytic properties. This technical guide provides an in-depth overview of the core physicochemical properties, mechanisms of action, and key experimental protocols related to this compound (CAS: 156-57-0). The information is tailored for researchers, scientists, and professionals involved in drug development and discovery, presenting quantitative data in structured tables and illustrating complex biological pathways and workflows with detailed diagrams.
Core Physicochemical Properties
This compound is a white, hygroscopic crystalline solid. Its stability and high solubility in aqueous solutions make it suitable for various pharmaceutical formulations. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 156-57-0 | |
| Molecular Formula | C₂H₈ClNS | |
| Molecular Weight | 113.61 g/mol | |
| Appearance | White to off-white crystalline powder or solid | |
| Melting Point | 67-71 °C | |
| Boiling Point | 238.5 °C (at 101,325 Pa) | |
| Solubility | Very soluble in water; Soluble in ethanol; Slightly soluble in DMSO and Methanol. | |
| pH (Aqueous Solution) | 3.0 - 5.5 (for a 5% solution) | |
| pKa (Predicted) | Strongest Acidic (Thiol): 9.42 Strongest Basic (Amine): 8.36 | |
| Stability | Stable but hygroscopic. Should be stored in a dry atmosphere. Incompatible with strong oxidizing agents. | |
| LogP | -2.14 (at 25°C) |
Mechanisms of Action
This compound exerts its therapeutic effects through multiple, distinct biological pathways. Its primary mechanism involves the depletion of lysosomal cystine, but it also functions as a potent antioxidant, a modulator of cellular signaling, and a disruptor of disulfide bonds in proteins.
Lysosomal Cystine Depletion in Cystinosis
The cornerstone of cysteamine therapy is its ability to treat cystinosis, a rare genetic disorder caused by a faulty lysosomal transporter, cystinosin. This defect leads to the accumulation and crystallization of the amino acid cystine within lysosomes, causing widespread cellular damage. Cysteamine enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine. This reaction breaks down cystine into cysteine and a mixed disulfide of cysteine-cysteamine. Both of these products are then able to exit the lysosome via existing transport systems, thereby reducing the toxic accumulation of cystine.
Pleiotropic Cellular Effects
Beyond cystinosis, cysteamine exhibits a range of biological activities that are the subject of ongoing research for other therapeutic applications, including neurodegenerative diseases, cystic fibrosis, and skin pigmentation disorders. These effects are largely attributed to its reactive thiol group.
-
Antioxidant Activity : Cysteamine directly scavenges free radicals and reactive oxygen species. It also boosts the intracellular levels of cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.
-
Neuroprotection : In the context of neurodegenerative diseases like Huntington's and Parkinson's, cysteamine's protective effects are linked to its antioxidant properties, inhibition of key enzymes like transglutaminase 2 and caspase-3, and its ability to upregulate neuroprotective pathways, such as those involving brain-derived neurotrophic factor (BDNF).
-
Mucolytic and Antimicrobial Effects : Cysteamine acts as a mucolytic agent by breaking the disulfide bonds that cross-link mucin proteins, reducing the viscosity of mucus. This is particularly relevant for conditions like cystic fibrosis. It also demonstrates direct antimicrobial and antibiofilm activity against various pathogens.
-
Depigmentation : In dermatology, cysteamine reduces hyperpigmentation by inhibiting tyrosinase and peroxidase (key enzymes in melanin synthesis), chelating copper and iron ions, and increasing intracellular glutathione levels.
Cysteamine Hydrochloride: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Cysteamine hydrochloride, the hydrochloride salt of the aminothiol cysteamine, is a compound of significant interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of its core chemical properties, mechanisms of action, and its application in experimental research, with a focus on providing actionable data and protocols for laboratory professionals.
Core Chemical and Physical Properties
This compound is a white crystalline powder with a characteristic odor. It is highly soluble in water and ethanol. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₇NS·HCl or C₂H₈ClNS | [1][2][3][4][5] |
| Molecular Weight | 113.61 g/mol | [6][2][3][5] |
| Melting Point | 67-71 °C | [3] |
| Boiling Point | 238.5 °C (at 101,325 Pa) | [3] |
| pH | 3.3-5.0 (400g/l, H₂O, 20℃) | [6] |
Mechanism of Action and Biological Significance
This compound's primary mechanism of action lies in its ability to act as a potent antioxidant and a cystine-depleting agent.[4] This activity is central to its therapeutic application in nephropathic cystinosis, a lysosomal storage disease characterized by the accumulation of cystine crystals within cells.[5]
The core of its function is a thiol-disulfide exchange reaction. Within the lysosome, cysteamine reacts with cystine to form a mixed disulfide of cysteine and cysteamine, as well as cysteine itself. These smaller, more soluble molecules can then be transported out of the lysosome, thereby reducing the intracellular cystine load.[4][5]
Beyond its role in cystinosis, this compound exhibits a range of other biological activities. It is known to increase the intracellular levels of glutathione, a major cellular antioxidant, and can directly scavenge reactive oxygen species.[7] Furthermore, it has been shown to modulate the activity of various enzymes and signaling pathways, including inhibiting somatostatin and matrix metalloproteinases.[4][8]
Experimental Protocols
Quantification of Cysteamine in Biological Samples
A common method for the quantification of cysteamine in biological matrices such as plasma or tissue homogenates involves high-performance liquid chromatography (HPLC) with electrochemical detection.
Methodology:
-
Sample Preparation:
-
Deproteinize the sample by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed solution of 0.1 M sodium phosphate, 0.5 mM EDTA, adjusted to pH 2.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Electrochemical Detection:
-
Set the potential of the working electrode to +0.6 V against an Ag/AgCl reference electrode.
-
-
Standard Curve:
-
Prepare a series of this compound standards of known concentrations in the same matrix as the samples.
-
Analyze the standards under the same conditions to generate a standard curve for quantification.
-
In Vitro Cystine Depletion Assay
This assay is used to assess the efficacy of cysteamine in reducing intracellular cystine levels in cultured cells, such as fibroblasts from patients with cystinosis.
Methodology:
-
Cell Culture:
-
Culture cystinotic fibroblasts in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) until they reach approximately 80% confluency.
-
-
Treatment:
-
Incubate the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them in a buffer containing a reducing agent such as dithiothreitol (DTT) to convert cystine to cysteine.
-
-
Quantification:
-
Quantify the total cysteine content using a method such as the acid ninhydrin assay or by HPLC with fluorescence detection after derivatization with a fluorogenic reagent like monobromobimane.
-
-
Data Analysis:
-
Normalize the cysteine content to the total protein concentration in each sample.
-
Compare the cystine levels in treated cells to those in untreated controls to determine the percentage of cystine depletion.
-
Signaling Pathways and Logical Relationships
The multifaceted biological activity of this compound can be visualized through its interaction with various cellular pathways. Below are diagrams illustrating these relationships.
Caption: Mechanism of cystine depletion by cysteamine in the lysosome.
Caption: Antioxidant properties of this compound.
Caption: Experimental workflow for Cysteamine quantification.
References
- 1. This compound | C2H7NS.ClH | CID 9082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. haihangchem.com [haihangchem.com]
- 4. goldbio.com [goldbio.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. This compound | 156-57-0 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - LKT Labs [lktlabs.com]
Solubility Profile of Cysteamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of cysteamine hydrochloride in two common laboratory solvents: water and ethanol. The information presented herein is intended to support research, development, and formulation activities involving this compound.
Core Data: Solubility in Water and Ethanol
This compound exhibits high solubility in water and is also soluble in ethanol. The quantitative solubility data from available sources are summarized in the table below for easy reference and comparison.
| Solvent | Solubility (at 25°C) | Qualitative Description |
| Water | ~23.5 mg/mL[1] | Freely Soluble[1], Very Soluble[2] |
| Ethanol | 23 mg/mL[3] | Soluble[1][4] |
It is important to note that while most sources concur on the high solubility of this compound, some variations in reported values exist. Factors such as pH and the specific experimental conditions can influence solubility[5].
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The determination of equilibrium solubility is a critical step in characterizing a drug substance. The shake-flask method is a widely accepted and reliable technique for this purpose[6][7][8]. The following protocol outlines the key steps for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid, pure form)
-
Solvent (e.g., deionized water, absolute ethanol)
-
Vials or flasks with secure closures
-
Orbital shaker or other agitation device
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
-
Calibrated balance
-
pH meter (for aqueous solutions)
Procedure
-
Preparation of Solvent: Prepare the desired solvent. If using a buffered aqueous solution, adjust the pH to the target value.
-
Addition of Solute: Add an excess amount of this compound to a vial or flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached with a saturated solution[6][8].
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours[6][8].
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration[7]. It is crucial to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Accurately dilute the sample with the solvent and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC.
-
Data Interpretation: The measured concentration represents the equilibrium solubility of this compound in the specific solvent under the tested conditions.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 156-57-0 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Cysteamine Hydrochloride as a Precursor in Taurine Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurine, a conditionally essential amino acid, plays a critical role in numerous physiological processes. Its biosynthesis is a key area of study, particularly for therapeutic applications. This technical guide provides a comprehensive overview of the taurine biosynthetic pathway originating from cysteamine, with a specific focus on the role of cysteamine hydrochloride as a precursor. We will delve into the core biochemical reactions, the enzymes involved, their kinetics, and the experimental methodologies used to study this pathway. Furthermore, this guide will explore the downstream signaling effects of taurine and provide detailed experimental protocols and quantitative data to support further research and development in this field.
Introduction
Taurine (2-aminoethanesulfonic acid) is one of the most abundant free amino acids in mammals, involved in functions such as bile salt conjugation, osmoregulation, and neuromodulation[1]. While dietary intake is a significant source, endogenous biosynthesis from sulfur-containing amino acids like cysteine is crucial. One of the key biosynthetic routes, the "cysteamine pathway," utilizes cysteamine as a direct precursor to hypotaurine, which is subsequently oxidized to taurine[1][2][3]. This compound, a stable salt of cysteamine, is therefore a compound of significant interest for research and potential therapeutic interventions aimed at modulating taurine levels.
The Cysteamine Pathway of Taurine Biosynthesis
The conversion of cysteamine to taurine is a two-step enzymatic process:
-
Oxidation of Cysteamine to Hypotaurine: This reaction is catalyzed by the enzyme cysteamine dioxygenase (ADO) , a non-heme iron-dependent enzyme[4][5]. ADO incorporates molecular oxygen into the thiol group of cysteamine to form hypotaurine.
-
Oxidation of Hypotaurine to Taurine: The final step involves the oxidation of hypotaurine to taurine. While this was once thought to be a non-enzymatic process, recent evidence has identified flavin-containing monooxygenase 1 (FMO1) as the key enzyme catalyzing this reaction, utilizing either NADPH or NADH as a cofactor[6][7][8][9].
The overall pathway can be visualized as follows:
Quantitative Data
Understanding the efficiency and kinetics of the enzymes in this pathway is crucial for predicting and manipulating taurine production.
Enzyme Kinetics
The following table summarizes the available kinetic parameters for the key enzymes involved in the cysteamine pathway. It is important to note that specific kinetic data for cysteamine dioxygenase (ADO) is limited, and thus, data for the analogous enzyme, cysteine dioxygenase (CDO), is provided as a reference.
| Enzyme | Substrate | KM | Vmax | kcat | Organism/Source | Reference |
| Flavin-Containing Monooxygenase 1 (FMO1) | Hypotaurine | ~4.1 mM | ~7.5 mM/min | ~55 min-1 | Human | [7][10][11] |
| Cysteine Dioxygenase (CDO) * | L-Cysteine | 0.4 mM | 20.0 µmol min-1 mg-1 | 7.7 s-1 | Recombinant | [12] |
*Data for Cysteine Dioxygenase (CDO) is presented as a proxy for Cysteamine Dioxygenase (ADO) due to the limited availability of direct kinetic data for ADO.
In Vivo Conversion of Cysteamine to Taurine
Studies in animal models have demonstrated the effective conversion of dietary this compound into taurine, leading to increased tissue and product concentrations.
| Animal Model | Cysteamine HCl Supplementation | Outcome | Reference |
| Common Carp | 1.5% in diet | Highest whole-body taurine content (18.5-86.9 g/kg) | [13][14] |
| Laying Hens | 0.1% in diet | 48.68% increase in yolk taurine level |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cysteamine to taurine biosynthesis pathway.
Measurement of Cysteamine Dioxygenase (ADO) Activity
This protocol is adapted from methods used for the related enzyme, cysteine dioxygenase, and incorporates HPLC-MS for product quantification.
Workflow for ADO Activity Assay:
Detailed Steps:
-
Tissue Preparation: Homogenize fresh or frozen tissue in a suitable buffer (e.g., 50 mM MES, pH 6.1). Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction. Determine the protein concentration of the cytosol.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cytosolic extract (containing ADO)
-
This compound (substrate, e.g., 10 mM final concentration)
-
Ferrous sulfate (cofactor, e.g., 0.5 mM final concentration)
-
Reaction buffer to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an equal volume of a cold acid, such as 10% (w/v) perchloric acid.
-
Sample Preparation for HPLC-MS: Neutralize the sample with a base (e.g., 3 M K₂CO₃). Centrifuge to remove the precipitate. The supernatant is ready for analysis.
-
HPLC-MS Analysis: Analyze the supernatant using a liquid chromatography-mass spectrometry (LC-MS) system to separate and quantify the product, hypotaurine[4][9][15]. A suitable column, such as a C18 column, and a mobile phase gradient can be used for separation. The mass spectrometer should be operated in a mode that allows for specific detection and quantification of hypotaurine.
Quantification of Taurine and Hypotaurine in Tissues
This protocol describes a common method for the analysis of taurine and hypotaurine using HPLC with pre-column derivatization.
Workflow for Taurine/Hypotaurine Quantification:
Detailed Steps:
-
Sample Extraction: Homogenize the tissue sample in a deproteinizing agent like perchloric acid. Centrifuge to pellet the precipitated proteins.
-
Neutralization: Neutralize the acidic supernatant with a suitable base.
-
Derivatization: Mix an aliquot of the neutralized supernatant with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol, or dabsyl chloride, to form a fluorescent derivative[10][16].
-
HPLC Analysis: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient to separate the derivatized amino acids.
-
Detection: Detect the fluorescent derivatives using a fluorescence detector. Quantify the amounts of taurine and hypotaurine by comparing their peak areas to those of known standards.
Signaling Pathways Influenced by Taurine
Taurine synthesized from cysteamine contributes to the overall cellular taurine pool, which in turn modulates various signaling pathways.
-
SIRT1/AMPK/FOXO1 Pathway: Taurine has been shown to activate this pathway, which plays a crucial role in regulating lipid metabolism. This suggests a potential role for cysteamine-derived taurine in managing metabolic disorders[17][18].
-
ERK/Ets-1 Signaling: Taurine can enhance the expression of Thioredoxin-Interacting Protein (TXNIP) by activating the transcription factor Ets-1 via the ERK cascade[7][19].
-
Endoplasmic Reticulum (ER) Stress: Taurine can attenuate ER stress, a factor implicated in various diseases. This protective effect may be linked to its ability to modulate protein folding and reduce oxidative stress[20].
-
Protein Phosphorylation: Taurine has been observed to modulate the phosphorylation status of various proteins, thereby influencing a wide range of cellular processes[20].
-
mTOR Pathway: While not a direct effect of taurine itself, the biosynthesis of taurine from cysteine is linked to the availability of this amino acid, which is a critical regulator of the mTOR signaling pathway, a central controller of cell growth and metabolism[13].
Conclusion
The biosynthesis of taurine from this compound represents a significant pathway with therapeutic potential. Cysteamine dioxygenase and flavin-containing monooxygenase 1 are the key enzymatic players in this conversion. This guide has provided a comprehensive overview of this pathway, including quantitative data, detailed experimental protocols, and an exploration of the downstream signaling effects of taurine. Further research into the specific kinetics of ADO and the unique signaling roles of taurine derived from this pathway will be crucial for the development of novel therapeutic strategies targeting taurine metabolism. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to advance our understanding and application of this compound as a pro-drug for taurine.
References
- 1. researchgate.net [researchgate.net]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the mechanism of cysteamine dioxygenase: A combined HPLC-MS assay and metal-substitution approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of human cysteamine dioxygenase provides a structural rationale for its function as an oxygen sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathway of Taurine-Induced Upregulation of TXNIP [agris.fao.org]
- 8. Flavin-Containing Monooxygenase 1 Catalyzes the Production of Taurine from Hypotaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the mechanism of cysteamine dioxygenase: A combined HPLC-MS assay and metal-substitution approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Signaling Pathway of Taurine-Induced Upregulation of TXNIP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hypothesis: Taurine therapy of nephropathic cystinosis may correct the deficiencies of cysteamine therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cysteamine Hydrochloride in Coenzyme A Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is a central cofactor in cellular metabolism, indispensable for numerous biochemical reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate. Its synthesis and degradation are tightly regulated processes. Cysteamine, an aminothiol derived from the degradation of CoA, is clinically established for the treatment of the lysosomal storage disorder cystinosis. This technical guide provides an in-depth exploration of the role of cysteamine hydrochloride in the broader context of CoA metabolism. It details the canonical de novo biosynthesis and degradation pathways of CoA, examines the evidence for a "salvage pathway" in which CoA precursors can be recycled, and analyzes the potential for exogenous cysteamine to influence cellular CoA pools. This guide synthesizes current knowledge, presents available quantitative data, and provides detailed diagrams and experimental protocols to facilitate further research in this area.
Introduction to Coenzyme A (CoA) Metabolism
Coenzyme A is a ubiquitous and essential cofactor that acts as a carrier of acyl groups, most notably acetyl groups in the form of acetyl-CoA. Its functions are critical to cellular energy production and the biosynthesis of lipids, neurotransmitters, and other vital molecules. The homeostasis of the cellular CoA pool is maintained through a balance of synthesis, degradation, and recycling.
The Canonical De Novo Biosynthesis Pathway
The synthesis of CoA is a highly conserved five-step enzymatic process that utilizes pantothenate (vitamin B5), L-cysteine, and ATP.[1][2]
-
Phosphorylation of Pantothenate: Pantothenate is phosphorylated by Pantothenate Kinase (PANK) to form 4'-phosphopantothenate. This is the primary rate-limiting and regulated step in the pathway.[3]
-
Addition of Cysteine: 4'-phosphopantothenate is condensed with a cysteine molecule by Phosphopantothenoylcysteine Synthetase (PPCS) to yield 4'-phospho-N-pantothenoylcysteine (PPC).
-
Decarboxylation: PPC is decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to form 4'-phosphopantetheine.
-
Adenylylation: 4'-phosphopantetheine is adenylylated by the phosphopantetheine adenylyltransferase (PPAT) domain of Coenzyme A Synthase (COASY) to form dephospho-CoA.
-
Phosphorylation: Finally, dephospho-CoA is phosphorylated by the dephospho-CoA kinase (DPCK) domain of COASY to produce the active coenzyme A.[4]
Coenzyme A Degradation
The degradation of CoA occurs through distinct intracellular and extracellular pathways.[5] Extracellular CoA, derived from diet or tissue turnover, is broken down by ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs) and phosphatases into pantetheine.[6] Pantetheine is then hydrolyzed by pantetheinases (vanin enzymes) into two components: cysteamine and pantothenate.[5] This process effectively recycles pantothenate, making it available for cellular uptake and re-entry into the de novo synthesis pathway.[5] Cysteamine is a product of this constitutive degradation.
Cysteamine and the "Salvage Pathway" Hypothesis
While the canonical pathway builds CoA from its basic constituents, evidence points to the existence of salvage pathways that can utilize intermediates to bypass certain enzymatic steps. This is particularly relevant for therapeutic interventions in diseases caused by defects in the de novo pathway, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN).
The Pantethine Salvage Pathway
Studies have demonstrated that pantethine (the disulfide form of pantetheine) can be used by cells to synthesize CoA, bypassing the PANK-catalyzed step. This provides a therapeutic rationale for pantethine supplementation in conditions where PANK activity is compromised. Once inside the cell, pantethine is converted to 4'-phosphopantetheine and subsequently enters the final two steps of the CoA synthesis pathway catalyzed by COASY.
Cysteamine's Potential Role in CoA Synthesis
Cysteamine is a structural component of pantetheine (which is formed from pantothenic acid and cysteamine). Therefore, it is plausible that exogenously supplied this compound could contribute to CoA synthesis by combining with pantothenate to form pantetheine, thereby feeding into the salvage pathway. However, the direct evidence for this is limited, and the enzymatic machinery responsible for such a condensation reaction in vivo is not well-characterized. Most literature describes cysteamine as an end-product of CoA degradation rather than a direct precursor for its synthesis.
Quantitative Data on Cysteamine's Effect on CoA Metabolism
Direct quantitative data from studies measuring the impact of this compound administration on CoA levels in healthy tissues are scarce in the published literature. The available data comes primarily from disease models or studies of related compounds.
A study in a Drosophila model of cystinosis (dCTNS−/−) found that acetyl-CoA levels, which were decreased during fasting, could be normalized by cysteamine treatment. Conversely, another study on sarcoma growth in mice reported that direct cysteamine treatment had only a marginal effect on total CoA concentrations in tumors.
| Compound | Model System | Measured Parameter | Result | Citation |
| Cysteamine | Fasted Drosophila larvae (dCTNS−/−) | Acetyl-CoA | Normalized the decreased levels of acetyl-CoA. | |
| Cysteamine | Mouse sarcoma tumors | Total CoA | Had only a marginal effect on CoA concentrations. |
Metabolic Pathways and Experimental Workflows
Diagrams of Key Pathways
The following diagrams illustrate the core metabolic pathways involved in CoA synthesis and the potential role of cysteamine.
Caption: The canonical de novo pathway of Coenzyme A biosynthesis.
Caption: CoA degradation and the pantethine salvage pathway.
Experimental Protocols
Protocol 1: Quantification of Coenzyme A and Acetyl-CoA in Tissue Samples via HPLC
This protocol is adapted from established methods for the analysis of CoA species in biological samples.
Objective: To quantify the levels of free Coenzyme A (CoA) and Acetyl-CoA in frozen tissue samples.
Materials:
-
Frozen tissue samples (e.g., liver, brain) stored at -80°C.
-
Perchloric acid (PCA), 5% aqueous solution, ice-cold.
-
Dithiothreitol (DTT), 50 µM in 5% PCA.
-
Potassium hydroxide (KOH) for neutralization.
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
-
Mobile phases (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium phosphate and acetonitrile).
-
Standards for CoA and Acetyl-CoA of known concentration.
-
Homogenizer/Sonicator.
-
Microcentrifuge (refrigerated at 4°C).
Procedure:
-
Sample Preparation: a. Weigh 10-20 mg of frozen tissue. b. Immediately add 200 µL of ice-cold 5% PCA containing 50 µM DTT. c. Homogenize the tissue using a sonicator on ice (e.g., 12 seconds at 20% amplitude). d. Incubate the homogenate on ice for 10 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully collect the supernatant (this is the acid extract).
-
Neutralization (Optional but Recommended): a. Neutralize the acid extract with a calculated amount of KOH. b. Centrifuge to pellet the potassium perchlorate precipitate. c. Collect the neutralized supernatant for analysis.
-
HPLC Analysis: a. Prepare a standard curve by diluting the CoA and Acetyl-CoA standards to a range of concentrations (e.g., 0.1 to 10 µM). b. Inject a fixed volume (e.g., 20 µL) of the standards and the prepared sample extracts onto the HPLC system. c. Run the HPLC gradient program to separate CoA and Acetyl-CoA. d. Detect the compounds using a UV detector set to 254 nm or 260 nm.
-
Data Analysis: a. Identify the peaks for CoA and Acetyl-CoA in the sample chromatograms by comparing their retention times with the standards. b. Quantify the peak areas. c. Calculate the concentration of CoA and Acetyl-CoA in the samples using the linear regression equation from the standard curve. d. Normalize the results to the initial tissue weight (e.g., nmol/mg of tissue).
Protocol 2: Workflow for Investigating the Effect of Cysteamine on Cellular CoA Levels
Objective: To determine if treatment with this compound alters the intracellular concentration of Coenzyme A in a cultured cell line.
Workflow:
-
Cell Culture: a. Culture a relevant cell line (e.g., HepG2 human liver cells) in standard growth medium to ~80% confluency.
-
Treatment: a. Prepare a stock solution of this compound in sterile water or PBS. b. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 250 µM) for a defined period (e.g., 24 hours). Include a vehicle-only control group.
-
Cell Harvesting and Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Scrape the cells into a collection tube and centrifuge to pellet. c. Resuspend the cell pellet in a known volume of ice-cold 5% PCA with DTT. d. Proceed with the extraction protocol as described in Protocol 1 (Steps 1c-1f).
-
Protein Quantification: a. After collecting the supernatant for CoA analysis, solubilize the remaining acid-insoluble pellet in 0.1 M NaOH. b. Use this solution to determine the total protein content using a standard protein assay (e.g., BCA or Bradford assay).
-
CoA Quantification: a. Analyze the CoA and Acetyl-CoA content in the cell extracts using the HPLC method detailed in Protocol 1.
-
Data Normalization and Analysis: a. Normalize the calculated CoA concentrations to the total protein content for each sample (e.g., nmol/mg of protein). b. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in CoA levels between the control and cysteamine-treated groups.
Conclusion
This compound is fundamentally a product of Coenzyme A degradation. Its established therapeutic efficacy, particularly in cystinosis, is primarily due to its disulfide-breaking and antioxidant properties. The potential for exogenous cysteamine to directly contribute to the de novo synthesis of CoA is an intriguing hypothesis, likely mediated through the pantethine salvage pathway. However, the current body of evidence is indirect and, in some cases, contradictory. While some studies in disease models show that cysteamine can restore levels of acetyl-CoA, others suggest its impact on the total CoA pool may be marginal.
The lack of comprehensive quantitative data on the effects of this compound on CoA homeostasis in healthy systems represents a significant knowledge gap. Future research, employing the types of protocols outlined in this guide, is necessary to fully elucidate the relationship between cysteamine administration and the regulation of the cellular CoA pool. Such studies will be invaluable for drug development professionals exploring new therapeutic applications for cysteamine and for scientists seeking a deeper understanding of the intricate network of metabolic regulation.
References
- 1. Frontiers | Cysteamine affects skeletal development and impairs motor behavior in zebrafish [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Vnn1 pantetheinase limits the Warburg effect and sarcoma growth by rescuing mitochondrial activity | Life Science Alliance [life-science-alliance.org]
- 4. Vnn1 pantetheinase limits the Warburg effect and sarcoma growth by rescuing mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal cystine mobilization shapes the response of TORC1 and tissue growth to fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ija.scholasticahq.com [ija.scholasticahq.com]
An In-depth Technical Guide to the Biochemical Pathways Affected by Cysteamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine hydrochloride, the salt form of the naturally occurring aminothiol cysteamine, is a multifaceted therapeutic agent with a well-established role in the management of the rare lysosomal storage disorder, cystinosis.[1][2][3] Beyond its primary indication, a growing body of research has elucidated its impact on a diverse array of biochemical pathways, revealing its potential in treating a broader spectrum of diseases, including neurodegenerative disorders and certain cancers.[2][4][5] This technical guide provides a comprehensive overview of the core biochemical pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and drug development efforts.
Core Biochemical Pathways and Mechanisms of Action
This compound's therapeutic effects stem from its ability to readily enter cells and participate in crucial intracellular processes. Its primary mechanisms of action can be categorized into three main areas: lysosomal cystine depletion, antioxidant activity, and modulation of specific signaling pathways.
Lysosomal Cystine Depletion in Cystinosis
The cornerstone of cysteamine's therapeutic application is its ability to reduce the accumulation of cystine within the lysosomes of patients with cystinosis.[1][2] This genetic disorder is characterized by a defective lysosomal cystine transporter, cystinosin, leading to the formation of cystine crystals that cause cellular damage and organ failure.[1][2]
Cysteamine enters the lysosome and reacts with cystine in a thiol-disulfide exchange reaction. This reaction breaks the disulfide bond of cystine, forming cysteine and a mixed disulfide of cysteine and cysteamine.[1][6] Both of these products can then be transported out of the lysosome via endogenous amino acid transporters, effectively bypassing the deficient cystinosin transporter and reducing the intralysosomal cystine concentration.[2][3]
Quantitative Data:
| Parameter | Value | Condition | Reference |
| Therapeutic Target Leukocyte Cystine Level | < 1 nmol ½ cystine/mg protein | Cystinosis patients on cysteamine therapy | [7] |
| Therapeutic Target Leukocyte Cystine Level | < 0.5 nmol cystine/mg protein | Cystinosis patients on immediate-release cysteamine | |
| Untreated Cystinosis Leukocyte Cystine Level | 3 to 10 nmol half cystine/mg protein | Newly diagnosed nephropathic cystinosis patients | [1] |
Experimental Protocol: Measurement of Leukocyte Cystine Levels
A common method for monitoring the efficacy of cysteamine therapy is the quantification of intracellular cystine levels in peripheral blood leukocytes.
Principle: Leukocytes are isolated from a blood sample, and the intracellular cystine is measured, typically using high-performance liquid chromatography (HPLC) or tandem mass spectrometry (LC-MS/MS). To prevent the artificial oxidation of cysteine to cystine during sample preparation, a thiol-capping agent such as N-ethylmaleimide (NEM) is added.
Detailed Methodology:
-
Blood Collection and Leukocyte Isolation:
-
Draw whole blood into heparinized tubes.
-
Isolate mixed leukocytes or polymorphonuclear (PMN) leukocytes using a standard density gradient centrifugation method (e.g., with Ficoll-Paque). The use of immunopurified PMN leukocytes can provide a more sensitive measurement.[1]
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the cell pellet in a known volume of PBS containing a specific concentration of NEM to block free sulfhydryl groups.
-
Lyse the cells by sonication or by adding a lysis buffer.
-
Precipitate proteins by adding sulfosalicylic acid.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
Cystine Quantification by HPLC or LC-MS/MS:
-
The supernatant is then analyzed by HPLC or LC-MS/MS.
-
For HPLC, the sample is typically subjected to a reduction step (e.g., with sodium borohydride) to convert cystine to cysteine, followed by derivatization with a fluorescent tag (e.g., monobromobimane) for detection.[7][8]
-
LC-MS/MS offers a highly sensitive and automated method for direct quantification of cystine.[1]
-
Quantify the cystine concentration by comparing the peak area to a standard curve.
-
-
Normalization:
-
The cystine concentration is normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford assay). The final result is expressed as nmol of half-cystine per mg of protein.
-
Antioxidant and Redox Modulation
This compound exhibits significant antioxidant properties through multiple mechanisms, contributing to its therapeutic effects in various conditions characterized by oxidative stress.
-
Direct Scavenging of Reactive Oxygen Species (ROS): Cysteamine's thiol group can directly scavenge harmful ROS, including hydroxyl radicals (•OH) and hypochlorous acid (HOCl).
-
Replenishment of Intracellular Glutathione (GSH): Cysteamine provides a source of cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). By increasing GSH levels, cysteamine enhances the cell's capacity to neutralize ROS and maintain redox homeostasis.
-
Modulation of Antioxidant Enzyme Activity: Cysteamine has been shown to influence the activity of key antioxidant enzymes. For instance, in vivo studies in rat cerebral cortex have demonstrated that acute administration of this compound leads to a significant increase in catalase (CAT) activity, while paradoxically decreasing glutathione peroxidase (GSH-Px) activity.[2] This suggests a complex, context-dependent regulation of the antioxidant machinery.
Quantitative Data:
| Parameter | Value | Condition | Reference |
| Reduction in ROS Generation | 33% | Phorbol-stimulated RAW macrophages | [9] |
| Inhibition of Ceroid Production | ≥ 80% | Human monocyte-derived macrophages treated with ≥ 1 µM cysteamine | [10] |
| Inhibition of LDL Oxidation | Increased lag phase from ~1 hr to >30 hrs | In vitro LDL oxidation with FeSO4 and 250 µM cysteamine | [10] |
| Change in Glutathione Peroxidase Activity | Significant decrease | Rat cerebral cortex after acute cysteamine administration | [2] |
| Change in Catalase Activity | Significant increase | Rat cerebral cortex after acute cysteamine administration | [2] |
Experimental Protocol: In Vivo Assessment of Oxidative Stress Markers
This protocol describes a general workflow for evaluating the in vivo effects of cysteamine on oxidative stress markers in a mouse model.
Principle: Mice are treated with cysteamine, and relevant tissues (e.g., brain, kidney) are harvested to measure markers of oxidative damage and antioxidant enzyme activity.
Detailed Methodology:
-
Animal Model and Treatment:
-
Use an appropriate mouse model for the disease of interest (e.g., a model of chronic kidney disease or a neurodegenerative disease).
-
Administer this compound to the treatment group, typically in the drinking water (e.g., 600 mg/kg/day) or via intraperitoneal injection.[9] The control group receives a vehicle.
-
Treat for a duration relevant to the disease model.
-
-
Tissue Harvesting and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse with cold PBS to remove blood from the tissues.
-
Dissect the target organs (e.g., kidneys, brain).
-
Homogenize the tissues in a suitable buffer containing protease and phosphatase inhibitors, as well as agents to prevent thiol oxidation.
-
-
Measurement of Oxidative Stress Markers:
-
Lipid Peroxidation: Measure thiobarbituric acid reactive substances (TBARS) or malondialdehyde (MDA) levels in the tissue homogenates using a colorimetric or fluorometric assay kit.
-
Protein Oxidation: Quantify protein carbonyl content using a derivatization reaction with 2,4-dinitrophenylhydrazine (DNPH) followed by spectrophotometric or Western blot analysis.
-
Total Thiol Content: Measure the total thiol levels in the tissue homogenates using Ellman's reagent (DTNB).
-
-
Measurement of Antioxidant Enzyme Activity:
-
Superoxide Dismutase (SOD) Activity: Use a commercially available kit that measures the inhibition of a colorimetric reaction by SOD present in the sample.
-
Catalase (CAT) Activity: Measure the decomposition of hydrogen peroxide (H2O2) spectrophotometrically or by measuring oxygen evolution with a Clark-type oxygen electrode.
-
Glutathione Peroxidase (GSH-Px) Activity: Use a coupled enzyme assay that measures the rate of NADPH oxidation.
-
-
Data Analysis:
-
Normalize all measurements to the total protein concentration of the tissue homogenate.
-
Compare the levels of oxidative stress markers and enzyme activities between the cysteamine-treated and control groups using appropriate statistical tests.
-
Modulation of Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in cell survival, proliferation, and protein homeostasis.
In the context of neurodegenerative diseases such as Huntington's disease, cysteamine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a critical neurotrophin for neuronal survival and function.[5][11][12][13] The proposed mechanism involves the upregulation of the heat shock protein HSJ1b, which facilitates the secretion of BDNF.[11][12][13]
Quantitative Data:
| Parameter | Value | Condition | Reference |
| Neuroprotective EC50 | 7.1 nM | In vitro primary neuron model of Huntington's disease | [4][14] |
| Increase in Hippocampal BDNF | Significant increase | Mice treated with 200 mg/kg cysteamine | [5] |
Cysteamine and its oxidized form, cystamine, can inhibit the activity of transglutaminase 2 (TG2), an enzyme implicated in the pathogenesis of several diseases, including Huntington's disease and celiac disease.[15][16] Cysteamine acts as a competitive inhibitor for the transamidation reaction catalyzed by TG2.[15][16]
Experimental Protocol: Transglutaminase Activity Assay
Principle: A colorimetric assay can be used to measure TG2 activity. The enzyme catalyzes a deamidation reaction between a donor and acceptor substrate, forming a hydroxamate product. This product then reacts with a stop solution to form a colored complex that can be measured spectrophotometrically.
Detailed Methodology:
-
Sample Preparation:
-
Prepare cell or tissue lysates in a homogenization buffer containing DTT and a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation.
-
-
Assay Procedure:
-
In a 96-well plate, add the sample lysate. Include a positive control (recombinant TG2) and a reagent background control.
-
Prepare a reaction mix containing the TG assay buffer, donor substrate, and acceptor substrate.
-
Initiate the reaction by adding the reaction mix to the wells.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Detection:
-
Stop the reaction by adding a stop solution.
-
Prepare a standard curve using a hydroxamate standard.
-
Measure the absorbance at 525 nm.
-
-
Calculation:
-
Subtract the background reading from the sample readings.
-
Calculate the amount of hydroxamate produced in the samples by interpolating from the standard curve.
-
Express the TG2 activity in appropriate units (e.g., nmol/min/mg protein).
-
Cysteamine has a biphasic effect on autophagy, an essential cellular process for the degradation and recycling of cellular components. It has been shown to induce the accumulation of autophagosomes, initially by increasing their formation and subsequently by blocking their degradation.[17][18] This modulation of autophagy has been explored as a therapeutic strategy in cancer and cystic fibrosis.[17][18]
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dose‐dependent increases in p70S6K phosphorylation and intramuscular branched‐chain amino acids in older men following resistance exercise and protein intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 🧠 Visualizing Software Architecture with Graphviz: A Practical Guide | by VICTOR J | Medium [medium.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. SQSTM1/p62 mediates crosstalk between autophagy and the UPS in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. biovis.net [biovis.net]
- 15. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of cysteamine on oxidative status in cerebral cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cysteamine Hydrochloride: A Technical Guide for the Investigation of Lysosomal Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the abnormal accumulation of substrates within lysosomes, leading to cellular dysfunction and multi-organ pathology. Cystinosis, a prototypical LSD, results from mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin. This genetic defect leads to the intralysosomal accumulation of the amino acid cystine. Cysteamine hydrochloride has emerged as a cornerstone for both the treatment of cystinosis and as a critical research tool to probe the pathophysiology of this and other LSDs. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use in preclinical models, a summary of quantitative data, and a visualization of the key signaling pathways it modulates.
Mechanism of Action of this compound
This compound's primary therapeutic and research application in the context of LSDs stems from its ability to reduce intralysosomal cystine levels. The underlying mechanism is a chemical reaction that bypasses the defective cystinosin transporter.[1][2][3]
Cysteamine, an aminothiol, readily enters the lysosome via an as-yet-unidentified transporter.[2][4] Once inside the acidic environment of the lysosome, it participates in a thiol-disulfide exchange reaction with cystine. This reaction cleaves the cystine molecule, forming cysteine and a mixed disulfide of cysteine and cysteamine (cysteine-cysteamine).[1][2][3][4] Both cysteine and the cysteine-cysteamine mixed disulfide can then be exported from the lysosome into the cytoplasm through specific amino acid transporters, such as the PQLC2 lysine transporter for the mixed disulfide, which are functional in cystinosis.[2][4] This process effectively depletes the lysosome of accumulated cystine, mitigating its toxic effects.[1][2]
Beyond its direct cystine-depleting activity, cysteamine also exhibits antioxidant properties.[1][5] It can act as a scavenger of free radicals, which is significant as oxidative stress is a known downstream consequence of lysosomal substrate accumulation in cystinosis and other LSDs.[1][2][5]
Quantitative Data on this compound Efficacy
The efficacy of cysteamine in reducing intracellular cystine has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of Cysteamine in Reducing Intracellular Cystine
| Cell Model | Cysteamine Concentration | Treatment Duration | % Reduction in Cystine | Reference |
| Cystinotic Skin Fibroblasts | 0.1 mM | 1 hour | >90% | [6] |
| Cystinotic Skin Fibroblasts | Individually ineffective doses (with Homocysteine) | - | 90% | [4] |
| Conditionally Immortalized Proximal Tubular Epithelial Cells (ciPTECs) | 100 µM | 24 hours | Significant reduction | [7] |
| Human Induced Pluripotent Stem Cells (iPSCs) | 100 µM | 24 hours | Significant reduction | [8] |
| Human Induced Pluripotent Stem Cells (iPSCs) | 1 mM | 24 hours | Most effective reduction | [8] |
Table 2: In Vivo Efficacy of Cysteamine in a Cystinosis Mouse Model (Ctns-/-)
| Treatment | Duration | Tissue | % Reduction in Cystine | Reference |
| Oral administration | - | Various tissues | Obvious decrease (not to wild-type levels) | [9] |
| 400 mg/kg/day in drinking water | 14 months | Kidneys | 93% | [10] |
Table 3: Clinical Therapeutic Target for Cysteamine
| Parameter | Target Level | Reference |
| Leukocyte Cystine Levels | < 1 nmol half-cystine/mg protein | [11] |
Key Signaling Pathways Modulated by this compound
Cystine accumulation in lysosomes disrupts several critical cellular signaling pathways. While cysteamine effectively reduces cystine levels, its impact on these pathways can be complex, sometimes revealing functions of cystinosin beyond cystine transport.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and autophagy. In cystinosis, mTORC1 signaling is perturbed.[2][12] Interestingly, studies have shown that cysteamine treatment, despite lowering cystine levels, does not always rescue mTORC1 activation, suggesting that cystinosin itself may play a role in this pathway, independent of its transporter function.[1][2][12]
Caption: mTOR signaling in cystinosis and the effect of cysteamine.
Inflammasome Activation
Intralysosomal cystine crystals can act as danger signals, triggering the activation of the NLRP3 inflammasome.[13] This leads to the production of pro-inflammatory cytokines such as IL-1β, contributing to the chronic inflammation observed in cystinosis.[13] By reducing the cystine crystal load, cysteamine can indirectly mitigate this inflammatory response.
Caption: Inflammasome activation by cystine crystals.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound in common preclinical models of cystinosis.
In Vitro Model: Cystine Depletion in Cultured Fibroblasts
This protocol is adapted from studies on cystinotic fibroblasts.[4][6]
Objective: To determine the dose-dependent effect of this compound on intracellular cystine levels in cultured human fibroblasts derived from a cystinosis patient.
Materials:
-
Cystinotic human fibroblasts
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., containing N-ethylmaleimide to prevent disulfide exchange)
-
Protein assay kit (e.g., BCA)
-
Reagents and equipment for cystine quantification (e.g., HPLC-MS/MS)
Procedure:
-
Cell Culture: Culture cystinotic fibroblasts in complete culture medium at 37°C in a humidified 5% CO2 incubator until they reach 80-90% confluency.
-
Cysteamine Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 mM to 1 mM. Include a vehicle-only control.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of cysteamine or vehicle.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours).
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add cell lysis buffer to each well and scrape the cells.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Cystine Quantification:
-
Process the cell lysates for cystine analysis according to the chosen method (e.g., protein precipitation followed by HPLC-MS/MS).
-
Normalize the measured cystine levels to the protein concentration of each sample (e.g., in nmol cystine/mg protein).
-
-
Data Analysis: Calculate the percentage reduction in cystine levels for each cysteamine concentration compared to the vehicle control. Plot a dose-response curve to determine the EC50.
References
- 1. researchgate.net [researchgate.net]
- 2. Altered mTOR signalling in nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of topical cysteamine therapy in the CTNS−/− knockout mouse using in vivo confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depletion of cystine in cystinotic fibroblasts by homocysteine. Synergism of cysteamine with various reducing agents in depletion of cystine from cystinotic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cystinosis. Intracellular cystine depletion by aminothiols in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of cystine in human renal proximal tubule cells using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Human Induced Pluripotent Stem Cells and Kidney Organoids To Develop a Cysteamine/mTOR Inhibition Combination Therapy for Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intralysosomal Cystine Accumulation in Mice Lacking Cystinosin, the Protein Defective in Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 13. Inflammasome Activation by Cystine Crystals: Implications for the Pathogenesis of Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cysteamine Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteamine hydrochloride, a well-established therapeutic agent for the lysosomal storage disorder cystinosis, is gaining increasing attention in cell biology research for its diverse cellular effects.[1][2][3] As a potent antioxidant and modulator of various signaling pathways, it offers a valuable tool for investigating cellular stress responses, neuroprotection, and cancer biology.[1][2][4] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, including its mechanism of action, effects on cellular pathways, and methodologies for assessing its impact on cell viability, apoptosis, and protein expression.
Introduction
This compound is the hydrochloride salt of cysteamine, a naturally occurring aminothiol derived from the degradation of coenzyme A.[4] Its primary clinical application is in the treatment of nephropathic cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes.[1][3] Cysteamine enters lysosomes and converts cystine into cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then be transported out of the lysosome, thereby reducing the harmful accumulation of cystine crystals.[1][3]
Beyond its role in cystinosis, this compound exhibits significant antioxidant properties. It acts as a scavenger of reactive oxygen species (ROS) and can increase intracellular levels of glutathione (GSH), a key cellular antioxidant.[2][4] This antioxidant activity underlies its potential neuroprotective effects and its ability to modulate cellular responses to oxidative stress.[1] Furthermore, research has indicated its involvement in various signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways, highlighting its potential in studying neurodegenerative diseases and cancer.[2]
Mechanism of Action
The cellular mechanisms of this compound are multifaceted:
-
Lysosomal Cystine Depletion: In the context of cystinosis, its primary mechanism is the reduction of disulfide bonds in cystine within the lysosome, facilitating its removal.[1][3]
-
Antioxidant Activity: Cysteamine directly scavenges free radicals and boosts the synthesis of glutathione, a major intracellular antioxidant, by providing the precursor cysteine.[2][4]
-
Modulation of Signaling Pathways: It has been shown to influence key cellular signaling cascades. It can increase the levels of BDNF, a neurotrophin crucial for neuronal survival and plasticity.[2] It can also impact the mTOR pathway, a central regulator of cell growth, proliferation, and metabolism.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Duration | IC50 Value | Reference |
| BHK-21 (Fibroblast) | 24 hours | 11.19% (v/v of a 200 mg/mL solution) | [5][6] |
| U251 (Glioblastoma) | 48 hours | Not specified, but micromolar concentrations did not significantly affect viability | [7] |
| LN229 (Glioblastoma) | 48 hours | Not specified, but micromolar concentrations did not significantly affect viability | [7] |
Table 2: Dose-Dependent Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Concentration | Duration | Effect on Viability/Apoptosis | Reference |
| NB-4 (Acute Myelocytic Leukemia) | 5 µM | 24 hours | >60% of cells underwent apoptosis | [8] |
| NB-4 (Acute Myelocytic Leukemia) | 7.5 µM | 24 hours | Decreased apoptosis, increased necrosis (>40%) | [8] |
| 293T (Human Embryonic Kidney) | Low concentrations | 48 hours | No effect on cell viability | [9][10] |
| Fibroblast Cells | Decreasing concentrations | 24 hours | Gradual increase in cell viability | [6] |
| Glioblastoma Multiforme (GBM) cells | 0.05 - 5 mM | 48 hours | No significant induction of cleaved caspase 3 or PARP1 | [7] |
Experimental Protocols
Preparation and Storage of this compound Stock Solution
This compound is soluble in water and dimethyl sulfoxide (DMSO).
-
Reconstitution: For a 100 mM stock solution, dissolve 11.36 mg of this compound (MW: 113.61 g/mol ) in 1 mL of sterile, nuclease-free water or DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. Protect from light.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V staining procedures for flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Western Blotting for BDNF and Phospho-mTOR
This protocol provides a general workflow for detecting changes in protein expression.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For BDNF detection, an acid-extraction protocol may be necessary to release receptor-bound BDNF.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BDNF (e.g., 1:1000 dilution) and phospho-mTOR (Ser2448) (e.g., 1:1000 dilution) overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathways
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow
Caption: General experimental workflow for in vitro studies.
Logical Relationships
Caption: Logical flow of cysteamine's cellular impact.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Cysteamine on Mutant ASL Proteins with Cysteine for Arginine Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosensis.com [biosensis.com]
Application Notes and Protocols for the Use of Cysteamine Hydrochloride in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine hydrochloride (Cys-HCl) is a small aminothiol molecule that has demonstrated a dual role in experimental models of Parkinson's disease (PD). On one hand, it has shown significant neuroprotective and even neurorestorative properties in toxin-induced PD models, making it a compound of interest for therapeutic development. Its mechanisms of action are multifaceted, including the upregulation of neurotrophic factors, reduction of oxidative stress, and modulation of inflammatory responses.[1][2][3] On the other hand, recent studies have indicated that administration of Cys-HCl at certain doses can induce a phenotype that mimics key symptoms of Parkinson's disease, such as motor and olfactory deficits, accompanied by a loss of dopaminergic neurons. This suggests its potential use as a novel chemical agent to induce a PD-like pathology in animal models.
These application notes provide detailed protocols for utilizing this compound in both a neuroprotective capacity and as an inducer of Parkinson's-like pathology. The information is intended to guide researchers in designing and executing experiments to investigate the pathophysiology of Parkinson's disease and to explore potential therapeutic interventions.
Section 1: this compound as a Neuroprotective Agent
Cysteamine and its oxidized form, cystamine, have been shown to confer neuroprotection in various models of neurodegenerative diseases.[1][3] In the context of Parkinson's disease, Cysteamine HCl is believed to exert its protective effects through several key signaling pathways.
Signaling Pathways
Brain-Derived Neurotrophic Factor (BDNF) Signaling: Cysteamine has been demonstrated to increase the levels of BDNF in the brain.[4] BDNF is a crucial neurotrophin that supports the survival, growth, and differentiation of neurons. It activates the TrkB receptor, leading to the initiation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for neuronal survival and plasticity.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling: Cysteamine can activate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[5][6] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Experimental Protocols
Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
This protocol is adapted from studies demonstrating the neuroprotective effects of Cysteamine HCl in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of PD.[4]
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their sensitivity to MPTP.
-
Experimental Groups:
-
Treatment Schedule:
-
Behavioral Analysis: Conduct behavioral tests (e.g., rotarod, open field test) at a defined endpoint (e.g., 7 days after the last MPTP injection) to assess motor function.
-
Biochemical Analysis:
-
At the experimental endpoint, euthanize animals and dissect the striatum.
-
Measure dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Assess markers of oxidative stress (e.g., malondialdehyde (MDA), glutathione (GSH) levels) in brain tissue homogenates.[4]
-
-
Immunohistochemistry:
-
Perfuse animals and fix brain tissue.
-
Section the substantia nigra pars compacta (SNc) and perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival.
-
Neuroprotection in a 6-OHDA Rat Model of Parkinson's Disease
This protocol outlines the use of Cysteamine HCl in a 6-hydroxydopamine (6-OHDA) rat model, which induces a unilateral lesion of the nigrostriatal pathway.[9]
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure (6-OHDA Lesion):
-
Experimental Groups:
-
Group 1: Sham surgery + Vehicle.
-
Group 2: Sham surgery + Cysteamine HCl/Cystamine.
-
Group 3: 6-OHDA lesion + Vehicle.
-
Group 4: 6-OHDA lesion + Cysteamine HCl/Cystamine (e.g., administered in drinking water or via i.p. injection).
-
-
Treatment Schedule: Cysteamine HCl/Cystamine treatment can be initiated either before (neuroprotection) or after (neurorestoration) the 6-OHDA lesion.[9]
-
Behavioral Analysis:
-
Assess rotational behavior induced by apomorphine or amphetamine at various time points post-lesion to confirm the lesion and evaluate the therapeutic effect.
-
Other tests like the cylinder test or staircase test can also be used to assess motor deficits.
-
-
Biochemical and Histological Analysis:
-
At the end of the study, perform HPLC analysis of striatal dopamine levels and immunohistochemical staining for TH-positive neurons in the SNc, as described for the MPTP model.
-
Quantitative Data Summary
| Model | Treatment | Outcome Measure | Result |
| MPTP Mouse Model | Cysteamine HCl (20 mg/kg/day) + MPTP | Striatal Dopamine Levels | Significant attenuation of MPTP-induced dopamine depletion.[4] |
| TH-positive neurons in SNc | Significant preservation of dopaminergic neurons compared to MPTP alone.[4] | ||
| Oxidative Stress (ROS, MDA) | Significant suppression of MPTP-induced increases in reactive oxygen species and malondialdehyde.[4] | ||
| 6-OHDA Rat Model | Cystamine/Cysteamine | TH-positive neurons in SNc | Significant rescue of dopaminergic neurons, even when administered post-lesion.[9] |
| Apomorphine-induced rotations | Reversal of motor impairments.[9] |
Section 2: this compound as an Inducer of Parkinson's-like Pathology
Recent evidence suggests that systemic administration of Cysteamine HCl can induce motor and non-motor deficits characteristic of Parkinson's disease, along with a reduction in dopaminergic neurons. This presents a potential new model for studying the pathogenesis of PD, particularly aspects related to gastrointestinal dysfunction, which is a common early symptom.
Experimental Protocol
This protocol is based on a study that characterized the Parkinson's-like phenotype induced by Cysteamine HCl in mice.
Methodology:
-
Animal Model: Male BALB/c mice (4-5 months old).
-
Experimental Groups:
-
Group 1: Control (e.g., saline, intraperitoneally).
-
Group 2: Cysteamine HCl (60 mg/kg, i.p.).
-
-
Treatment Schedule: Administer three doses of Cysteamine HCl or saline on alternate days.
-
Behavioral Analysis (starting 14 days after the first injection):
-
Pole Test: To assess bradykinesia and motor coordination.
-
Beam Walking Test: To evaluate fine motor coordination and balance.
-
Rotarod Test: To measure motor coordination and balance.
-
Buried Food Test: To assess olfactory function.
-
Y-Maze Test: To evaluate spatial memory and cognitive function.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra (SNc) and the olfactory bulb (OB).
Quantitative Data Summary
| Test | Parameter | Control Group (Mean ± SD) | Cysteamine HCl Group (Mean ± SD) |
| Beam Walking Test | Time to traverse (s) | 33 ± 21 | 88 ± 30 |
| Foot slips (number) | 0.7 ± 0.8 | 3 ± 0.9 | |
| Rotarod Test | Latency to fall (s) | 118 ± 31 | 55 ± 18 |
| Immunohistochemistry | TH-positive cells in SNc | Baseline | Significant reduction |
| TH-positive cells in OB | Baseline | Significant reduction |
(Data adapted from a study by Selvaraj et al. Please refer to the specific publication for detailed statistical analysis.)
Conclusion
This compound is a versatile compound for Parkinson's disease research. As a neuroprotective agent, it offers a promising avenue for investigating therapeutic strategies aimed at slowing or halting the neurodegenerative process. Its ability to upregulate BDNF and activate the Nrf2 pathway provides specific targets for mechanistic studies. Conversely, its capacity to induce a Parkinson's-like pathology presents a new tool for modeling the disease, potentially offering insights into the early stages and non-motor symptoms of PD. Researchers should carefully consider the dosage and experimental context when utilizing this compound to ensure the desired experimental outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteamine as a novel disease-modifying compound for Parkinson's disease: Over a decade of research supporting a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. modelorg.com [modelorg.com]
- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. conductscience.com [conductscience.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cysteamine Hydrochloride
AN-HPLC-001
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis of Cysteamine Hydrochloride using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The described method is suitable for the quantification of cysteamine and its primary oxidative degradation product, cystamine. This application note includes comprehensive experimental protocols, instrument parameters, and data presentation to ensure reliable and reproducible results for research, quality control, and stability studies.
Introduction
This compound is a thiol compound with various pharmaceutical and cosmetic applications. It is utilized as a treatment for cystinosis and has been investigated for its potential in treating other conditions. In cosmetics, it is used as an antioxidant and in hair care products.[1] Due to its reactive thiol group, cysteamine is susceptible to oxidation, readily forming the disulfide dimer, cystamine.[1] Therefore, a robust analytical method is essential to accurately quantify cysteamine and monitor its purity and stability. This application note details a stability-indicating RP-HPLC method that effectively separates cysteamine from cystamine and other potential impurities.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1200 Infinity Quaternary HPLC system or equivalent, equipped with a variable wavelength UV detector and an autosampler.
-
Column: A reversed-phase C18 column (e.g., Gemini C18, 250 mm × 4.6 mm, 5 µm particle size) is recommended.[2]
-
Chemicals and Reagents:
-
This compound (CAS No. 156-57-0)
-
Cystamine Dihydrochloride (CAS No. 56-17-7)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium 1-heptanesulfonate (NaHpSO)
-
Phosphoric Acid (85%)
-
Sodium Phosphate
-
1-Octanesulfonic acid sodium
-
Water (Ultrapure, Milli-Q or equivalent)
-
Chromatographic Conditions
Two primary methods are presented. Method A is an isocratic method suitable for the simultaneous determination of cysteamine and cystamine. Method B is a gradient method for a stability-indicating assay.
Table 1: Chromatographic Conditions for HPLC Analysis
| Parameter | Method A: Isocratic | Method B: Gradient (Stability-Indicating) |
| Column | Gemini C18 (250 mm × 4.6 mm, 5 µm)[2] | C18 Reverse-Phase Column[3][4] |
| Mobile Phase | 85:15 (v/v) mixture of 4.0 mM Sodium 1-heptanesulfonate in 0.1% Phosphoric Acid and Acetonitrile[1][2] | Mobile Phase A: 85% Aqueous solution (23.6 mM 1-octanesulfonic acid sodium, 29 mM sodium phosphate, pH 2.6), 3% Acetonitrile, 12% Methanol[3] Mobile Phase B: 10% Aqueous solution (0.2 M 1-octanesulfonic acid sodium, 0.1 M sodium phosphate, pH 2.6), 18% Acetonitrile, 72% Methanol[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[3] |
| Detection Wavelength | 215 nm[1][2] | 210 nm[4] |
| Column Temperature | Ambient (e.g., 25 °C)[5] | 30 °C[4] |
| Injection Volume | 20 µL[5] | 10 - 100 µL[3] |
Gradient Elution Profile for Method B:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 1.0 | 80 | 20 |
| 16.0 | 35 | 65 |
| 16.1 | 10 | 90 |
| 19.0 | 10 | 90 |
| 19.5 | 80 | 20 |
| 24.0 | 80 | 20 |
This gradient profile is based on a method for cysteamine and cystamine quantification.[4]
Protocols
Standard Solution Preparation
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as a 50:50 mixture of ultrapure water and 0.1 M aqueous HCl solution.
-
Cystamine Dihydrochloride Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of Cystamine Dihydrochloride standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the same solvent as the cysteamine standard.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a solvent having an acidic pH to form a sample solution.[3] For example, a 50:50 mixture of ultrapure water and 0.1 M aqueous HCl can be used as the diluent.[4]
-
Dilute the sample solution to a known concentration within the calibration range (e.g., 0.30 g/L).[5]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation and Performance
The presented methods have been validated for several key performance characteristics.
Table 2: Method Validation Parameters (based on Method A)
| Parameter | Cysteamine | Cystamine |
| Retention Time (min) | ~6.4[1] | ~15.9[1] |
| Linearity Range (µg/mL) | 1 - 200 | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 1.0 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.5 | 3.0 |
| Intra-day Accuracy (%) | 100.6 – 107.2[1] | 97.6 – 102.0[1] |
| Inter-day Accuracy (%) | 100.2 – 104.0[1] | 99.7 – 101.8[1] |
| Recovery (%) | 100.2 – 102.7[1] | 90.6 – 98.7[1] |
Data in this table is representative and may vary based on the specific instrumentation and experimental conditions.
Workflow and Diagrams
The general workflow for the HPLC analysis of this compound is depicted below.
Caption: HPLC analysis workflow for this compound.
Cysteamine readily oxidizes to form its dimer, cystamine. This relationship is a key consideration in the analysis.
Caption: Oxidation of Cysteamine to Cystamine.
Conclusion
The described RP-HPLC methods provide a reliable and robust approach for the quantitative analysis of this compound and its primary degradation product, cystamine. The use of an ion-pairing agent in the mobile phase significantly improves the retention and peak shape of these polar compounds on a C18 column. These methods are suitable for quality control, stability testing, and research applications involving this compound.
References
- 1. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20150056712A1 - Methods for Analyzing Cysteamine Compositions - Google Patents [patents.google.com]
- 4. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105424857A - High performance liquid chromatography analysis method for dimethyl this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Dissolving Corneal Cystine Crystals with Cysteamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystinosis is a rare autosomal recessive lysosomal storage disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1][2][3] This genetic defect leads to the accumulation of cystine crystals in various tissues, including the kidneys, brain, muscles, and eyes.[2][4] Ocular manifestations are prominent, with cystine crystals depositing in the cornea, conjunctiva, iris, and retina.[4] In the cornea, these crystals can lead to severe photophobia, recurrent corneal erosions, and vision loss.[5] While oral cysteamine therapy is effective in reducing systemic cystine accumulation, it does not significantly impact the avascular cornea.[2][3][4] Therefore, topical administration of cysteamine hydrochloride is the standard of care for dissolving corneal cystine crystals.[4][6]
These application notes provide detailed protocols and data for the use of this compound in dissolving corneal cystine crystals, intended for research and drug development purposes.
Mechanism of Action
Cysteamine is an aminothiol that acts as a cystine-depleting agent.[7] In a healthy individual, cystinosin transports cystine out of the lysosome.[3] In cystinosis, the defective cystinosin leads to cystine accumulation within the lysosome.[2] When administered topically to the cornea, cysteamine enters the cells and lysosomes. Inside the lysosome, it participates in a thiol-disulfide exchange reaction with cystine. This reaction forms a mixed disulfide of cysteine-cysteamine and a molecule of cysteine.[2][8] Unlike cystine, the cysteine-cysteamine compound can exit the lysosome through the intact cationic amino acid transporter PQLC2, thereby reducing the intralysosomal cystine concentration and leading to the dissolution of the crystals.[2]
Quantitative Data on Efficacy of this compound Formulations
Several clinical studies have evaluated the efficacy of different concentrations of this compound ophthalmic solutions. The primary endpoint in these studies is often the reduction in the Corneal Cystine Crystal Score (CCCS), a measure of crystal density.
Table 1: Comparison of this compound Formulations in Clinical Trials
| Formulation | Concentration | Dosing Frequency | Study Duration | Baseline CCCS (Mean ± SD) | Change in CCCS (Mean ± SD) | Reference |
| Cysteamine HCl Solution | 0.1% | Hourly while awake | 4-5 months | Not Specified | Significant reduction vs. placebo | [6] |
| Cysteamine HCl Solution | 0.55% | Hourly while awake | 6-8 months | Not Specified | -1.02 | [1] |
| Cysteamine HCl Gel | 0.55% | 4 times daily | 3 months | 2.26 ± 0.56 | -0.59 ± 0.52 | [1][3] |
| Cysteamine HCl Solution | 0.1% | 4 times daily | 30 days | Not Specified | No significant reduction | [1][3] |
| Cysteamine HCl Viscous Solution (Cystadrops®) | 0.55% | 3.3 ± 0.94 instillations/day | Up to 45 months | Not Specified | Scores stabilized between 1.22-1.87 | [4] |
Table 2: Efficacy of 0.55% Cysteamine HCl in a Multicenter Trial
| Treatment Group | N (eyes) | Duration | Improvement of ≥1 CCCS Unit | p-value | Reference |
| Standard Formulation (0.55%) | 15 | 1 year | 47% | 0.04 | [9] |
| New Formulation (0.55%) | 15 | 1 year | 7% | 0.04 | [9] |
Experimental Protocols
Protocol 1: Preparation of 0.55% this compound Ophthalmic Solution
This protocol is based on formulations used in clinical trials. All procedures should be conducted under sterile conditions in a laminar flow hood.
Materials:
-
This compound powder (USP grade)
-
Benzalkonium chloride (BAC) solution (0.01%)
-
Monosodium phosphate
-
Disodium EDTA
-
Sterile water for injection
-
Sterile containers/bottles
-
0.22 µm sterile filters
-
pH meter and sterile adjustment solutions (HCl, NaOH)
Procedure:
-
Preparation of Vehicle Solution:
-
In a sterile beaker, dissolve monosodium phosphate (1.85%), disodium EDTA (0.1%), and benzalkonium chloride (0.01%) in sterile water for injection.[9]
-
Mix thoroughly until all components are dissolved.
-
-
Dissolving Cysteamine HCl:
-
Weigh the appropriate amount of this compound powder to achieve a final concentration of 0.55% (w/v). Note: The 0.55% cysteamine HCl concentration is equivalent to 0.44% cysteamine free base.[6]
-
Slowly add the cysteamine HCl powder to the vehicle solution while stirring continuously.
-
-
pH Adjustment:
-
Measure the pH of the solution. Adjust to a pH between 4.6 and 5.4 using sterile HCl or NaOH as needed.[10]
-
-
Sterile Filtration and Packaging:
-
Sterilize the final solution by passing it through a 0.22 µm filter into a sterile receiving vessel.
-
Aseptically dispense the solution into sterile ophthalmic dropper bottles.
-
-
Storage:
Protocol 2: General Workflow for a Clinical Study Evaluating Efficacy
This protocol outlines the key steps for a clinical trial to assess the efficacy of a topical cysteamine formulation.
Protocol 3: In Vivo Confocal Microscopy (IVCM) for Crystal Quantification
IVCM is a non-invasive imaging technique used to quantify the density and depth of corneal cystine crystals.
Equipment:
-
In vivo confocal microscope (e.g., Heidelberg Retina Tomograph with Rostock Cornea Module)
Procedure:
-
Patient Preparation:
-
Administer a topical anesthetic drop to the eye being examined.
-
Apply a coupling gel to the tip of the microscope objective.
-
-
Image Acquisition:
-
The patient is positioned at the device, and the objective lens is brought into contact with the central cornea.
-
A sequence of images is captured from the superficial epithelium through to the endothelium.
-
-
Image Analysis and Scoring:
-
The acquired images are analyzed to identify and quantify the hyper-reflective cystine crystals.
-
The Corneal Cystine Crystal Score (CCCS) is determined based on a standardized grading scale, which assesses the density of crystals in different corneal layers.
-
Crystal volume can also be calculated as a percentage of the total stromal volume for more detailed quantitative analysis.[11]
-
Application Notes
Dosing and Administration
-
Cystaran™ (0.44% Cysteamine): The recommended dosage is one drop in each eye every waking hour.[7][12]
-
Cystadrops® (0.37% Cysteamine / 0.55% Cysteamine HCl): This viscous formulation is administered as one drop in each eye four times a day during waking hours.[10][12]
-
Application Technique: To minimize contamination, do not touch the dropper tip to any surface. The lower eyelid should be pulled down to create a pocket for the drop. After instillation, the patient should close their eyes for 1-2 minutes to aid absorption.[12]
Stability and Storage
-
Cysteamine readily oxidizes at room temperature to its disulfide form, cystamine, which is less effective.[6][9]
-
Frozen Storage: Cysteamine HCl solutions should be stored frozen.[9]
-
Post-Thawing: Once a bottle is thawed, it should be kept at room temperature (or refrigerated) and discarded after one week, even if medication remains.[6][7]
Adverse Effects
Common side effects are generally mild and transient, including:[4]
-
Stinging or burning upon instillation
-
Eye redness
-
Ocular irritation
-
Temporary blurred vision
Monitoring
-
Regular ophthalmological follow-up is crucial to monitor efficacy and safety.
-
Slit-lamp biomicroscopy and IVCM should be used to assess the reduction in corneal crystal density.[11]
-
Subjective symptoms, particularly photophobia, should be monitored as an indicator of treatment success.[1][4]
References
- 1. This compound eye drop solution for the treatment of corneal cystine crystal deposits in patients with cystinosis: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of corneal cystine crystal accumulation in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Long-term follow-up of cystinosis patients treated with 0.55% this compound | British Journal of Ophthalmology [bjo.bmj.com]
- 5. dovepress.com [dovepress.com]
- 6. cystinosis.org [cystinosis.org]
- 7. cystaran.com [cystaran.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A multicentre randomised double masked clinical trial of a new formulation of topical cysteamine for the treatment of corneal cystine crystals in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anovorx.com [anovorx.com]
- 11. Quantitative in vivo and ex vivo confocal microscopy analysis of corneal cystine crystals in the Ctns−/− knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteamine (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
In Vivo Administration Guide for Cysteamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cysteamine hydrochloride is a thiol-containing compound with a well-established role in the management of nephropathic cystinosis. Beyond this primary indication, its antioxidant, neuroprotective, and anticancer properties are of growing interest in the scientific community. This document provides a comprehensive guide to the in vivo administration of this compound, summarizing key pharmacokinetic data, detailing experimental protocols, and illustrating relevant signaling pathways to support preclinical research and drug development.
Physicochemical and Pharmacokinetic Properties
This compound is the salt form of cysteamine, a naturally occurring aminothiol. It is readily soluble in aqueous solutions, though its stability can be influenced by pH and the presence of oxidizing agents.[1][2]
Table 1: Summary of Pharmacokinetic Parameters of Cysteamine in Various Species
| Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | Reference |
| Human | Oral | 1768 mg (Cysteamine HCl) | 66 ± 25.5 µmol/L | 0.88 h | ~3.7 hours | [3] |
| Rat | Intraduodenal | 20 mg/kg (Cysteamine Bitartrate) | 81 µM | 15 min | 25-29 min (tissue) | |
| Mouse | Intraperitoneal | 250 mg/kg | Not Reported | Not Reported | Not Reported | [4] |
| Rabbit | Ocular | 2 drops of 0.55% solution | Not Reported | Not Reported | Not Reported | [5] |
| Pig | Oral (in feed) | 35 mg/kg and 280 mg/kg | Not Reported | Not Reported | Not Reported | |
| Steer | Oral (in concentrate) | 75 and 150 mg/kg BW | Not Reported | Not Reported | Not Reported |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through several mechanisms. In cystinosis, it acts as a cystine-depleting agent within lysosomes.[6] Its broader therapeutic potential stems from its antioxidant properties and its ability to modulate various signaling pathways.[6]
Cystine Depletion in Cystinosis
Caption: Mechanism of cystine depletion by cysteamine in lysosomes.
Neuroprotective Signaling Pathways
Cysteamine and its oxidized form, cystamine, have been shown to upregulate neuroprotective pathways, mitigating oxidative stress and inflammation.[3][7][8][9]
Caption: Neuroprotective mechanisms of cysteamine.
Anticancer Signaling Pathways
Emerging evidence suggests that cysteamine may have anticancer effects by inhibiting tumor cell invasion and migration, in part through the inhibition of matrix metalloproteinases (MMPs).[10]
Caption: Anticancer mechanism of cysteamine via MMP inhibition.
Experimental Protocols
The following protocols are generalized from published in vivo studies and standard laboratory procedures. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile vehicle:
-
Phosphate-buffered saline (PBS), pH 7.2
-
0.9% Sodium Chloride (Normal Saline)
-
Sterile water for injection
-
-
Sterile vials or tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
pH meter and adjustment solutions (e.g., sterile NaOH, HCl) if necessary
Procedure:
-
Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.
-
Dissolve the this compound powder in the chosen sterile vehicle. This compound is soluble in PBS at approximately 10 mg/mL.[11] For higher concentrations, gentle warming and vortexing may be required.
-
Check and adjust the pH of the solution if necessary for the specific route of administration.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Storage: Aqueous solutions of cysteamine are prone to oxidation. It is recommended to prepare fresh solutions for each experiment.[11] If short-term storage is necessary, store at 4°C and protect from light.[12] For longer-term stability, the addition of chelating agents like EDTA and storage at acidic pH may be considered.[2]
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies.
Protocol 1: Oral Administration (Gavage) in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Fill the syringe with the calculated volume of the this compound solution and attach the gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be held firmly but without restricting breathing.
-
Position the mouse vertically with its head tilted slightly upwards to straighten the path to the esophagus.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus.
-
Do not force the needle. If resistance is met, withdraw and reposition.
-
Administer the solution slowly and steadily.
-
Withdraw the needle smoothly in the same direction it was inserted.
-
Monitor the mouse for any signs of distress, such as labored breathing or fluid from the nose, which could indicate accidental administration into the trachea.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL) and needle (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the injection volume. The recommended maximum volume for IP injection in mice is 10 mL/kg.
-
Draw up the calculated volume of the this compound solution into the syringe.
-
Position the mouse with its head tilted downwards. This will cause the abdominal organs to shift towards the diaphragm, creating a safer injection site in the lower abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert the needle at a 15-30 degree angle, bevel up, just through the abdominal wall.
-
Aspirate gently by pulling back on the plunger to ensure no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder, respectively. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Protocol 3: Ocular Administration in Rabbits
This protocol is based on a study evaluating this compound ophthalmic solution.[5]
Materials:
-
0.55% this compound ophthalmic solution
-
Pipette or dropper for administration
Procedure:
-
Gently restrain the rabbit.
-
Administer two drops of the 0.55% this compound solution to the cornea of the eye.
-
Repeat administration as required by the experimental design (e.g., hourly for 8 hours per day).
-
Monitor the eye for any signs of irritation or corneal disruption.
Concluding Remarks
The in vivo administration of this compound is a valuable tool for a wide range of research applications. The protocols and data presented here provide a foundation for designing and executing well-controlled and reproducible in vivo studies. Researchers should always consult relevant literature for their specific model and application and adhere to the highest standards of animal welfare. The continued investigation of this compound's mechanisms of action holds promise for the development of new therapeutic strategies for a variety of diseases.
References
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Antimutagenic and Anticancer Effects of Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. therapeutic-applications-of-cysteamine-and-cystamine-in-neurodegenerative-and-neuropsychiatric-diseases - Ask this paper | Bohrium [bohrium.com]
- 10. Cysteamine Suppresses Cancer Cell Invasion and Migration in Glioblastoma through Inhibition of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cysteamine Hydrochloride Solution for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cysteamine hydrochloride (C₂H₇NS · HCl) is the hydrochloride salt of cysteamine, a simple aminothiol and a degradation product of the amino acid cysteine.[1][2] It is a versatile and critical compound in biomedical research and clinical applications. Its primary therapeutic use is in the management of cystinosis, a rare lysosomal storage disorder, where it acts to deplete the accumulation of cystine crystals within lysosomes.[1][2][3] Beyond this, this compound is widely utilized in laboratory settings for its potent antioxidant, radioprotective, and anti-metastatic properties.[1][3][4] Its ability to scavenge reactive oxygen species (ROS) and replenish intracellular glutathione (GSH) makes it a valuable tool for studying and mitigating oxidative stress in various experimental models.[1][5][6]
These application notes provide a comprehensive guide to the preparation, storage, and use of this compound solutions for common laboratory applications, ensuring reproducibility and stability.
Physicochemical and Handling Data
This compound is a white, crystalline solid that is hygroscopic and possesses a characteristic unpleasant odor.[7][8] Due to its hygroscopic nature, it must be stored in airtight containers protected from moisture.[1][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 156-57-0 | [1] |
| Molecular Formula | C₂H₇NS · HCl | [9] |
| Molecular Weight | 113.61 g/mol | [1][7] |
| Appearance | White crystalline powder or solid | [4][10] |
| Melting Point | 66-70.7°C | [4][7][10] |
| Purity | ≥95-99% (Varies by supplier) | [9][10] |
| pH (5% solution) | 3.0-5.5 | [10][11] |
Table 2: Solubility Data
| Solvent | Solubility | Notes | Reference |
| Water | Soluble / Very Soluble | [4][10][11] | |
| Ethanol | Soluble | [4] | |
| DMSO | Approx. 5 mg/mL | Purge with inert gas for stock solutions. | [9] |
| PBS (pH 7.2) | Approx. 10 mg/mL | Aqueous solutions are not recommended for storage longer than one day. | [9] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Conditions | Stability | Reference |
| Solid (Powder) | -20°C | Protect from moisture and light. Store in a desiccated, airtight container. | ≥ 4 years | [1][9] |
| Aqueous Solution | 2-8°C | Prepare fresh before use. | Not recommended for storage > 24 hours. | [9] |
| DMSO Stock Solution | -80°C | Aliquot to avoid freeze-thaw cycles. | Up to 1 year | [5] |
Mechanism of Action in Cystinosis
In the context of cystinosis, cysteamine's primary function is to bypass the defective lysosomal cystine transporter (cystinosin). It enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine. This reaction breaks down cystine into cysteine and a cysteine-cysteamine mixed disulfide. Both of these smaller molecules can then exit the lysosome through alternative transporters, effectively clearing the harmful cystine accumulation.[1][2][12]
Caption: Mechanism of lysosomal cystine depletion by cysteamine.
Experimental Protocols
Protocol 1: Preparation of Aqueous Cysteamine HCl Stock Solution
This protocol is suitable for experiments where an organic solvent is not desirable, such as direct addition to cell culture media. Due to poor stability, aqueous solutions should be prepared fresh for each experiment.[9]
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filter (0.22 µm)
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the powder to a sterile conical tube.
-
Add the required volume of sterile PBS (pH 7.2) to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 10 mg to 1 mL of PBS).[9]
-
Vortex gently until the solid is completely dissolved. The solution should be clear.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use the solution immediately. Do not store for more than one day.[9]
Note: The pH of the final solution may be acidic.[10] For cell culture applications, ensure that the final concentration in the media does not significantly alter the media's pH. If necessary, the pH can be adjusted with sterile NaOH, though this may impact stability.
Protocol 2: Preparation of DMSO Cysteamine HCl Stock Solution
This protocol is for creating a more stable, concentrated stock solution that can be stored for longer periods.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the required volume of sterile DMSO to achieve the desired concentration (e.g., for a 5 mg/mL stock, add 5 mg to 1 mL of DMSO).[9]
-
Purge the tube with an inert gas (e.g., nitrogen or argon) to minimize oxidation before capping.[9]
-
Vortex until the solid is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[5]
Note: When diluting the DMSO stock into aqueous buffers or media for experiments, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[9]
Protocol 3: In Vitro Cystine Depletion in Cystinotic Fibroblasts
This protocol describes a typical application for testing the efficacy of cysteamine in a cell-based model of cystinosis.
Table 4: Example Working Concentrations for In Vitro Applications
| Application | Cell Type | Working Concentration | Reference |
| Cystine Depletion | Cystinotic Fibroblasts | 0.1 mM | [9] |
| Antioxidant Effect | Cultured Oocytes | 100 µM (0.1 mM) | [5][6] |
| Potentiation of Doxorubicin | HeLa, B16 Cells | Dose-dependent | [5][6] |
Procedure:
-
Culture cystinotic fibroblasts using standard cell culture techniques until they reach approximately 80-90% confluency.
-
Prepare a fresh working solution of cysteamine HCl by diluting the stock solution (from Protocol 1 or 2) in pre-warmed complete culture medium to a final concentration of 0.1 mM.
-
Remove the existing medium from the cells and replace it with the cysteamine-containing medium.
-
Incubate the cells for the desired time period (e.g., 1-24 hours).
-
After incubation, wash the cells with PBS and lyse them according to the protocol required for cystine quantification (e.g., via HPLC or mass spectrometry).
-
Quantify the intracellular cystine content and compare it to untreated control cells to determine the percentage of depletion. A 90% depletion of free cystine can be expected with 0.1 mM cysteamine.[9]
Experimental Workflow and Safety
The following diagram illustrates a typical workflow for a cell-based experiment using a prepared this compound solution.
Caption: General workflow for in vitro experiments using cysteamine.
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling the solid compound and its solutions.[1]
-
Ventilation: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust and vapors, especially given its strong odor.[1][7]
-
Incompatibilities: this compound is reactive with strong oxidizing agents.[1][7]
-
Disposal: Dispose of unused solutions and contaminated materials as hazardous waste according to local regulations. Do not let the product enter drains.[1]
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. usbio.net [usbio.net]
- 11. This compound | 156-57-0 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Application Note: Determination of Cysteamine Hydrochloride Purity via Non-Aqueous Potentiometric Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine Hydrochloride is an aminothiol compound used in various pharmaceutical applications. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note provides a detailed protocol for the determination of this compound purity using a non-aqueous potentiometric titration method. This method is suitable for the assay of weakly basic substances that do not give sharp endpoints in aqueous solutions.[1][2]
The principle of this method is based on the titration of the basic amino group of this compound with a strong acid, perchloric acid, in a non-aqueous solvent, typically glacial acetic acid.[3][4] The endpoint of the titration is determined potentiometrically, which provides a more precise and objective endpoint detection compared to visual indicators, although a visual indicator like crystal violet can also be used.[5][6]
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
Automatic Potentiometric Titrator or a pH/mV meter with a combination glass electrode
-
Burette (10 mL or 25 mL, Class A)
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks (1000 mL, Class A)
-
Conical flasks (250 mL)
-
Magnetic stirrer and stir bars
-
-
Reagents:
-
This compound (Sample)
-
Perchloric acid (HClO₄), 70%
-
Glacial Acetic Acid (CH₃COOH), ACS grade
-
Acetic Anhydride ((CH₃CO)₂O)
-
Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours
-
Crystal Violet Indicator solution (0.5% w/v in glacial acetic acid) (optional, for visual titration)
-
Preparation and Standardization of 0.1 M Perchloric Acid
-
Preparation of 0.1 M Perchloric Acid Titrant:
-
In a 1000 mL volumetric flask, add approximately 500 mL of glacial acetic acid.
-
Carefully add 8.5 mL of 70% perchloric acid while stirring.
-
Add 25 mL of acetic anhydride to the mixture.[7][8] The acetic anhydride reacts with the water from the perchloric acid and any traces in the glacial acetic acid, rendering the solution anhydrous.
-
Allow the solution to cool to room temperature.
-
Dilute to the 1000 mL mark with glacial acetic acid and mix thoroughly.
-
Let the solution stand for 24 hours to ensure the reaction between acetic anhydride and water is complete before standardization.[7]
-
-
Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh about 0.35 g of dried Potassium Hydrogen Phthalate (KHP) into a 250 mL conical flask.[9]
-
Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.
-
Cool the solution to room temperature.
-
If using a visual indicator, add 2-3 drops of crystal violet solution. The solution will appear violet.
-
Titrate with the prepared 0.1 M perchloric acid solution to the potentiometric endpoint (the point of maximum inflection on the titration curve) or until the visual indicator color changes from violet to emerald-green.[9][10]
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank value from the titrant volume.
-
The molarity of the perchloric acid is calculated using the following formula:
Molarity (M) = (Weight of KHP in g) / (Volume of HClO₄ in L × 204.22 g/mol )
-
Assay of this compound
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 250 mL conical flask.
-
-
Titration Procedure:
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrode of the potentiometric titrator into the solution and start the magnetic stirrer.
-
Titrate the sample solution with the standardized 0.1 M perchloric acid.
-
Record the volume of titrant at the equivalence point, which is determined by the point of maximum inflection of the potential curve.
-
If using a visual indicator, add 2-3 drops of crystal violet solution and titrate until the color changes to a stable blue-green.
-
Calculation of Purity
The purity of this compound is calculated based on the volume of standardized perchloric acid consumed.
-
Equivalence Factor: 1 mL of 0.1 M Perchloric Acid is equivalent to 11.36 mg of this compound (C₂H₇NS·HCl, Molecular Weight = 113.61 g/mol ).
-
Purity Calculation:
Purity (%) = (V × M × 113.61) / W × 100
Where:
-
V = Volume of perchloric acid consumed in mL
-
M = Molarity of the perchloric acid solution
-
W = Weight of the this compound sample in mg
-
113.61 = Molecular weight of this compound
-
Data Presentation
Table 1: Typical Specifications for this compound
| Parameter | Specification |
| Appearance | White crystalline powder |
| Solubility | Freely soluble in water |
| Identification (IR) | Conforms to the reference spectrum |
| Purity (Titration) | Not less than 98.5% |
| Loss on Drying | Not more than 1.0% |
Table 2: Example Data for Standardization of 0.1 M Perchloric Acid
| Trial | Weight of KHP (g) | Volume of HClO₄ (mL) | Calculated Molarity (M) |
| 1 | 0.3512 | 17.18 | 0.1001 |
| 2 | 0.3505 | 17.15 | 0.1001 |
| 3 | 0.3520 | 17.22 | 0.1002 |
| Average | 0.1001 | ||
| RSD | < 0.2% |
Table 3: Example Data for Purity Determination of this compound
| Trial | Sample Weight (mg) | Volume of 0.1001 M HClO₄ (mL) | Calculated Purity (%) |
| 1 | 100.5 | 8.85 | 99.1 |
| 2 | 101.2 | 8.90 | 99.2 |
| 3 | 100.8 | 8.88 | 99.3 |
| Average | 99.2 | ||
| RSD | < 0.2% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of this compound purity by non-aqueous potentiometric titration.
Caption: Experimental workflow for Cysteamine HCl purity determination.
References
- 1. Non aqoues tittrations FOR MPHARM IST YEAR | PPTX [slideshare.net]
- 2. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 3. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 4. lcms.cz [lcms.cz]
- 5. sips.org.in [sips.org.in]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. pharmadekho.com [pharmadekho.com]
- 9. pharmapath.in [pharmapath.in]
- 10. pharmaupdater.com [pharmaupdater.com]
Application Notes and Protocols: Cysteamine Hydrochloride as a Radioprotective Agent in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Cysteamine hydrochloride, the hydrochloride salt of the aminothiol cysteamine (often abbreviated as MEA), has been recognized since the 1950s as a potent radioprotective agent.[1] Its ability to mitigate the damaging effects of ionizing radiation has made it a subject of extensive research. Cysteamine is a simple molecule derived from the degradation of coenzyme A in mammalian cells.[2] Its efficacy in protecting biological systems from radiation-induced damage stems primarily from its potent antioxidant and free radical scavenging properties.[1][3] These application notes provide a detailed overview of the mechanisms, quantitative efficacy, and experimental protocols for utilizing this compound in radioprotection research.
Mechanism of Action The primary mechanism by which cysteamine confers radioprotection is through the scavenging of reactive oxygen species (ROS) generated by the radiolysis of water upon exposure to ionizing radiation.[3] These highly reactive free radicals, particularly hydroxyl radicals (•OH), can inflict significant damage on critical cellular macromolecules, including DNA, proteins, and lipids.[3][4] Cysteamine, as a sulfhydryl-containing compound, readily donates a hydrogen atom to these radicals, effectively neutralizing them and preventing downstream cellular damage.[3][5]
The key mechanisms of cysteamine's radioprotective action include:
-
Free Radical Scavenging: Cysteamine is a powerful scavenger of free radicals, which are responsible for the "indirect effects" of radiation. This is considered its most significant protective mechanism.[1][4]
-
Hydrogen Atom Donation: It can chemically repair DNA radicals by donating a hydrogen atom, reversing the initial damage before it becomes fixed, often by the presence of oxygen.[4]
-
Induction of Hypoxia: Studies in E. coli suggest that cysteamine can reduce oxygen levels in the cellular environment, creating a state of anoxia which is known to be radioprotective.[6]
-
Modulation of DNA Repair: There is evidence that cysteamine may also enhance the efficiency of enzymatic DNA repair processes, contributing to cell survival.[6]
It is also important to note that cystamine, the disulfide dimer of cysteamine, acts as a prodrug. In the reducing environment of a cell, cystamine is rapidly metabolized into two molecules of cysteamine, which is the active radioprotective form.[3][4][7]
Data Presentation: Quantitative Efficacy
The radioprotective effect of cysteamine is often quantified by the Dose Modification Factor (DMF) or Dose Reduction Factor (DRF). This value represents the factor by which the radiation dose must be increased in the presence of the protector to produce the same biological effect observed in its absence.
Table 1: In Vitro Radioprotective Efficacy of Cysteamine
| Cell Line | Radiation Source | Cysteamine Conc. | Endpoint | Dose Modification Factor (DMF) | Reference(s) |
|---|---|---|---|---|---|
| Chinese Hamster V79 | Unbound ³H₂O | 1.3 mM | Cell Survival | 2.5 ± 0.3 | [8][9] |
| Chinese Hamster V79 | DNA-bound ¹³¹IdU | 1.3 mM | Cell Survival | 1.8 ± 0.2 | [8][9] |
| Chinese Hamster V79 | DNA-bound ¹²⁵IdU | 1.3 mM | Cell Survival | 1.7 ± 0.1 | [8][9] |
| Chinese Hamster V79 | ²¹⁰Po α-particles | 1.3 mM | Cell Survival | 1.4 ± 0.1 | [8][9] |
| Human Cells | X-rays | 4 mM | Cell Survival | 2.3 |[3] |
Table 2: In Vivo Radioprotective Efficacy of Cysteamine/Cystamine
| Animal Model | Radiation Source | Compound | Endpoint | Dose Reduction Factor (DRF) / Protective Effect | Reference(s) |
|---|---|---|---|---|---|
| Mice | Gamma rays | Cystamine | 30-day survival | Up to 1.48 | [3] |
| Rats | 400-800 r X-rays | Cysteamine | Mitotic index in bone marrow | 1.37 to 1.85 | [3] |
| Rats | 600 r X-rays | Cysteamine (3.5 mg/100g) | Intestinal glucose absorption | ~6.0 | [10] |
| E. coli | 10-80 krad γ-rays | Cysteamine (0.1 M) | Cell Survival | 2.4 (Protection Ratio) |[1] |
Experimental Protocols
Protocol 1: In Vitro Radioprotection Assessment using Clonogenic Survival Assay
This protocol is the gold standard for determining the ability of a compound to protect cells from radiation-induced reproductive death.[3]
1. Cell Culture and Seeding: a. Culture the chosen cell line (e.g., Chinese Hamster V79, Human T-cells) under standard conditions. b. Harvest exponentially growing cells using trypsin. c. Perform a cell count and determine cell viability (e.g., via trypan blue exclusion). d. Seed a known number of cells into 6-well plates or T-25 flasks. The seeding density should be adjusted for each radiation dose to yield a countable number of colonies (50-150) post-irradiation.
2. This compound Treatment: a. Prepare a stock solution of this compound in sterile culture medium or PBS. b. 20-30 minutes prior to irradiation, replace the medium in the plates with medium containing the desired concentration of cysteamine (e.g., 0.5 - 5 mM). Include a "no drug" control group.
3. Irradiation: a. Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated source (e.g., X-ray machine or ¹³⁷Cs irradiator).
4. Post-Irradiation Incubation: a. Immediately after irradiation, remove the cysteamine-containing medium, wash the cells gently with PBS, and add fresh, drug-free culture medium. b. Incubate the plates for 7-14 days, allowing viable cells to form colonies of at least 50 cells.
5. Colony Staining and Counting: a. After the incubation period, remove the medium and wash the cells with PBS. b. Fix the colonies with methanol for 10-15 minutes. c. Stain the colonies with a 0.5% crystal violet solution for 15-30 minutes. d. Gently rinse the plates with water and allow them to air dry. e. Count the number of colonies containing ≥50 cells.
6. Data Analysis: a. Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded) x 100%. b. Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE/100). c. Plot the SF on a logarithmic scale against the radiation dose on a linear scale for both control and cysteamine-treated groups. d. Calculate the Dose Modification Factor (DMF): Determine the radiation dose required to produce a specific level of survival (e.g., SF = 0.1) from each curve. DMF = Dose with Cysteamine / Dose without Cysteamine.
Protocol 2: In Vivo Radioprotection Assessment using a 30-Day Survival Study
This protocol assesses the ability of a compound to protect an animal from lethal doses of total body irradiation (TBI).
1. Animals and Acclimatization: a. Use a suitable animal model (e.g., C57BL/6 mice, 8-10 weeks old). b. Allow animals to acclimatize to the facility for at least one week before the experiment. House them in a controlled environment with free access to food and water. c. Randomly divide animals into experimental groups (e.g., Vehicle Control + IR, Cysteamine + IR, Sham IR). A typical group size is 10-15 animals.
2. This compound Administration: a. Dissolve this compound in a sterile vehicle (e.g., saline). b. Administer the desired dose of cysteamine (e.g., 150 mg/kg) via intraperitoneal (IP) injection 15-30 minutes before irradiation. Administer the vehicle to the control group.
3. Total Body Irradiation (TBI): a. Place the animals in a well-ventilated holder that allows for simultaneous irradiation of the entire group. b. Expose the animals to a lethal dose of radiation (e.g., 7-8 Gy for mice), delivered by a calibrated source.
4. Post-Irradiation Monitoring: a. Return the animals to their cages with free access to food and water. b. Monitor the animals daily for 30 days for survival, body weight changes, and signs of radiation sickness (e.g., lethargy, ruffled fur, diarrhea). c. Euthanize moribund animals according to institutional guidelines.
5. Data Analysis: a. Record the number of surviving animals in each group daily for 30 days. b. Plot the percentage of survival against time (in days) to generate Kaplan-Meier survival curves. c. Compare the survival curves between the treated and control groups using statistical analysis (e.g., Log-rank test). An increase in the median survival time and overall survival percentage in the cysteamine-treated group indicates a radioprotective effect.
References
- 1. A Review on the Antimutagenic and Anticancer Effects of Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Mechanisms of the radioprotective effect of cysteamine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Radiation Protection by Cysteamine against the Lethal Effects of Intracellularly Localized Auger Electron, α- and β-Particle Emitting Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiation protection by cysteamine against the lethal effects of intracellularly localized Auger electron, alpha- and beta-particle emitting radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revistas.unav.edu [revistas.unav.edu]
Cysteamine Hydrochloride: Application Notes and Protocols for Inducing Experimental Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cysteamine hydrochloride to induce experimental models of duodenal ulcers and neurodegenerative diseases, particularly Parkinson's disease. This document includes detailed methodologies, quantitative data summaries, and visual representations of relevant pathways and workflows to facilitate the application of these models in research and drug development.
Cysteamine-Induced Duodenal Ulcer Model
The administration of this compound is a well-established and widely used method for inducing duodenal ulcers in laboratory animals, primarily rats and mice.[1][2][3] This model is valued for its reliability and its ability to mimic certain aspects of human peptic ulcer disease, making it a valuable tool for screening potential anti-ulcerogenic compounds.[1][2]
Mechanism of Ulceration
The pathogenesis of cysteamine-induced duodenal ulcers is multifactorial. Key mechanisms include:
-
Increased Gastric Acid Secretion: Cysteamine stimulates a significant and prolonged increase in gastric acid secretion.[4]
-
Hormonal Dysregulation: It leads to a reduction in somatostatin bioavailability and a marked elevation in serum gastrin levels, further promoting acid secretion.
-
Reduced Duodenal Defense: Cysteamine impairs the protective mechanisms of the duodenal mucosa, including a decrease in alkaline mucus secretion from Brunner's glands.
-
Oxidative Stress: The compound induces oxidative stress in the duodenal mucosa, characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation, and a decrease in antioxidant enzymes like superoxide dismutase (SOD).[5][6]
Experimental Protocol: Induction of Duodenal Ulcer in Rats
This protocol provides a general framework for inducing duodenal ulcers in rats using this compound.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Saline solution (0.9% NaCl)
-
Oral gavage needles or subcutaneous injection needles
-
Animal housing with wire mesh bottoms to prevent coprophagy
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments for tissue collection
-
10% buffered formalin for tissue fixation
-
Digital caliper or imaging software for ulcer measurement
Procedure:
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals for 12-24 hours before cysteamine administration, with free access to water.[6]
-
-
Cysteamine Administration:
-
Observation and Ulcer Development:
-
Return the animals to their cages with free access to water.
-
Ulcers typically develop within 24 hours of the first administration.[8]
-
-
Euthanasia and Tissue Collection:
-
24 hours after the initial dose, euthanize the animals using an approved method.
-
Perform a midline laparotomy to expose the stomach and duodenum.
-
Excise the duodenum, open it along the antimesenteric side, and gently rinse with saline to remove contents.
-
-
Ulcer Assessment:
-
Examine the duodenal mucosa for the presence of ulcers.
-
The ulcerated area can be measured using a digital caliper or by capturing an image and analyzing it with appropriate software.
-
The ulcer index can be calculated based on the number and severity of lesions.
-
-
Histopathological and Biochemical Analysis (Optional):
-
For histological examination, fix the duodenal tissue in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[6]
-
For biochemical analysis of oxidative stress markers, homogenize fresh duodenal tissue to measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH).[6]
-
Quantitative Data Summary
| Parameter | Control Group | Cysteamine-Treated Group | Reference |
| Ulcer Area (mm²) (Rats) | 0 | Varies (e.g., can be significantly reduced by test compounds) | [6] |
| MDA (nmol/mg protein) (Rats) | ~0.18 | ~1.57 (at 12 hours) | [5] |
| SOD (NU/mg protein) (Rats) | ~41.79 | ~24.64 (at 12 hours) | [5] |
| Gastric Acidity (Mice) | Baseline | Significant Increase | [2] |
| Pepsin Activity (Mice) | Baseline | Significant Increase | [2] |
Cysteamine-Induced Neurodegeneration Model (Parkinson's Disease)
Recent studies have highlighted the neurotoxic effects of this compound, suggesting its use in creating preclinical models relevant to neurodegenerative disorders like Parkinson's disease.[9] Administration of cysteamine has been shown to induce motor and olfactory deficits, accompanied by a reduction in dopaminergic neurons, which are key pathological hallmarks of Parkinson's disease.[9][10]
Mechanism of Neurodegeneration
The precise mechanisms by which cysteamine induces neurodegeneration are still under investigation, but potential pathways include:
-
Dopaminergic System Interference: Cysteamine has been shown to interfere with the dopamine system, a neurotransmitter crucial for motor control, cognition, and olfaction.[9]
-
Oxidative Stress: Similar to its effects in the duodenum, cysteamine may induce oxidative stress in the brain, leading to neuronal damage.
-
Gut-Brain Axis Disruption: As a potent ulcerogenic agent, cysteamine-induced gastrointestinal dysfunction can impact the gut-brain axis, potentially contributing to neurophysiological abnormalities.[11]
Experimental Protocol: Induction of Parkinson's-like Phenotype in Mice
This protocol outlines a method for inducing a Parkinson's-like phenotype in mice using this compound.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Behavioral testing apparatus (e.g., rotarod, pole test, Y-maze)
-
Anesthetic agent for perfusion
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (e.g., 20%, 30% in PBS)
-
Cryostat for brain sectioning
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Secondary antibody (e.g., fluorescently labeled or biotinylated)
-
Microscope for imaging and cell counting
Procedure:
-
Animal Preparation:
-
Use adult male C57BL/6 mice.
-
Acclimatize animals for at least one week before the experiment.
-
-
Cysteamine Administration:
-
The specific dosage and administration schedule can vary. One study used a regimen that resulted in the observed neurodegenerative effects. It's crucial to consult original research for precise dosing that induces the desired phenotype without excessive toxicity.[9]
-
-
Behavioral Testing:
-
Perform a battery of behavioral tests to assess motor coordination, balance, and cognitive function. Examples include:
-
-
Perfusion and Brain Tissue Collection:
-
Following the final behavioral tests, deeply anesthetize the mice.
-
Perform transcardial perfusion with cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in sucrose solutions of increasing concentrations.
-
Freeze the brain and section it using a cryostat (e.g., 30-40 µm sections).
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Wash brain sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS).
-
Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
Wash the sections and incubate with the appropriate secondary antibody.
-
Visualize the staining using a suitable detection method (e.g., fluorescence microscopy).
-
-
Stereological Cell Counting:
-
Use an unbiased stereological method to count the number of TH-positive neurons in the substantia nigra pars compacta (SNc) and other relevant brain regions like the olfactory bulb.
-
Quantitative Data Summary
| Parameter | Control Group | Cysteamine-Treated Group | Reference |
| TH-positive cells in Substantia Nigra (Mice) | 212 ± 33 | 149 ± 32 | [12] |
| TH-positive cells in Olfactory Bulb (Mice) | 121 ± 39 | 75 ± 9 | [12] |
| Beam-Walking Test (Time to traverse, sec) (Mice) | 33 ± 21 | 88 ± 30 | [12] |
| Y-Maze (Spontaneous alternations, %) (Mice) | 79 ± 21 | Reduced, indicating impaired spatial memory | [12] |
Cysteamine in a Model of Cystinosis
Cysteamine is the primary treatment for the lysosomal storage disorder cystinosis. While not a model of disease induction, experimental models of cystinosis are crucial for studying the disease and testing new therapies. In these models, cysteamine serves as a positive control and a tool to understand the disease's molecular basis.
Mechanism of Action in Cystinosis
Cystinosis is caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin. This defect leads to the accumulation of cystine within lysosomes. Cysteamine acts by entering the lysosome and reacting with cystine to form cysteine and a mixed disulfide of cysteine and cysteamine. These smaller molecules can then exit the lysosome through different transporters, thereby reducing the toxic accumulation of cystine.[13]
These application notes and protocols are intended to serve as a guide. Researchers should consult the primary literature for detailed experimental parameters and optimize protocols for their specific research needs and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
References
- 1. Cysteamine-induced duodenal ulcer: Significance and symbolism [wisdomlib.org]
- 2. Cysteamine induces duodenal ulcer in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteamine-induced duodenal ulcers: a new model to test antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Role of oxygen-derived free radicals in the mechanism of cysteamine-induced duodenal ulcer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of cysteamine-induced duodenal ulcer in the rat by bile diversion. Enhancement of the ulcerogenic effect of cysteamine by taurocholic and glycocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. Cysteamine HCl Administration Impedes Motor and Olfactory Functions, Accompanied by a Reduced Number of Dopaminergic Neurons, in Experimental Mice: A Preclinical Mimetic Relevant to Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Putaminal Mosaic Visualized by Tyrosine Hydroxylase Immunohistochemistry in the Human Neostriatum [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
Quantifying Cysteamine Hydrochloride and its Dimer Cystamine by HPLC: An Application Note
Introduction
Cysteamine is an aminothiol compound that plays a significant role in various biological processes and has therapeutic applications. It is primarily used in the treatment of cystinosis, a rare genetic disorder, and is also investigated for its potential in treating other conditions.[1][2] Cysteamine readily oxidizes to its disulfide dimer, cystamine.[1][2] Therefore, a robust analytical method for the simultaneous quantification of both cysteamine and cystamine is crucial for quality control in pharmaceutical formulations, monitoring in biological samples, and various research applications. This application note details a reliable and validated ion-pairing reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of cysteamine hydrochloride and cystamine.
Principle of the Method
This method utilizes ion-pairing chromatography, a technique suitable for separating charged analytes on a reversed-phase column.[3] An ion-pairing agent, sodium 1-heptanesulfonate, is added to the mobile phase. This agent forms a neutral ion-pair with the positively charged cysteamine and cystamine molecules. This interaction increases their hydrophobicity, leading to better retention and separation on a C18 stationary phase. Detection is achieved by monitoring the UV absorbance at 215 nm.[1][2][4][5][6][7]
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Cystamine dihydrochloride (analytical standard)
-
Sodium 1-heptanesulfonate (ion-pairing agent)[1][2][4][5][6][7]
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chloroform (analytical grade)
-
Perchloric acid (for biological sample preparation)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 reversed-phase column (e.g., Gemini C18, 250 mm x 4.6 mm, 5 µm particle size).[1][2][4][5][7]
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 85:15 (v/v) mixture of 4 mM Sodium 1-heptanesulfonate in 0.1% phosphoric acid and acetonitrile[1][2][4][5][7] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 215 nm[1][2][4][5][6][7] |
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 10 mg of cystamine dihydrochloride in separate 10 mL volumetric flasks using HPLC grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method should be adapted based on the matrix.
For Cosmetic Formulations (e.g., Creams):
-
Accurately weigh approximately 1.0 g of the cosmetic product into a 50 mL centrifuge tube.
-
Add 20 mL of water and vortex thoroughly to dissolve the sample.
-
Add 20 mL of chloroform and shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the upper aqueous layer.
-
Filter the aqueous extract through a 0.45 µm syringe filter into an HPLC vial.[1]
For Pharmaceutical Formulations (e.g., Enteric-Coated Beads):
-
Grind the enteric-coated beads to a fine powder using a mortar and pestle or a suitable grinder.
-
Accurately weigh a portion of the powder equivalent to a known amount of cysteamine.
-
Dissolve the powder in a suitable solvent, such as a solution with an acidic pH, to ensure complete dissolution of the active ingredient.
-
The solvent can be the mobile phase itself to ensure compatibility with the HPLC system.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
For Biological Fluids (e.g., Plasma, Urine) - General Protocol:
Note: For enhanced sensitivity and specificity in complex biological matrices, derivatization of cysteamine is often recommended. However, a general protein precipitation procedure for direct analysis is outlined below.
-
To 100 µL of plasma or urine, add 200 µL of ice-cold 10% perchloric acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
Data Presentation
The following table summarizes the quantitative data obtained from the validation of this HPLC method.
| Parameter | Cysteamine | Cystamine |
| Retention Time (min) | ~6.9 | ~15.9 |
| Linearity Range (µg/mL) | 2 - 500 | 5 - 500 |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 1.0 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 3.0 |
| Recovery (%) | 100.2 - 102.7[1][2][4][5] | 90.6 - 98.7[1][2][4][5] |
| Intra-day Precision (%RSD) | < 2.0 | < 2.0 |
| Inter-day Precision (%RSD) | < 3.0 | < 3.0 |
Visualizations
Caption: General experimental workflow for the HPLC analysis of cysteamine and cystamine.
Caption: Detailed sample preparation workflows for different matrices.
References
- 1. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. cores.emory.edu [cores.emory.edu]
- 5. nacalai.com [nacalai.com]
- 6. US20150056712A1 - Methods for Analyzing Cysteamine Compositions - Google Patents [patents.google.com]
- 7. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cysteamine Hydrochloride for Nanoparticle Coating: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles with cysteamine hydrochloride. Cysteamine, a short aminothiol, is a versatile ligand for coating a variety of nanoparticles, including gold nanoparticles (AuNPs), quantum dots (QDs), and others. Its thiol (-SH) group provides a strong anchor to the nanoparticle surface, while the terminal amine (-NH2) group imparts a positive surface charge and offers a reactive handle for further conjugation of biomolecules. This positive charge is particularly advantageous for interacting with negatively charged molecules like DNA and siRNA.[1][2]
Overview of Cysteamine Coating
This compound is widely used to create stable, water-soluble nanoparticles with a positive surface charge.[2] This coating is achieved through the formation of a strong bond between the thiol group of cysteamine and the nanoparticle surface, such as the gold-sulfur (Au-S) bond in the case of AuNPs.[2] The primary amine group of cysteamine is typically protonated at physiological pH, resulting in a positive zeta potential, which contributes to the colloidal stability of the nanoparticles through electrostatic repulsion.[2][3]
Key Advantages of Cysteamine Coating:
-
Positive Surface Charge: Facilitates interaction with negatively charged biomolecules like nucleic acids for gene delivery applications.[1][2][4]
-
Enhanced Stability: The strong thiol-metal bond provides robust stability to the nanoparticle suspension.[2]
-
Versatility: The terminal amine group serves as a versatile anchor for the covalent attachment of targeting ligands, drugs, and imaging agents.[5]
-
Simple One-Pot Synthesis: Cysteamine-coated nanoparticles can often be prepared using straightforward one-pot synthesis methods.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on cysteamine-coated nanoparticles, providing a comparative overview of their physicochemical properties.
Table 1: Physicochemical Properties of Cysteamine-Coated Gold Nanoparticles (cysAuNPs)
| Nanoparticle Core | Synthesis Method | Average Diameter (nm) | Zeta Potential (mV) | Wavelength of Max. Absorbance (λmax, nm) | Reference |
| Gold | One-pot synthesis | 28 | +44.3 | 526 | [2][3] |
| Gold | One-pot synthesis | 29 ± 2.95 | - | 520-530 | [6] |
| Gold | Citrate reduction, then functionalization | 7.3 ± 1.2 | - | 524 | [7] |
| Gold | In-house synthesis, then functionalization | 13.8 ± 1.2 | - | 520 | [7] |
Table 2: Physicochemical Properties of Cysteamine-Coated Quantum Dots (QDs) and Other Nanoparticles
| Nanoparticle Core | Synthesis Method | Average Diameter (nm) | Emission Peak (nm) | Quantum Yield (%) | Reference |
| CdTe | Aqueous phase one-pot | - | 520 | 9.2 | [8] |
| Carbon (from hemp leaves) | One-pot hydrothermal | - | 434 | 36.1 | [9] |
| Cys Au-Europium | One-pot synthesis | ~130 ± 0.66 | - | - | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and coating of nanoparticles with this compound.
One-Pot Synthesis of Cysteamine-Coated Gold Nanoparticles (cysAuNPs)
This protocol is adapted from established methods for a simple and rapid synthesis of cysAuNPs.[2][3][10]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water
-
Glassware (thoroughly cleaned with aqua regia)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1.42 mM HAuCl₄ solution in DI water.
-
Prepare a 213 mM cysteamine solution in DI water.
-
Prepare a fresh, ice-cold 10 mM NaBH₄ solution in DI water immediately before use.
-
-
Reaction Setup:
-
In a clean glass flask, mix 40 mL of the 1.42 mM HAuCl₄ solution with 400 µL of the 213 mM cysteamine solution.
-
Stir the mixture gently in the dark.
-
-
Reduction:
-
While vigorously stirring the HAuCl₄ and cysteamine mixture, rapidly inject 10 µL of the cold 10 mM NaBH₄ solution.
-
Continue vigorous stirring for 10 minutes, during which the solution color should change to ruby red.
-
-
Maturation:
-
Reduce the stirring to a mild pace and continue for another 30 minutes.
-
-
Storage:
-
Store the resulting cysAuNP solution in the dark at room temperature overnight before use. The nanoparticles are typically stable for up to two months.[2]
-
Surface Functionalization of Pre-Synthesized Nanoparticles with Cysteamine
This protocol is suitable for coating nanoparticles that have been synthesized separately, such as citrate-stabilized AuNPs.[7]
Materials:
-
Pre-synthesized nanoparticle solution (e.g., citrate-stabilized AuNPs)
-
This compound
-
Appropriate buffer (e.g., HEPES or Phosphate buffer)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Preparation of Cysteamine Solution:
-
Prepare cysteamine solutions of varying molarities (e.g., 0.256 mM to 5.06 mM) in the chosen buffer.
-
-
pH Adjustment:
-
The pH of the functionalization reaction is critical. For AuNPs, a pH of approximately 10 has been shown to facilitate rapid functionalization (less than 2 hours).[7] Adjust the pH of the nanoparticle solution and/or the cysteamine solution as needed using HCl or NaOH.
-
-
Functionalization:
-
Mix the nanoparticle solution with the cysteamine solution. For example, in a 96-well plate, add 50 µL of the nanoparticle solution to 50 µL of the cysteamine solution in each well.[7]
-
-
Incubation:
-
Incubate the mixture at 4°C for at least 2 hours or overnight in the dark.[7]
-
-
Purification (Optional but Recommended):
-
To remove excess, unreacted cysteamine, purify the functionalized nanoparticles. This can be done by centrifugation followed by resuspension of the nanoparticle pellet in fresh buffer.
-
Visualization of Workflows and Pathways
Experimental Workflow for One-Pot Synthesis of cysAuNPs
References
- 1. Cysteamine-coated gold nanoparticles for bimodal colorimetric detection with inverse sensitivity: a proof-of-concept with lysozyme - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cysteamine-coated gold nanoparticles for bimodal colorimetric detection with inverse sensitivity: a proof-of-concept with lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Cysteamine functionalized gold nanoparticles exhibit high efficiency delivery of genetic materials in embryonic stem cells majorly via clathrin mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Cysteamine and Glutaraldehyde Chemicals for Robust Functionalization of Substrates with Protein Biomarkers—An Overview on the Construction of Biosensors with Different Transductions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Factors Influencing the Surface Functionalization of Citrate Stabilized Gold Nanoparticles with Cysteamine, 3-Mercaptopropionic Acid or l-Selenocystine for Sensor Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of carbon quantum dots based on hemp leaves and cysteamine for latent fingerprint detection and their potential therapeutic anticancer application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteamine-Gold Coated Carboxylated Fluorescent Nanoparticle Mediated Point-of-Care Dual-Modality Detection of the H5N1 Pathogenic Virus - PMC [pmc.ncbi.nlm.nih.gov]
Cysteamine Hydrochloride: Application Notes and Protocols for Huntington's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by motor, cognitive, and psychiatric dysfunction, for which there is currently no cure. The disease is caused by an expansion of a polyglutamine tract in the huntingtin (Htt) protein, leading to the formation of toxic protein aggregates and neuronal cell death. Cysteamine hydrochloride, a well-established drug for treating nephropathic cystinosis, has emerged as a promising therapeutic candidate for HD. Preclinical studies in various cellular and animal models of HD have demonstrated its neuroprotective effects, which are attributed to a multi-faceted mechanism of action.
These application notes provide a comprehensive overview of the use of this compound in HD research, summarizing key quantitative data from preclinical studies and detailing experimental protocols. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of cysteamine and similar compounds for Huntington's disease.
Mechanism of Action
Cysteamine and its disulfide form, cystamine, are thought to exert their neuroprotective effects in Huntington's disease through several mechanisms:
-
Inhibition of Transglutaminase (Tgase): Tissue transglutaminase (Tgase) activity is elevated in the brains of HD patients and animal models.[1][2] Tgase can cross-link proteins, including mutant huntingtin (mHtt), contributing to the formation of insoluble aggregates.[1][3][4] Cysteamine and cystamine have been shown to inhibit Tgase activity.[1][3]
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): BDNF is a crucial neurotrophin for neuronal survival, and its levels are reduced in HD.[5][6] Studies have demonstrated that cysteamine treatment can increase the levels of BDNF in the brain and blood of HD mouse and primate models.[5][7][8] This effect may be mediated by an increase in the heat shock protein HSJ1b, which is involved in BDNF secretion.[5][8]
-
Modulation of Cysteine Metabolism and Antioxidant Effects: Cysteamine can increase the levels of L-cysteine, a precursor to the potent antioxidant glutathione (GSH).[9][10] Oxidative stress and mitochondrial dysfunction are key features of HD pathology.[3][10] By boosting GSH levels, cysteamine may protect neurons from oxidative damage and prevent mitochondrial depolarization.[10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of cysteamine in HD and a general experimental workflow for its evaluation in preclinical models.
References
- 1. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hdsa.org [hdsa.org]
- 3. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]
- 4. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 5. JCI - Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase [jci.org]
- 6. Raptor announces results of cysteamine trial for Huntington's disease – HDBuzz [en.hdbuzz.net]
- 7. DR Cysteamine May Prove New Hope For Treating Huntington's Disease | Science 2.0 [science20.com]
- 8. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cystamine and cysteamine prevent 3-NP-induced mitochondrial depolarization of Huntington's disease knock-in striatal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cysteamine Hydrochloride stability issues in aqueous solutions
This technical support center provides guidance on the stability of Cysteamine Hydrochloride in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is its rapid oxidation. The thiol group (-SH) of cysteamine is susceptible to oxidation, leading to the formation of its disulfide dimer, cystamine.[1][2] This conversion is the main degradation pathway.[2] Cystamine is generally considered non-toxic but is therapeutically inactive, which can lead to a loss of efficacy in experimental assays or pharmaceutical formulations.[2][3]
Q2: What factors influence the rate of cysteamine oxidation in solution?
A2: Several factors significantly impact the stability of cysteamine in aqueous solutions:
-
pH: The oxidation rate is highly pH-dependent.[3][4] It is more pronounced in neutral to alkaline solutions (pH 7.4 and above) due to the increased presence of the ionized thiol group, which is more susceptible to oxidation.[3] Acidic pH (e.g., pH 4.2) significantly decreases the rate of oxidation.[3][4]
-
Temperature: Higher temperatures accelerate the degradation of cysteamine.[2][3] Storing solutions at reduced temperatures (+4°C) or frozen (−20°C) is crucial for maintaining stability.[3][4][5]
-
Presence of Oxygen: Oxygen is a key factor in the oxidation of cysteamine to cystamine.[2][6] Preparing solutions in degassed solvents or purging with an inert gas like nitrogen can reduce degradation.[2][6]
-
Presence of Metal Ions: Trace metal ions can catalyze the oxidation of thiols.
-
Light Exposure: this compound is sensitive to light, which can contribute to its degradation.[7] It is recommended to protect solutions from light during storage and handling.[3]
Q3: How can I improve the stability of my this compound solutions?
A3: To enhance the stability of your aqueous cysteamine solutions, consider the following strategies:
-
pH Adjustment: Prepare and store solutions at an acidic pH (e.g., 3.0-5.0).[7]
-
Use of Chelating Agents: Add a chelating agent like disodium edetate (EDTA) to the formulation.[3][8] EDTA sequesters metal ions that can catalyze the oxidation reaction.
-
Low-Temperature Storage: Store solutions at refrigerated (2-8°C) or, for long-term storage, frozen (−20°C) temperatures.[3][9]
-
Deoxygenation: Prepare solutions using deoxygenated water and consider purging the headspace of the storage container with nitrogen.[2][6]
-
Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in foil.
Q4: Is solid this compound stable?
A4: Solid this compound is hygroscopic, meaning it readily absorbs moisture from the air.[7][10] Above a relative humidity of 35%, it can deliquesce, forming a highly concentrated solution.[10] This can lead to degradation. Therefore, it is critical to store the solid powder in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My cysteamine solution has turned yellow or has a noticeable odor.
-
Possible Cause: This is a common sign of oxidation and degradation. The characteristic offensive odor of thiol compounds can become more pronounced as the free thiol is exposed to air.[1]
-
Recommended Action:
-
Discard the solution, as its active concentration is likely compromised.
-
When preparing a new solution, ensure you follow all stabilization protocols: use an acidic pH, add EDTA, use deoxygenated solvent, and store it properly at low temperatures, protected from light.
-
Problem: I am observing high variability in my experimental results.
-
Possible Cause: Inconsistent results can be due to the ongoing degradation of cysteamine in your stock or working solutions. If the solution is degrading over the course of an experiment, the effective concentration of the active drug will decrease over time.
-
Recommended Action:
-
Prepare fresh solutions for each experiment or validate the stability of your solution over your experimental timeframe.
-
Always handle the solution on ice and minimize its exposure to ambient temperature and light.
-
Consider preparing single-use aliquots from a freshly made stock solution and storing them at -20°C.[5] Thaw only what is needed immediately before use.
-
Cysteamine Oxidation Pathway
The primary degradation route for cysteamine is its oxidation to the disulfide, cystamine.
Caption: Oxidation of two cysteamine molecules to one cystamine molecule.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common cysteamine stability issues.
Caption: Decision tree for troubleshooting cysteamine solution instability.
Quantitative Stability Data
The stability of this compound is highly dependent on the formulation and storage conditions. The table below summarizes data from various studies.
| Formulation / Condition | Storage Temp. | Duration | % Cysteamine Remaining | Reference |
| 0.55% Cysteamine HCl in BSS, stored at room temp. | 25°C | 30 days | < 50% | [2] |
| 0.55% Cysteamine HCl in BSS + N₂ purge, refrigerated | 5°C | 30 days | ~80% | [2] |
| 0.44% Cysteamine HCl in NaCl (pH 7.4) | 25°C | 24 weeks | ~0% | [3] |
| 0.44% Cysteamine HCl in NaCl (pH 4.2) | 25°C | 24 weeks | ~50% | [3] |
| 0.44% Cysteamine HCl with EDTA & Phosphate (pH 4.2) | 4°C | 24 weeks | > 90% | [3] |
| 0.55% Cysteamine HCl in Hyaluronic Acid | -20°C | 120 days | > 90% | [5] |
Experimental Protocols
Protocol: Stability Assessment of Cysteamine HCl Solution via HPLC-UV
This protocol outlines a typical method for quantifying cysteamine and its primary degradant, cystamine, to assess the stability of an aqueous solution.
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Cystamine (Reference Standard)
-
HPLC-grade Acetonitrile
-
Sodium 1-heptanesulfonate
-
Phosphoric Acid (or Hydrochloric Acid)
-
HPLC-grade water
-
Class A volumetric flasks and pipettes
-
0.22 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 3.5 µm, 15 cm x 4.6 mm).[2]
-
Analytical balance
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.5% aqueous sodium heptanesulfonate, pH adjusted to 2.5 with phosphoric acid.[2][6]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 210 nm.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 20 µL.[11]
-
Gradient Elution: A gradient is typically used to separate the more hydrophilic cysteamine from the more hydrophobic cystamine. An example gradient can be found in literature.[2]
4. Preparation of Solutions:
-
Standard Stock Solutions: Accurately weigh and dissolve cysteamine HCl and cystamine reference standards in a suitable diluent (e.g., 50:50 water/0.1M HCl) to prepare individual stock solutions (e.g., 500 µg/mL).[11]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range of the stability samples.
-
Stability Samples: Prepare the cysteamine HCl formulation to be tested. At each time point (e.g., T=0, 1 week, 1 month), withdraw an aliquot, dilute it to fall within the calibration range, and filter it through a 0.22 µm filter before injection.[11]
5. Experimental Workflow:
Caption: Workflow for a typical HPLC-based stability study of cysteamine.
6. Data Analysis:
-
Construct calibration curves for cysteamine and cystamine by plotting peak area versus concentration.
-
Determine the concentration of cysteamine and cystamine in the stability samples at each time point using the regression equation from the calibration curves.
-
Calculate the percentage of remaining cysteamine relative to the initial (T=0) concentration. A solution is often considered unstable if the concentration drops below 90% of the initial value.
References
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unipr.it [air.unipr.it]
- 4. researchgate.net [researchgate.net]
- 5. Cysteamine Eye Drops in Hyaluronic Acid Packaged in Innovative Single-Dose Systems, Part II: Long-Term Stability and Clinical Ocular Biopermanence [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound eye drop solution for the treatment of corneal cystine crystal deposits in patients with cystinosis: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations [mdpi.com]
How to remove the odor from Cysteamine Hydrochloride solutions
Welcome to the technical support center for Cysteamine Hydrochloride (CSH) solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a primary focus on odor mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the source of the strong, unpleasant odor in this compound solutions?
A1: The characteristic odor, often described as resembling rotten eggs or sulfur, is intrinsic to cysteamine's chemical structure.[1] Cysteamine is a thiol (or mercaptan), an organosulfur compound containing a sulfhydryl (-SH) group.[2] This functional group is responsible for the potent odor.[2] The odor can be exacerbated by the formation of volatile degradation products, such as hydrogen sulfide, or the presence of impurities like methanethiol and ethanethiol.[3][4][5] Studies have shown that upon ingestion, cysteamine is converted in the body to methanethiol (MT) and dimethylsulfide (DMS), which are excreted via expired air, causing halitosis.[5]
Q2: Does a strong odor indicate that my CSH solution has degraded?
A2: Not necessarily, as even freshly prepared solutions of high-purity CSH will have a strong odor. However, an increase in odor intensity over time can be a sign of degradation.[3] Cysteamine is highly unstable in aqueous solutions and is easily oxidized, especially in the presence of oxygen and at alkaline pH.[3][6] This oxidation process primarily yields cystamine, which is not therapeutically active, and can be accompanied by the appearance of a characteristic hydrogen sulfide odor.[3] Therefore, the odor can serve as a warning sign of potential drug degradation.[3]
Q3: What are the primary methods to reduce or eliminate the odor from CSH solutions?
A3: Several methods can be employed to mitigate the odor of CSH solutions in a laboratory setting. The main strategies include:
-
pH Adjustment: Cysteamine oxidation is pH-dependent and decreases at a more acidic pH (e.g., 4.2).[6][7] Maintaining an acidic environment can enhance stability and potentially reduce the formation of odorous degradation products.
-
Adsorption: Using materials with a high surface area, like activated carbon, can effectively trap and remove volatile organic compounds and sulfur-containing molecules that cause odor.[8][9][10]
-
Encapsulation: Complexing cysteamine with molecules like cyclodextrins can physically trap the odor-causing components, effectively masking the smell.[6][11][12]
-
Chemical Neutralization: For spills or cleaning glassware, a bleach (sodium hypochlorite) solution can be used to oxidize and destroy the odor-causing mercaptans.[13][14] Caution: This method is for decontamination and cleanup, not for treating the final product solution. A violent reaction may occur if bleach is added to a large quantity of concentrated mercaptan.[13]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Intense sulfur odor immediately upon reconstitution. | This is an inherent property of the thiol group in cysteamine.[1][2] | This is expected. Proceed with your experiment, but consider implementing an odor mitigation strategy (see protocols below) if the odor is disruptive. Work in a well-ventilated fume hood. |
| Odor of the solution increases significantly during storage. | This likely indicates chemical degradation, specifically oxidation of cysteamine to cystamine and other volatile sulfur compounds.[3] This process is accelerated by oxygen, alkaline pH, and higher temperatures.[3][6] | 1. Confirm Degradation: Use an analytical method like HPLC to quantify the remaining cysteamine and the formation of cystamine.[3][15] 2. Improve Storage: Store solutions at lower temperatures (-20°C is more protective than 4°C).[7] 3. Prevent Oxidation: Prepare solutions using deoxygenated solvents and sparge with an inert gas like nitrogen or argon before sealing the container.[3][16] Adding a chelating agent like EDTA can also help prevent oxidation.[6][7] 4. Adjust pH: Ensure the solution is buffered at an acidic pH (e.g., 4.0-5.0) to improve stability.[7] |
| Solution develops a yellow tint along with increased odor. | Color change is another indicator of the decomposition of thiol groups and oxidative degradation.[17] | Discard the solution. The presence of color indicates significant degradation. Prepare a fresh solution using the preventative measures described above. |
Experimental Protocols for Odor Mitigation
Method 1: Adsorption with Activated Carbon
This protocol describes using activated carbon to adsorb volatile, odor-causing compounds from a CSH solution. This method is effective for purifying a stock solution before its final use or dilution.
Materials:
-
This compound solution
-
Activated carbon, powdered (high-purity, suitable for pharmaceutical use)
-
Magnetic stirrer and stir bar
-
Syringe filters (0.22 µm, ensure compatibility with your solvent) or other suitable filtration apparatus
-
Sealed glass container
Procedure:
-
Preparation: In a chemical fume hood, prepare the CSH solution at the desired concentration.
-
Carbon Addition: Add activated carbon to the CSH solution. A typical starting concentration is 0.5% to 1.0% (w/v). For example, add 0.5 g to 1.0 g of activated carbon to 100 mL of solution.
-
Adsorption: Seal the container and stir the mixture at room temperature using a magnetic stirrer for 30-60 minutes. The porous structure of the activated carbon will trap the odor-causing molecules.[8][9][18]
-
Filtration: Remove the activated carbon from the solution by filtration. For small volumes, a syringe filter is effective. For larger volumes, vacuum filtration may be necessary. Ensure the filtration method does not introduce contaminants.
-
Quality Control: After treatment, it is crucial to perform an analytical validation (e.g., HPLC, UV-Vis) to confirm that the concentration of this compound was not significantly reduced by adsorption onto the carbon.
-
Storage: Store the deodorized solution in a sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen), at a low temperature to prevent further degradation.
Method 2: Encapsulation with β-Cyclodextrin
This protocol uses β-cyclodextrin (β-CD) to form inclusion complexes with cysteamine, effectively trapping the odor-causing molecule within the hydrophobic cavity of the β-CD.[19]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Solvent (e.g., deionized water)
-
Magnetic stirrer and stir bar
-
Sealed glass container
Procedure:
-
Prepare β-CD Solution: Dissolve the β-Cyclodextrin in the solvent. The solubility of β-CD in water is limited (~1.85 g/100 mL at 25°C), so gentle heating may be required.
-
Determine Molar Ratio: The optimal molar ratio of CSH to β-CD for effective encapsulation should be determined empirically, but a 1:1 or 1:2 ratio is a common starting point.
-
Complexation: Slowly add the this compound powder to the stirring β-CD solution.
-
Incubation: Seal the container and allow the solution to stir at room temperature for several hours (e.g., 4-12 hours) to ensure maximum complex formation.
-
Confirmation (Optional): Techniques like NMR, DSC, or FTIR can be used to confirm the formation of the inclusion complex. A significant reduction in odor is a primary qualitative indicator of success.
-
Storage: Store the final solution in a well-sealed container. The complex is generally more stable than the free form, but proper storage conditions are still recommended.
Quantitative Data Summary
The effectiveness of various odor mitigation and stabilization strategies can be compared. The following table summarizes key findings from literature, providing a baseline for experimental design.
| Method / Parameter | Key Finding | Efficacy/Result | Reference |
| pH Adjustment | Cysteamine oxidation decreases at an acidic pH. | Stability is significantly improved at pH 4.2 compared to pH 7.4. | [6][7] |
| Temperature | Stability decreases as temperature increases. | Storage at -20°C provides a longer period of validity than 4°C or 25°C. | [7] |
| Inert Atmosphere | The presence of oxygen is the main degradation factor in aqueous solutions. | Saturation with nitrogen gas offers a means of reducing cysteamine degradation. | [3][16] |
| Chelating Agents | EDTA plays a crucial role in preventing cysteamine oxidation. | Formulations containing EDTA showed improved stability. | [6][7] |
| Encapsulation | Cyclodextrins (CDs) can be used to encapsulate cysteamine. | CDs have been successfully shown to remove cysteamine odor and can improve stability. | [6][20] |
| Adsorption | Activated carbon adsorbs organic sulfur compounds. | Highly effective at capturing hydrogen sulfide and other volatile organic compounds. | [10][18] |
Visualized Workflows
Troubleshooting CSH Odor Issues
Caption: A decision-making workflow for troubleshooting odor issues in Cysteamine HCl solutions.
Experimental Workflow for Activated Carbon Treatment
Caption: Step-by-step experimental workflow for removing odor using activated carbon.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5458848A - Method of deodorizing a formulation containing at least one compound bearing a thiol group and deodorized formulation thus obtained - Google Patents [patents.google.com]
- 5. The origin of halitosis in cystinotic patients due to cysteamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. activatedcarbon.net [activatedcarbon.net]
- 9. deltaadsorbents.com [deltaadsorbents.com]
- 10. Activated Carbon for Odor Removal:Complete Buyer Guide 2025 [allcarbontech.com]
- 11. researchgate.net [researchgate.net]
- 12. Encapsulation of Flavours and Fragrances into Polymeric Capsules and Cyclodextrins Inclusion Complexes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. szabo-scandic.com [szabo-scandic.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. docta.ucm.es [docta.ucm.es]
- 17. veeprho.com [veeprho.com]
- 18. heycarbons.com [heycarbons.com]
- 19. Effect of β-cyclodextrin deodorization on the volatile chemicals and functional properties of three types of gelatins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cysteamine Hydrochloride in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cysteamine Hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
This compound's primary mechanism involves replenishing intracellular glutathione (GSH), a key antioxidant.[1][2][3][4][5][6] It can also act as a cystine-depleting agent by converting cystine into cysteine and a mixed disulfide of cysteine-cysteamine, which can then be transported out of the lysosome.[7] This is particularly relevant in models of cystinosis. Additionally, cysteamine is a scavenger of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[2][5]
Q2: Is this compound cytotoxic to all cell lines?
The cytotoxicity of this compound is dose-dependent and cell line-specific.[5][8] While it can induce apoptosis, particularly at higher concentrations, it has also been shown to have protective effects against oxidative stress-induced cell death at lower concentrations.[5][9] For example, in some cancer cell lines, cysteamine alone had no influence on cell survival but enhanced the cytotoxic effects of other chemotherapeutic agents like doxorubicin.[2][5]
Q3: What are the common morphological changes observed in cells treated with this compound?
Morphological changes can vary depending on the cell type and the concentration of this compound used. At cytotoxic concentrations, cells may exhibit signs of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation. In some contexts, it has been noted to influence cell adhesion and migration by affecting matrix metalloproteinases (MMPs).
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Death or Low Viability After Treatment
Possible Cause 1: Cytotoxicity at the Administered Concentration
This compound can be cytotoxic, with its toxicity correlating with the production of hydrogen peroxide (H₂O₂).[8] One study found that the cytotoxicity of cysteamine between 23 and 160 µM was linked to H₂O₂ generation.[8]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: To determine the optimal non-toxic concentration for your specific cell line, it is crucial to perform a dose-response experiment.
-
Assess Cytotoxicity: Use a standard cytotoxicity assay, such as the MTT assay, to quantify cell viability across a range of this compound concentrations.
-
Consider Co-treatment with an Antioxidant: Since a significant portion of cysteamine's toxicity is attributed to H₂O₂ production, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cell death.
Possible Cause 2: Inhibition of Essential Enzymes
A portion of cysteamine-induced toxicity can be attributed to the inhibition of enzymes like glutathione peroxidase.[8]
Troubleshooting Steps:
-
Measure Enzyme Activity: If you suspect the inhibition of a specific enzyme, perform an activity assay for that enzyme in cell lysates treated with this compound.
-
Modulate Enzyme Expression: If possible, use cell lines with altered expression levels of the suspected target enzyme to confirm its role in the observed cytotoxicity.
Problem 2: Altered Redox State and Increased Oxidative Stress
Possible Cause: Generation of Reactive Oxygen Species (ROS)
This compound can lead to the production of ROS, including hydrogen peroxide, which can induce oxidative stress.[8][9]
Troubleshooting Steps:
-
Measure Intracellular ROS: Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Assess Glutathione Levels: Measure both total and reduced glutathione (GSH) levels to determine the impact on the cellular antioxidant capacity. Cysteamine has been shown to increase intracellular GSH levels, which can be a protective response.[1][2][3][4][5][6]
-
Co-treatment with ROS Scavengers: To confirm the role of ROS in your observations, perform experiments with and without the addition of a known ROS scavenger.
Problem 3: Induction of Apoptosis
Possible Cause: Activation of Apoptotic Pathways
This compound can induce apoptosis, which may be mediated by the activation of caspases.[2][5] In some cell types, this is associated with an increase in caspase-3 and protein kinase Cε activity.[2][5]
Troubleshooting Steps:
-
Perform an Apoptosis Assay: Use the Annexin V/Propidium Iodide (PI) assay followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Measure Caspase Activity: Use commercially available kits to measure the activity of key caspases, such as caspase-3, -8, and -9, to determine which apoptotic pathway is activated.
-
Western Blot for Apoptotic Markers: Analyze the expression levels of key apoptosis-related proteins, such as Bcl-2 family members and cleaved PARP, by Western blotting.
Quantitative Data Summary
| Parameter | Cell Line(s) | Concentration(s) | Observed Effect | Reference(s) |
| Cytotoxicity | CCRF-CEM | 23 - 160 µM | H₂O₂-correlated toxicity | [8] |
| HeLa, B16 | Dose-dependent | Increased doxorubicin-induced cell death | [2][5] | |
| Glutathione (GSH) Levels | Cystinotic cells, C3H/10T1/2 | 100 µM, 300 µM | Increased intracellular GSH | [1][2][3][5] |
| ROS Production | Human Corneal Endothelial Cells | 0-50 mM | Inhibition of tBHP-induced ROS | [9] |
| Apoptosis | Cystinotic cells | Not specified | Counteracted increased apoptosis rates | [2][5] |
| Cancer cells | Not specified | Sensitized cells to doxorubicin-induced apoptosis | [10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period. Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.[11][12][13][14]
Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with this compound. Include both positive and negative controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[16][17][18][19]
DCFH-DA Assay for Intracellular ROS
This assay measures intracellular ROS levels using the fluorescent probe DCFH-DA.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach.
-
Wash the cells with warm serum-free medium.
-
Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium immediately before use. Protect from light.
-
Incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Treat the cells with this compound. Include appropriate controls.
-
Measure the fluorescence intensity with a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[20][21][22][23][24]
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for this compound side effects.
References
- 1. Cysteamine increases homocysteine export and glutathione content by independent mechanisms in C3H/10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glutathione synthesis during in vitro maturation of buffalo (Bubalus bubalis) oocytes: effects of cysteamine on embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cysteamine on oxidative stress-induced cell death of human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autophagy-mediated chemosensitization by cysteamine in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. bioquochem.com [bioquochem.com]
- 21. arigobio.com [arigobio.com]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cosmobiousa.com [cosmobiousa.com]
- 24. FAQ: Intracellular ROS Assay | Cell Biolabs [cellbiolabs.com]
Technical Support Center: Optimizing Cysteamine Hydrochloride for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cysteamine Hydrochloride (CSH) in in vitro studies. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and quantitative data to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
A1: this compound acts through several mechanisms. Primarily, it functions as a cystine-depleting agent by entering lysosomes and converting cystine into cysteine and a mixed disulfide of cysteine-cysteamine, both of which can then exit the lysosome.[1][2][3] This is particularly relevant in models of cystinosis. Additionally, CSH is a potent antioxidant, increasing the intracellular levels of glutathione (GSH), a key cellular antioxidant.[4][5][6] It also directly scavenges reactive oxygen species (ROS) such as hydroxyl radicals (OH•) and hypochlorous acid (HOCl).[4][5][6]
Q2: What is a typical starting concentration for in vitro experiments with this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. For antioxidant studies, concentrations can be as low as 5-100 µM.[7] For studies on cystine depletion in cystinotic cells, a concentration of 0.1 mM has been shown to be effective.[1] In some cell lines, concentrations in the low millimolar range (e.g., 1-2 mM) have been used.[8][9][10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound solutions for in vitro use?
A3: this compound is a crystalline solid that is soluble in aqueous buffers like PBS (approximately 10 mg/mL) and organic solvents like DMSO (approximately 5 mg/mL).[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent (e.g., sterile PBS or DMSO) and then dilute it to the final working concentration in your culture medium. Due to its instability in aqueous solutions, it is recommended to prepare fresh solutions for each experiment and not to store aqueous solutions for more than one day.[1][11] Stock solutions in DMSO can be stored at -20°C for longer periods, though it's best to aliquot to avoid repeated freeze-thaw cycles.[6]
Q4: Is this compound toxic to cells in culture?
A4: Yes, this compound can exhibit cytotoxicity in a dose-dependent manner.[8][9][12] The toxic concentration varies significantly between different cell lines. For example, in rSp2.0 cells, concentrations above 2 mM were found to markedly reduce viability.[8][9] It is crucial to determine the cytotoxic threshold for your specific cell line by performing a viability assay (e.g., MTT or Trypan Blue exclusion) across a range of concentrations.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Step: this compound is prone to oxidation in aqueous solutions, especially at neutral or alkaline pH and at 37°C, forming the less active disulfide, cystamine.[11][13] Always prepare fresh solutions immediately before use.[14] If the experiment is long, consider replenishing the medium with freshly prepared this compound at regular intervals.[11]
-
-
Possible Cause: Suboptimal concentration.
-
Troubleshooting Step: The effective concentration of this compound is highly cell-type and context-dependent. Perform a dose-response experiment to identify the optimal working concentration for your specific assay and cell line.
-
-
Possible Cause: Incorrect pH of the medium.
-
Troubleshooting Step: The stability of this compound is pH-dependent, with increased degradation at alkaline pH.[2] Ensure the pH of your culture medium is within the optimal range for your cells and the stability of the compound.
-
Issue 2: High levels of cell death observed after treatment.
-
Possible Cause: Cytotoxic concentration.
-
Troubleshooting Step: You may be using a concentration of this compound that is toxic to your cells. Perform a cytotoxicity assay (e.g., MTT, LDH release, or Annexin V/PI staining) to determine the IC50 value and select a non-toxic concentration for your experiments.[15]
-
-
Possible Cause: Solvent toxicity.
-
Troubleshooting Step: If using a solvent like DMSO to prepare your stock solution, ensure that the final concentration of the solvent in the culture medium is not exceeding a non-toxic level (typically <0.1-0.5%). Run a vehicle control (medium with the solvent alone) to rule out solvent-induced cytotoxicity.[1]
-
Issue 3: Precipitation of the compound in the culture medium.
-
Possible Cause: Poor solubility of this compound or its oxidized form.
-
Troubleshooting Step: While this compound is generally soluble in aqueous solutions, its oxidized form, cystamine, has lower solubility.[11] Ensure that your stock solution is fully dissolved before diluting it into the culture medium. If precipitation occurs, you may need to adjust the concentration or the solvent used for the stock solution.
-
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for Various In Vitro Applications
| Application | Cell Type/System | Recommended Concentration Range | Reference(s) |
| Cystine Depletion | Cystinotic Fibroblasts | 0.1 mM | [1] |
| Antioxidant Effect | Buffalo Granulosa Cells | 100 - 400 µM | [16] |
| Increased Glutathione Levels | Bovine Oocytes | 100 µM | [4][5] |
| Radioprotection | Mice (in vivo data relevant for in vitro models) | Dose-dependent | [1] |
| Inhibition of Viral Infectivity | Vero-TMPRSS2 cells (SARS-CoV-2) | IC50: 0.671 - 1.976 mM | [10] |
| Cytotoxicity Studies | rSp2.0 Cells | 2 - 7 mM | [8][9] |
| Cytotoxicity Studies | Fibroblast Cells (BHK-21) | IC50: 11.19% (of a 200mg/ml solution) | [3][17] |
Table 2: IC50 Values of this compound in Different In Vitro Systems
| Cell Line / System | Assay | IC50 Value | Reference(s) |
| Vero-TMPRSS2 (SARS-CoV-2 Alpha variant) | Plaque Reduction Assay | 1.528 mM | [10] |
| Vero-TMPRSS2 (SARS-CoV-2 Beta variant) | Plaque Reduction Assay | 0.799 mM | [10] |
| Vero-TMPRSS2 (SARS-CoV-2 Omicron variant) | Plaque Reduction Assay | 0.671 - 1.006 mM | [10] |
| BHK-21 Fibroblasts | MTT Assay | 11.19% (of a 200mg/ml solution) | [3][17] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS), sterile microcentrifuge tubes.
-
Procedure for DMSO Stock (e.g., 100 mM): a. Weigh out the required amount of this compound powder (Molar Mass: 113.61 g/mol ). b. Dissolve the powder in high-purity DMSO to achieve a final concentration of 100 mM. For example, dissolve 11.36 mg in 1 mL of DMSO. c. Vortex until the powder is completely dissolved. d. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter. e. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C.
-
Procedure for PBS Stock (e.g., 10 mM): a. Weigh out the required amount of this compound powder. b. Dissolve the powder in sterile PBS to achieve a final concentration of 10 mM. For example, dissolve 1.136 mg in 1 mL of sterile PBS. c. Vortex until fully dissolved. d. Prepare this solution fresh immediately before each experiment. Do not store aqueous solutions.[1]
Protocol 2: Determination of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in your complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of solvent used, if any) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value using appropriate software.
Mandatory Visualizations
Caption: this compound Signaling Pathways.
Caption: General Experimental Workflow for In Vitro CSH Studies.
Caption: Troubleshooting Logic for CSH Experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Anti-oxidative Effects of Encapsulated Cysteamine During Mice In Vitro Matured Oocyte/Morula-Compact Stage Embryo Culture Model: a Comparison of High-Efficiency Nanocarriers for Hydrophilic Drug Delivery-a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Cysteamine on Cell Growth and IgG4 Production in Recombinant Sp2.0 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ANTIOXIDANT CAPACITY OF CYSTEAMINE ON BUFFALO GRANULOSA CELL PERFORMANCE UNDER OXIDATIVE STRESS CONDITIONS [ejap.journals.ekb.eg]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Identification of Cysteamine Hydrochloride Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying degradation products of Cysteamine Hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
The primary and most well-documented degradation product of this compound is cystamine . This degradation occurs through the oxidation of the thiol group (-SH) of two cysteamine molecules to form a disulfide bond (-S-S-).[1][2] This process is significantly influenced by the presence of oxygen.[1]
Q2: What factors promote the degradation of this compound to cystamine?
Several factors can accelerate the oxidation of this compound to cystamine:
-
pH: The rate of oxidation is pH-dependent, with degradation being more pronounced in alkaline solutions.[2]
-
Temperature: Increased temperatures accelerate the degradation process.[2]
-
Oxygen: The presence of oxygen is a major factor in the oxidation of cysteamine.[1] Storing solutions under an inert gas like nitrogen can reduce degradation.[1]
-
Light: Exposure to light can also contribute to the degradation of this compound.[3]
Q3: Are there other potential degradation products of this compound besides cystamine?
Yes, under forced degradation conditions, other degradation products may be formed. While cystamine is the principal degradation product from oxidation, hydrolysis may occur under acidic or basic conditions.[3] The specific structures of these hydrolyzed products are not extensively reported in the literature, but based on the structure of cysteamine (2-aminoethanethiol), potential hydrolysis is less likely to cleave the main carbon-carbon, carbon-sulfur, or carbon-nitrogen bonds under typical forced degradation conditions. However, more extreme conditions could potentially lead to further breakdown.
Under oxidative stress (e.g., using hydrogen peroxide), it is plausible that further oxidation of the sulfur atom could occur, leading to the formation of sulfenic acid, sulfinic acid, or sulfonic acid derivatives.
Q4: What is the recommended storage condition for this compound and its solutions to minimize degradation?
To minimize degradation, this compound powder should be stored in a well-closed container, protected from light and moisture.[3] this compound solutions are inherently unstable and should be freshly prepared.[1] If storage is necessary, solutions should be protected from light, stored at low temperatures (refrigerated or frozen), and purged with an inert gas (e.g., nitrogen) to minimize oxygen exposure.[1]
Troubleshooting Guide: Identification of Unknown Peaks in Chromatograms
This guide will help you troubleshoot and identify unknown peaks observed during the analysis of this compound samples.
Problem: An unknown peak is observed in my HPLC chromatogram of a this compound sample.
Step 1: Initial Assessment and Peak Characterization
-
Retention Time Comparison: Compare the retention time of the unknown peak with that of a known cystamine standard. Cystamine is the most common degradant.
-
Peak Shape: Evaluate the peak shape. Tailing or fronting peaks might indicate issues with the chromatographic method rather than a new degradant.
-
Blank Injection: Inject a blank solvent to ensure the peak is not an artifact from the solvent or the system.
Step 2: Investigate Potential Degradation Pathways
Based on the sample's history and storage conditions, consider the most likely degradation pathway.
-
Oxidative Degradation: If the sample was exposed to air, light, or stored for an extended period, the unknown peak is highly likely to be cystamine .
-
Hydrolytic Degradation (Acidic/Basic Conditions): If the sample was subjected to acidic or basic conditions, consider the possibility of hydrolysis. Although specific products are not well-defined in the literature, this pathway should be considered.
-
Forced Degradation Studies: If you are conducting forced degradation studies, the unknown peak is likely a result of the specific stress condition applied.
Step 3: Analytical Techniques for Identification
If the unknown peak is not cystamine, more advanced analytical techniques are required for structural elucidation.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most powerful technique for identifying unknown degradation products.
-
Obtain the mass-to-charge ratio (m/z) of the unknown peak.
-
Compare the molecular weight with potential degradation products.
-
Utilize tandem MS (MS/MS) to obtain fragmentation patterns, which can provide structural information.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, aiding in the determination of the elemental composition of the unknown compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stressors to induce degradation. The goal is to generate potential degradation products for the development and validation of stability-indicating analytical methods.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild acidic buffer) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an appropriate amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for a specified period.
-
Neutralize the solution with an appropriate amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat at a specified temperature (e.g., 70°C) for a defined period.
-
Dissolve the heat-stressed powder in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
A control sample should be kept in the dark under the same conditions.
-
3. Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound and Cystamine
This method is suitable for the separation and quantification of this compound and its primary degradation product, cystamine.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization based on the specific instrument and column used.
Data Presentation
Table 1: Summary of this compound Degradation Products and Identification Methods
| Degradation Pathway | Stress Condition | Primary Degradation Product | Other Potential Products | Recommended Analytical Technique |
| Oxidation | Exposure to air, light, H₂O₂ | Cystamine | Sulfenic, sulfinic, or sulfonic acid derivatives (with strong oxidizing agents) | HPLC-UV, HPLC-MS |
| Hydrolysis | Acidic (e.g., 0.1 N HCl, heat), Basic (e.g., 0.1 N NaOH, heat) | To be determined (TBD) | TBD | HPLC-MS, HRMS |
| Thermal | Dry heat (e.g., 70°C) | Cystamine (if oxygen present) | TBD | HPLC-UV, HPLC-MS |
| Photolysis | UV/Visible light exposure | Cystamine (if oxygen present) | TBD | HPLC-UV, HPLC-MS |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for forced degradation studies.
References
Cysteamine Hydrochloride solution storage conditions and shelf life
This guide provides detailed information on the storage, shelf life, and handling of Cysteamine Hydrochloride solutions to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Section 1: General Storage & Handling
Q1: How should I store solid (powder) this compound?
Solid this compound is hygroscopic and sensitive to moisture, air, and light.[1][2][3][4][5][6] To ensure its stability, it should be stored in a tightly sealed, airtight container in a dry environment.[1][3][4] For long-term storage, -20°C is recommended, which can maintain stability for four years or more.[1][7][8][9] Some suppliers indicate that storage at room temperature is acceptable for up to 12 months.[10]
Q2: What precautions are necessary when handling the powder form?
Due to its hygroscopic nature, minimize exposure to ambient air.[5] The compound contains a thiol group, which can have a strong odor; therefore, handling it within a fume hood is recommended.[1] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Section 2: Solution Preparation & Storage
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in several common laboratory solvents, including water, Dimethyl Sulfoxide (DMSO), and ethanol.[7][11]
-
Aqueous Solutions: It is readily soluble in water and aqueous buffers like PBS.[7][8] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[8][9]
-
DMSO Solutions: Solubility in DMSO is reported to be between 5 mg/mL and 23 mg/mL.[8][9][12] Note that DMSO can absorb moisture, which may reduce the solubility of the compound; always use fresh, anhydrous DMSO.[12]
For biological experiments, it is crucial to make further dilutions of the stock solution in an appropriate aqueous buffer.[8] When using an organic solvent for the stock, ensure the final concentration of the solvent in your experiment is insignificant to avoid physiological effects.[8]
Q4: What are the recommended storage conditions for this compound solutions?
The stability of this compound in solution is highly dependent on temperature and pH.[6][13]
-
Temperature: Lower temperatures significantly increase stability. Storage at -20°C is strongly recommended for any solution that will not be used immediately.[14] Solutions are more stable at 4°C than at 25°C, but significant degradation can still occur within a week at 4°C.[14][15][16]
-
pH: The solution is most stable at an acidic pH (around 4.2).[6][13] As the pH increases towards neutral (7.4), the rate of oxidative degradation increases rapidly.[6][13]
-
Oxygen Exposure: The primary degradation pathway is oxidation to its disulfide form, cystamine.[2][6] This process is accelerated by the presence of oxygen.[17] Purging the solvent with an inert gas (like nitrogen or argon) before dissolving the compound can improve stability.[8]
Q5: What is the typical shelf life of a prepared solution?
The shelf life of a this compound solution is highly variable.
-
Aqueous solutions are generally unstable. It is often recommended to prepare them fresh and not to store them for more than one day if kept at 4°C or room temperature.[8]
-
When stored at -20°C , aqueous solutions can be stable for up to 52 weeks.[14]
-
Stock solutions prepared in solvents and stored at -80°C can be stable for up to a year, while at -20°C , the stability is around one month.[12][18]
Section 3: Troubleshooting Guide
Q6: My experimental results are inconsistent. Could the this compound solution be the cause?
Yes, inconsistent results are a common sign of solution degradation. Cysteamine rapidly oxidizes to cystamine, which is ineffective for most applications.[13] If you observe a loss of efficacy, it is highly recommended to prepare a fresh solution from solid stock, paying close attention to storage temperature and pH.[14][17]
Q7: My solution has developed a yellow tint or a stronger odor. Is it still usable?
Changes in color or odor are indicators of chemical decomposition of the thiol groups.[2] Such solutions should be considered degraded and discarded. Using a degraded solution can compromise your experimental results.
Q8: I am having difficulty dissolving this compound in DMSO.
This issue can arise if the DMSO has absorbed moisture from the air, which can reduce the compound's solubility.[12] Ensure you are using fresh, anhydrous-grade DMSO for preparing your stock solution.
Data & Protocols
Data Presentation
Table 1: Summary of Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | ≥ 4 years[8][9] | Recommended for long-term storage. |
| Room Temp. | Up to 12 months[10] | For shorter-term storage. | |
| Must be kept in a tightly sealed, desiccated container away from light.[1][3][19] | |||
| Aqueous Solution | -80°C | Up to 1 year[12] | Best for long-term preservation of stock solutions. Aliquot to avoid freeze-thaw cycles.[12] |
| -20°C | Up to 52 weeks[14] | Recommended for storing aliquots for regular use. | |
| 4°C | < 1 week[14] | Significant degradation occurs. Not recommended for storage. | |
| 25°C (Room Temp.) | < 24 hours | Rapid degradation.[15][16] Use immediately. |
Table 2: Factors Influencing Solution Stability
| Factor | Condition for High Stability | Condition for Low Stability | Rationale |
| pH | Acidic (e.g., pH 3.0-5.0)[6][10][13] | Neutral / Alkaline (e.g., pH 7.4)[6][13] | The ionized thiol group at neutral pH is more susceptible to oxidation.[13] |
| Temperature | -80°C / -20°C[12][14] | 4°C / 25°C[14][15][16] | Oxidation reactions are slower at lower temperatures.[6] |
| Oxygen | De-gassed / Inert Atmosphere[8][17] | Exposure to Air | Oxygen is the primary oxidizing agent that converts cysteamine to cystamine.[17] |
| Additives | Presence of EDTA[13] | No Chelating Agents | EDTA chelates metal ions that can catalyze oxidation. |
Experimental Protocols
Protocol 1: Preparation and Storage of an Aqueous Stock Solution
This protocol outlines the steps for preparing a stable aqueous stock solution for general research use.
-
Preparation of Buffer: Prepare your desired buffer (e.g., Phosphate-Buffered Saline). If stability is critical, adjust the pH to an acidic value (e.g., 4.0-5.0) using 0.1 M HCl.[13] To minimize oxidation, degas the buffer by sparging with nitrogen or argon gas for 15-20 minutes.
-
Weighing: Weigh the required amount of solid this compound in a fume hood. Perform this step quickly to minimize exposure to air and moisture.
-
Dissolution: Add the powder to the prepared buffer to achieve the desired concentration (e.g., 10 mg/mL).[8] Mix gently by vortexing or inverting until fully dissolved.
-
Sterilization (if required): For cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Immediately dispense the solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[12][14]
Protocol 2: General Methodology for Stability Assessment by HPLC
This protocol provides a general workflow for quantifying the degradation of this compound into its primary byproduct, cystamine.
-
Sample Preparation: Prepare this compound solutions under various conditions (e.g., different pH, temperature, presence of additives). Store these solutions as required by the experimental design.
-
Time-Point Sampling: At designated time points (e.g., 0, 1 week, 4 weeks), retrieve a sample from each storage condition.
-
Dilution: Dilute the samples with an appropriate diluent, such as a mixture of ultrapure water and 0.1 M HCl, to bring the concentration within the linear range of the HPLC detector.[17]
-
Chromatographic Separation:
-
System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[17]
-
Column: A reversed-phase C18 column is typically used.[17]
-
Mobile Phase: A common mobile phase involves a gradient mixture of an aqueous solution containing an ion-pairing agent (e.g., 0.5% sodium heptane sulfonate at pH 2.5) and an organic solvent like acetonitrile.[17]
-
Detection: Monitor the eluent at a wavelength of 210 nm.[17]
-
-
Quantification: Prepare standard curves for both this compound and cystamine. Calculate the concentration of each compound in the test samples by comparing their peak areas to the standard curves. The percentage of remaining cysteamine can then be determined over time.
Visual Guides
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: Workflow for selecting the appropriate storage condition for your solution.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. lobachemie.com [lobachemie.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. usbio.net [usbio.net]
- 11. This compound, Degradation product of cystine (CAS 156-57-0) | Abcam [abcam.com]
- 12. selleckchem.com [selleckchem.com]
- 13. air.unipr.it [air.unipr.it]
- 14. Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation and in vitro evaluation of this compound viscous solutions for the treatment of corneal cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. goldbio.com [goldbio.com]
Technical Support Center: Managing Gastrointestinal Side Effects of Cysteamine Hydrochloride in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects of Cysteamine Hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary gastrointestinal side effects observed with this compound administration in animal models?
A1: The most prominent GI side effect is the development of duodenal ulcers.[1][2] This is often accompanied by gastric hemorrhage, increased gastric acid and pepsin activity, and in severe cases, perforation of the duodenum.[1][2][3] High doses can also lead to reduced motor activity and generalized hemorrhage in the gastrointestinal tract.[3] In dogs, administration of 2g of cysteamine has been observed to cause bloody stool.[4]
Q2: What is the underlying mechanism of this compound-induced GI toxicity?
A2: this compound induces GI toxicity primarily by stimulating the hypersecretion of gastric acid and gastrin.[1][3][5] This is linked to its ability to deplete somatostatin, a hormone that inhibits gastric acid secretion.[1][6] The resulting acidic environment overwhelms the protective mechanisms of the duodenal mucosa, leading to ulceration.[1][3]
Q3: Are certain animal species more susceptible to these side effects?
A3: Rodents, particularly rats and mice, are highly susceptible to cysteamine-induced duodenal ulcers and are often used to model this condition.[1][2] While monkeys have been reported to be less prone to these effects, the possibility cannot be entirely ruled out.[1]
Q4: How can I mitigate the GI side effects of this compound in my animal studies?
A4: Several strategies can be employed to manage the GI toxicity of cysteamine:
-
Co-administration of Anti-ulcer Agents:
-
Somatostatin: Can prevent the formation of duodenal ulcers.[1]
-
Histamine H2 Receptor Antagonists (e.g., cimetidine): Have been shown to protect against cysteamine-induced duodenal ulcers in mice.[2]
-
Proton Pump Inhibitors (PPIs): While not directly studied with cysteamine in the provided results, their mechanism of reducing gastric acid makes them a rational choice for prophylaxis.[7]
-
Dopamine Agonists (e.g., lergotrile): Can also offer protection.[2]
-
-
Use of Enteric-Coated Formulations: An enteric coating can prevent the dissolution of cysteamine in the stomach's acidic environment, delaying its release until it reaches the intestine.[3] This can reduce gastric irritation and damage.[3][8]
-
Dose Optimization: Using the lowest effective dose of cysteamine is crucial. Dose-response studies are recommended to identify a therapeutic window that minimizes GI toxicity.[1][9]
Troubleshooting Guides
Problem: High mortality rate in my rodent colony after oral this compound administration.
| Potential Cause | Troubleshooting Step |
| Acute Duodenal Perforation | A single oral dose of 100 mg/kg in rats can lead to 70% mortality within 48 hours due to perforating duodenal ulcers.[1] Consider reducing the dose or using a dose-escalation protocol. |
| Severe Gastric Hemorrhage | High doses can cause generalized hemorrhage in the GI tract.[3] Visually inspect for signs of bleeding during necropsy. Lowering the dose is recommended. |
| Incorrect Vehicle or Formulation | The vehicle used for administration might exacerbate GI irritation. Ensure the vehicle is non-irritating and consider using a buffered solution. |
Problem: I am observing significant weight loss and poor general condition in my animals.
| Potential Cause | Troubleshooting Step |
| Pain and Discomfort from Ulcers | Animals with ulcers may reduce their food and water intake. Palpate the abdominal area for signs of tenderness. Consider co-administering an analgesic after consulting with your institution's veterinarian. |
| Reduced Nutrient Absorption | Damage to the intestinal mucosa can impair nutrient absorption.[3] Monitor fecal consistency and consider providing a more easily digestible diet. |
| Systemic Effects of Cysteamine | Cysteamine can have systemic effects beyond the GI tract.[5] Review your experimental protocol to ensure the observed effects are not confounding your results. |
Data Presentation
Table 1: Doses of this compound Associated with Gastrointestinal Effects in Animal Models
| Animal Model | Route of Administration | Dose | Observed Gastrointestinal Effect | Reference |
| Rat | Oral | 100 mg/kg (single dose) | 70% mortality within 48 hours with duodenal ulcers.[1] | [1] |
| Rat | Subcutaneous | 50 mg/kg (single dose) | 70% mortality within 48 hours with perforating ulcers in 50% of animals.[1] | [1] |
| Rat | Subcutaneous | ≥ 200 mg/kg | Gastric and duodenal ulcers.[1] | [1] |
| Rat | Oral | 660 mg/kg (cysteamine bitartrate) | Fatal.[3] | [3] |
| Mouse | Oral or Subcutaneous | Dose-dependent | Induction of duodenal ulcers.[2] | [2] |
| Dog | Oral | 2 g | Bloody stool.[4] | [4] |
Table 2: Efficacy of Interventions to Mitigate Cysteamine-Induced GI Side Effects
| Intervention | Animal Model | Cysteamine Dose | Efficacy | Reference |
| Somatostatin | Rat | Not specified | Prevented perforating duodenal ulcerations.[1] | [1] |
| Cimetidine (H2 receptor antagonist) | Mouse | Not specified | Protected against cysteamine-induced duodenal ulcer.[2] | [2] |
| Lergotrile (Dopamine agonist) | Mouse | Not specified | Protected against cysteamine-induced duodenal ulcer.[2] | [2] |
| Enteric Coating | Pig | 35 mg/kg in diet (low dose) | Increased ileal villus height, reduced crypt depth, and lowered ileal lesion score.[3][10] | [3][10] |
Experimental Protocols
Protocol 1: Induction of Duodenal Ulcers in Mice with this compound
-
Animals: Female mice.
-
Materials: this compound, sterile saline or appropriate vehicle.
-
Procedure:
-
Fast the mice for 24 hours with free access to water.
-
Prepare a fresh solution of this compound in the chosen vehicle.
-
Administer this compound either orally (p.o.) or subcutaneously (s.c.). The dose should be determined based on a pilot study to establish a dose-response relationship for ulcer formation.[2]
-
Animals are typically euthanized at specific time points (e.g., 24-48 hours) post-administration.
-
The stomach and duodenum are excised, opened along the greater curvature, and examined for ulcers under a dissecting microscope.
-
Ulcer severity can be scored based on number and size.
-
-
Reference: This protocol is based on the methodology described in Cahill et al., 1986.[2]
Protocol 2: Evaluation of Protective Agents Against Cysteamine-Induced Ulcers
-
Animals: As per Protocol 1.
-
Materials: this compound, protective agent (e.g., cimetidine, lergotrile), vehicles.
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Administer the protective agent at a predetermined time before this compound administration. The timing and dose of the protective agent should be optimized based on its pharmacokinetic properties.
-
Administer this compound as described in Protocol 1.
-
A control group receiving only the vehicle for the protective agent and this compound should be included.
-
Follow steps 4-6 from Protocol 1 to assess ulcer formation.
-
-
Reference: This is a generalized protocol based on principles of pharmacology and the findings of Cahill et al., 1986.[2]
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Cysteamine induces duodenal ulcer in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of supplemented coated-cysteamine on morphology, apoptosis and oxidative stress status of gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of cysteamine on canine splanchnic D-cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Coated cysteamine, a potential feed additive for ruminants — An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of cysteamine on gastroduodenal mucosal histamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
Technical Support Center: Overcoming Poor Permeability of Cysteamine Hydrochloride in Ophthalmic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor permeability of Cysteamine Hydrochloride in ophthalmic research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the ocular delivery of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low trans-corneal permeation of cysteamine in ex vivo models. | Suboptimal pH of the formulation. Cysteamine, a hydrophilic molecule, faces difficulty crossing the lipophilic corneal epithelium. While a more acidic pH enhances stability, a pH closer to physiological levels (7.4) is preferable for permeation.[1][2][3] | Adjust the pH of your formulation to 7.4 to improve trans-corneal diffusion. Be aware that this may compromise stability, so a balance needs to be struck, or additional stabilizers should be incorporated.[1][2][3][4] |
| Inadequate concentration or absence of a permeation enhancer. | Incorporate a suitable permeation enhancer into your formulation. Benzalkonium chloride (BAC) is commonly used, but alpha-cyclodextrin (α-CD) has been shown to be a more effective and potentially less irritating alternative.[1][2][3] | |
| Degradation of cysteamine to cystamine in the formulation. | Oxidation of cysteamine in aqueous solution. Cysteamine readily oxidizes to its disulfide form, cystamine, which is therapeutically inactive.[1][5] This process is accelerated at room temperature and in the presence of oxygen.[6] | To enhance stability, incorporate an antioxidant like disodium edetate (EDTA) and maintain an acidic pH for the stock solution.[1][2][3] For long-term storage, formulations should be kept at -20°C.[1][7] Packaging under a nitrogen atmosphere or using oxygen-resistant materials can also prevent oxidation.[5][8] |
| Rapid clearance of the formulation from the ocular surface. | Low viscosity of the eye drop solution. Standard aqueous eye drops have a short residence time on the ocular surface, leading to low bioavailability.[9] | Increase the viscosity of your formulation by adding agents such as hydroxypropylmethylcellulose (HPMC), sodium carboxymethylcellulose, or hyaluronic acid (HA).[4][5][9] This prolongs the contact time with the cornea, allowing for greater drug absorption.[5] |
| Inconsistent results in cell-based permeability assays. | Variability in in vitro cell models. Primary and immortalized cell lines used to model the corneal barrier can have different barrier properties and may not fully replicate the in vivo cornea.[10] | Ensure consistent cell culture conditions and validate your cell model by measuring transepithelial electrical resistance (TEER) to confirm tight junction formation. Consider using ex vivo models with excised animal corneas for more physiologically relevant data.[10] |
| Observed ocular irritation in animal models. | Irritating excipients in the formulation. Some components, like the preservative benzalkonium chloride (BAC), can cause eye irritation.[1][5] | Consider reducing the concentration of BAC or replacing it with a less irritating alternative. Formulations incorporating alpha-cyclodextrin (α-CD) have shown good permeation with no irritation potential in HET-CAM assays.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering this compound to the cornea?
A1: The primary challenge is the poor permeability of the highly hydrophilic cysteamine molecule across the lipophilic corneal epithelium.[1] This necessitates frequent administration of conventional eye drops to achieve therapeutic concentrations in the cornea.[1] Additionally, cysteamine is unstable in aqueous solutions and readily oxidizes to the inactive compound, cystamine.[1][5]
Q2: How does pH affect the permeability and stability of this compound formulations?
A2: There is a trade-off between permeability and stability concerning pH. A pH of 7.4 enhances trans-corneal diffusion, while a more acidic pH (around 4.2) is essential for improving the stability of cysteamine in solution.[1][2][3][4]
Q3: What are the most effective permeation enhancers for cysteamine eye drops?
A3: Benzalkonium chloride (BAC), a common antimicrobial preservative, has been shown to significantly enhance the trans-corneal diffusion of cysteamine.[1][2][3] However, alpha-cyclodextrin (α-CD) has been found to be even more effective, with a 5.5% α-CD solution resulting in a 4-fold higher penetration compared to a BAC-containing formulation.[1][2][3]
Q4: How can the residence time of cysteamine on the ocular surface be increased?
A4: Increasing the viscosity of the formulation is a key strategy to prolong ocular residence time. This can be achieved by incorporating viscosity-enhancing agents like hydroxypropylmethylcellulose (HPMC), sodium carboxymethylcellulose, or hyaluronic acid (HA).[4][5][9] For example, Cystadrops®, a viscous formulation, allows for administration four times a day instead of hourly.[5][11]
Q5: What are some novel drug delivery systems being explored for cysteamine?
A5: Several innovative drug delivery systems are under investigation to provide sustained release and improve the stability of cysteamine. These include:
-
Hydrogels: These can control the release of cysteamine over several hours.[9]
-
Thermoresponsive gels: These are administered as a liquid and form a gel at body temperature, allowing for continuous drug delivery. Some formulations incorporate cysteamine microspheres for even more sustained release.
-
Nanowafer delivery systems: These are thin, dissolvable films that can be applied to the eye and provide extended drug release, with studies showing enhanced therapeutic efficacy and improved stability at room temperature.[12][13]
Q6: What is the mechanism of action of cysteamine in treating ocular cystinosis?
A6: Cysteamine works by lowering intracellular cystine levels. It enters the lysosomes and reacts with cystine to form a mixed disulfide of cysteamine and cysteine. This compound resembles lysine and can exit the lysosome through the lysine transport system, thereby clearing the accumulated cystine crystals.[5][14]
Quantitative Data Summary
Table 1: Effect of Permeation Enhancers on Cysteamine Trans-corneal Permeation
| Formulation Component | Fold Increase in Permeation (Compared to BAC-containing formulation) | Reference |
| 5.5% alpha-cyclodextrin (α-CD) | 4-fold | [1][2][3] |
Table 2: In Vitro Release of this compound from Viscous Solutions
| Viscosity Agent | Percentage of Drug Released in 8 hours | Reference |
| Hydroxypropylmethylcellulose (HPMC) | >80% | [9] |
Table 3: Stability of Cysteamine Formulations
| Formulation | Storage Condition | Stability Duration | Reference |
| Cysteamine in hyaluronic acid, packaged in single-dose containers | -20°C | 120 days (concentration remained >90%) | [14][15] |
| Cysteamine microsphere/thermoresponsive gel | 4°C | 7 weeks | |
| Cysteamine microsphere/thermoresponsive gel | 25°C | 5 weeks | |
| Cysteamine nanowafer | Room Temperature | Up to 4 months | [12][13] |
Experimental Protocols
1. Ex Vivo Trans-corneal Permeation Study
-
Objective: To evaluate the permeability of this compound formulations across the cornea.
-
Methodology:
-
Freshly excise porcine corneas and mount them in Franz diffusion cells.[1]
-
Fill the donor compartment with the test formulation of this compound.[1]
-
Fill the receptor compartment with a buffer solution (e.g., HEPES buffer at pH 7.4) containing 0.01% EDTA to prevent oxidation of permeated cysteamine.[1]
-
Maintain the receptor phase at 37°C and stir continuously.[1]
-
Collect samples from the receptor compartment at predetermined time intervals (e.g., 0, 20, 40, 60, 80, 100, 120, 180, 240, 300 minutes).[1]
-
Quantify the concentration of cysteamine in the collected samples using a suitable analytical method, such as HPLC-UV.[1]
-
2. Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) Assay
-
Objective: To assess the ocular irritation potential of a formulation.
-
Methodology:
-
Use fertilized hen's eggs incubated for 9-10 days.
-
Create a window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Apply the test formulation directly onto the CAM.
-
Observe the CAM for signs of irritation, such as hyperemia, hemorrhage, and coagulation, over a specific time period.
-
Score the level of irritation based on the observed effects. This assay serves as an alternative to animal testing for ocular irritation.[1][2]
-
Visualizations
Caption: Logical relationships between formulation strategies and desired outcomes.
Caption: Experimental workflow for ex vivo trans-corneal permeation studies.
Caption: Mechanism of action of cysteamine for clearing lysosomal cystine.
References
- 1. air.unipr.it [air.unipr.it]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound eye drop solution for the treatment of corneal cystine crystal deposits in patients with cystinosis: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteamine Eye Drops in Hyaluronic Acid Packaged in Innovative Single-Dose Systems: Stability and Ocular Biopermanence [mdpi.com]
- 6. A multicentre randomised double masked clinical trial of a new formulation of topical cysteamine for the treatment of corneal cystine crystals in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. Novel approaches for improving stability of cysteamine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Research in Ocular Cystinosis: Drug Delivery Systems, Cysteamine Detection Methods and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cystadrops® (Cysteamine Ophthalmic Solution) Dosing and Administration [cystadrops.com]
- 12. Synergistic Cysteamine Delivery Nanowafer as an Efficacious Treatment Modality for Corneal Cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Synergistic Cysteamine Delivery Nanowafer as an Efficacious Treatment Modality for Corneal Cystinosis - Molecular Pharmaceutics - Figshare [figshare.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Cysteamine Hydrochloride Formulations
This technical support center provides troubleshooting guidance and frequently asked questions regarding the pH-dependent stability of Cysteamine Hydrochloride formulations. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in aqueous this compound formulations?
A1: The primary cause of instability in aqueous solutions of this compound is the rapid oxidation of the sulfhydryl group (-SH) on the cysteamine molecule. This oxidation converts cysteamine into its disulfide form, cystamine, which is therapeutically inactive.[1][2][3] This reaction is significantly influenced by the presence of oxygen.[1][4]
Q2: How does pH affect the stability of this compound solutions?
A2: The oxidation of cysteamine is highly pH-dependent.[1][2] The rate of degradation is significantly faster at neutral or alkaline pH (e.g., pH 7.4) compared to acidic pH (e.g., pH 4.2).[1][2][5] This is because the thiolate anion (cys⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol group.[1] Therefore, acidifying the formulation is a key strategy to improve its stability.[3][5]
Q3: What is the main degradation product of this compound?
A3: The main degradation product resulting from the oxidation of cysteamine is cystamine.[1][2] Stability studies often involve the simultaneous quantification of the remaining cysteamine and the appearance of cystamine to monitor the degradation process.[2][6]
Q4: Are there any recommended excipients to improve the stability of this compound formulations?
A4: Yes, certain excipients can significantly enhance stability. Disodium edetate (EDTA) is a crucial chelating agent that prevents oxidation catalyzed by trace metal ions.[1][2][7] Maintaining an acidic pH is also essential for stability.[3][7] While some studies have explored antioxidants like ascorbic acid, they have sometimes been found to increase the degradation rate.[1] The removal of dissolved oxygen from the solution, for instance by purging with nitrogen gas, has also been shown to reduce degradation.[8][4][5]
Q5: What are the optimal storage conditions for this compound solutions?
A5: Due to its inherent instability in aqueous solutions, storage temperature is a critical factor. Storing formulations at reduced temperatures significantly slows the oxidation process. Storage at +4°C is better than room temperature, but freezing at -20°C is highly recommended to preserve the formulation's integrity for extended periods.[3][5][9] Studies have shown significant degradation within a week when stored at +4°C, whereas freezer storage can maintain stability for months.[5][9] Formulations should also be protected from light.[8]
Troubleshooting Guides
Problem: My this compound solution is losing potency faster than expected.
| Potential Cause | Troubleshooting Step |
| pH is too high (neutral or alkaline) | Measure the pH of your formulation. Adjust to an acidic pH, typically around 4.2, to slow the rate of oxidation.[1][5] |
| Presence of oxygen | Prepare the formulation using deoxygenated water. Consider purging the solution and the container headspace with an inert gas like nitrogen.[8][4] |
| Contamination with metal ions | Add a chelating agent such as disodium edetate (EDTA) to your formulation to sequester metal ions that can catalyze oxidation.[1][7] |
| Inappropriate storage temperature | Store the formulation at -20°C for long-term stability.[5][9] For short-term use (e.g., within a week), refrigeration at 2-8°C may be acceptable, but significant loss can still occur.[9] |
Problem: I am observing particulate matter or cloudiness in my formulation over time.
| Potential Cause | Troubleshooting Step |
| Hygroscopicity of solid Cysteamine HCl | This compound is highly hygroscopic and can absorb atmospheric moisture, which can lead to physical instability.[1][10] Ensure the solid material is handled in a low-humidity environment (e.g., a glovebox).[10] |
| Precipitation of degradation products | The observed particulate could be related to degradation products or interactions with other formulation components. Analyze the precipitate to identify its composition. Review the formulation for potential incompatibilities. |
Data Presentation
Table 1: pH-Dependent Degradation of Cysteamine
| pH | Stability Profile | Key Observation | Reference |
| 7.4 | Low Stability | Extremely rapid oxidation due to the presence of ionized thiol groups. | [1][2] |
| 4.2 | Average to Good Stability | Oxidation is significantly decreased compared to neutral pH. | [1][2][5] |
Table 2: Effect of Temperature on Cysteamine (0.5%) Stability
| Storage Temperature | Stability Profile | Key Observation | Reference |
| +4°C (Refrigerated) | Poor | Significant loss of free cysteamine occurs within the first week. | [9] |
| -20°C (Frozen) | Good | Recommended for preserving the efficiency and stability of the preparation for up to a year. | [3][5][9] |
Experimental Protocols
Protocol 1: Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This method is used for the simultaneous quantification of Cysteamine and its primary degradant, Cystamine.
-
Chromatographic System:
-
Mobile Phase:
-
A gradient mixture of an aqueous sodium heptane sulfonate solution and acetonitrile is typically used.
-
Mobile Phase A: 0.5% aqueous sodium heptane sulfonate, with pH adjusted to 2.5 using phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Example: A typical gradient might start at 80% A / 20% B, transitioning to a higher concentration of B over ~15 minutes to elute both compounds.[6]
-
-
Sample Preparation:
-
Dilute the formulation sample to a suitable concentration (e.g., 1:10 or 1:20) using a diluent such as a 50:50 mixture of ultrapure water and 0.1 M HCl.[6] The acidic diluent helps to stabilize the sample during analysis.
-
The injection volume may range from 20 µL to 40 µL depending on the sample viscosity and concentration.[6]
-
-
Quantification:
-
Calculate the concentration of Cysteamine and Cystamine by comparing the peak areas from the sample chromatogram to those of certified reference standards run under the same conditions.[6] Expected retention times are approximately 3.7 minutes for Cysteamine and 6.7 minutes for Cystamine under these conditions.[6]
-
Protocol 2: Stability Analysis by Capillary Electrophoresis (CE)
-
CE System:
-
Background Electrolyte (BGE):
-
Prepare a mixture of 15 mM ammonium acetate (pH adjusted to 8.85) and methanol (90:10 v/v).[9]
-
-
Sample Preparation:
-
Analysis and Quantification:
-
Perform the electrophoretic separation according to the instrument's operating procedure.
-
Quantify Cysteamine concentration based on the peak area relative to the internal standard.
-
Visualizations
Caption: Cysteamine oxidation pathway is accelerated by alkaline pH.
Caption: Experimental workflow for a Cysteamine HCl stability study.
Caption: Key factors and strategies influencing Cysteamine stability.
References
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. researchgate.net [researchgate.net]
- 4. docta.ucm.es [docta.ucm.es]
- 5. mdpi.com [mdpi.com]
- 6. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Cysteamine Hydrochloride incompatibility with strong oxidizing agents
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the chemical incompatibility of Cysteamine Hydrochloride with strong oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the salt form of cysteamine, an aminothiol compound.[1] Its thiol (-SH) group is highly susceptible to oxidation, which can lead to the degradation of the molecule and a loss of its therapeutic or experimental efficacy. The primary and most stable oxidation product is its disulfide dimer, cystamine, which is formed through the coupling of two cysteamine molecules.[2]
Q2: What happens when this compound is mixed with a strong oxidizing agent?
A2: Mixing this compound with strong oxidizing agents results in a rapid and often vigorous chemical reaction.[3] This is considered a hazardous incompatibility.[4][5][6][7] The thiol group is quickly oxidized, leading to the formation of various degradation products and potentially hazardous byproducts. The reaction can be violent and may lead to the release of hazardous gases.[5][6]
Q3: What are the typical degradation products of this reaction?
A3: The initial and most common oxidation product is cystamine.[1] However, with strong oxidizing agents such as potassium permanganate, hydrogen peroxide, or sodium hypochlorite, the oxidation can proceed further to form sulfinic acids and ultimately sulfonic acids.[3] Under fire conditions or in the presence of very strong oxidizers, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[4][6][7]
Q4: Which specific chemicals are considered incompatible strong oxidizing agents?
A4: A non-exhaustive list of strong oxidizing agents to avoid mixing with this compound includes:
-
Potassium permanganate (KMnO₄)
-
Hydrogen peroxide (H₂O₂)[7]
-
Nitric acid (HNO₃)[3]
-
Chromic acid (H₂CrO₄)
Q5: Are there any environmental factors that can accelerate the degradation of this compound?
A5: Yes, several factors can accelerate its oxidation, even without the presence of a strong oxidizing agent. These include:
-
Alkaline pH: The thiolate anion (RS-), which is more prevalent at higher pH, is more susceptible to oxidation.[1]
-
Elevated Temperature: Higher temperatures increase the rate of oxidation.[1]
-
Presence of Metal Ions: Metal ions such as copper (Cu²⁺) and iron (Fe³⁺) can catalyze the oxidation reaction.[1]
-
Exposure to Air and Light: Atmospheric oxygen can cause gradual oxidation to cystamine, a process that is accelerated by light.[1]
Troubleshooting Guide
Problem: I observed an unexpected color change, gas evolution, or heat generation after adding a new reagent to my this compound solution.
-
Possible Cause: You have likely introduced an incompatible strong oxidizing agent. These reactions can be exothermic and produce gaseous byproducts.
-
Immediate Action:
-
Cease the experiment immediately.
-
If safe to do so, ensure the reaction vessel is in a well-ventilated area, such as a fume hood, to dissipate any hazardous gases.
-
Consult your institution's safety protocols for handling chemical spills and reactions.
-
-
Prevention: Always consult the Safety Data Sheet (SDS) for all reagents before mixing them.[4][6][7] Perform a small-scale compatibility test if you are unsure about potential reactions.
Problem: My experimental results are inconsistent, and I suspect my this compound has degraded.
-
Possible Cause: Your this compound stock solution may have degraded due to oxidation from exposure to air, light, improper pH, or trace contaminants that act as oxidizing agents.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: this compound solutions are prone to oxidation and should be prepared fresh for optimal results.
-
Use Degassed Solvents: To minimize oxidation from dissolved oxygen, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
-
Control pH: Maintain a slightly acidic pH for your stock solutions, as cysteamine is more stable at lower pH values.[10]
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[1]
-
Analytical Verification: Use an analytical technique like HPLC to quantify the amount of this compound and its primary degradation product, cystamine, in your stock solution.[11]
-
Data Presentation: Degradation of this compound
The following tables provide representative data on the stability of this compound under various conditions. Note that the reaction with strong oxidizers is extremely rapid, and the data illustrates the expected outcome rather than precise kinetic measurements from a single study.
Table 1: Stability of 0.5% this compound Aqueous Solution under Different Storage Conditions
| Storage Condition | pH | Duration | Degradation (%) | Primary Degradant |
| 25°C, Exposed to Air | 7.4 | 1 Month | 35 - 60% | Cystamine |
| 4°C, Protected from Light | 4.2 | 1 Month | 20 - 50% | Cystamine |
| -20°C, Protected from Light | 4.2 | 1 Month | < 10% | Cystamine |
Table 2: Expected Degradation of this compound in the Presence of Strong Oxidizing Agents at Room Temperature
| Oxidizing Agent (Concentration) | Time | Expected Degradation | Primary Oxidation Products |
| Hydrogen Peroxide (3%) | < 5 minutes | > 99% | Cystamine, Sulfinic/Sulfonic Acids |
| Sodium Hypochlorite (5%) | < 1 minute | > 99% | Cystamine, Sulfinic/Sulfonic Acids |
| Potassium Permanganate (0.1 M) | < 1 minute | > 99% | Cystamine, Sulfinic/Sulfonic Acids |
Experimental Protocols
Key Experiment: Assessing the Incompatibility of this compound with an Oxidizing Agent
This protocol outlines a method to quantify the degradation of this compound when mixed with an oxidizing agent using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of this compound remaining after exposure to an oxidizing agent over a short time course.
Materials:
-
This compound
-
Oxidizing agent of interest (e.g., Hydrogen Peroxide)
-
HPLC-grade water and acetonitrile
-
Mobile phase components (e.g., sodium heptane sulfonate, phosphoric acid)
-
HPLC system with a C18 column and UV detector (detection at ~210 nm)
-
Class A volumetric flasks and pipettes
-
0.22 µm syringe filters
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water with the pH adjusted to ~4.0 with phosphoric acid.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Preparation of Test Samples:
-
Prepare a fresh solution of this compound (e.g., 100 µg/mL) in a buffered aqueous solution.
-
Prepare a solution of the oxidizing agent at the desired concentration.
-
At time zero (t=0), mix equal volumes of the this compound solution and the oxidizing agent solution.
-
-
Time-Point Sampling and Quenching:
-
Immediately after mixing, and at subsequent time points (e.g., 1, 5, 15, and 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately dilute the aliquot into a quenching solution (e.g., a solution with a low pH and an oxygen scavenger, if necessary) to stop the reaction.
-
-
HPLC Analysis:
-
Filter all standards and quenched samples through a 0.22 µm syringe filter.
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient to achieve separation of this compound and its degradation products (e.g., cystamine). A typical mobile phase could be a mixture of aqueous sodium heptane sulfonate solution (pH 2.5) and acetonitrile.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in each of the test samples.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Incompatibility pathway of Cysteamine HCl with strong oxidizers.
Caption: Workflow for testing Cysteamine HCl chemical compatibility.
References
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism for the reaction of cysteine with hydrogen peroxide in amorphous polyvinylpyrrolidone lyophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of the oxidation products of cysteamine and cystamine by CE-MS interfaced by a noncommercial electrospray ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20150056712A1 - Methods for Analyzing Cysteamine Compositions - Google Patents [patents.google.com]
- 7. Kinetics of the reaction of hydrogen peroxide with cysteine and cysteamine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. air.unipr.it [air.unipr.it]
- 9. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docta.ucm.es [docta.ucm.es]
Technical Support Center: Neurotoxic Effects of Cysteamine Hydrochloride at High Doses
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the neurotoxic effects of high-dose cysteamine hydrochloride. It includes troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary neurotoxic effects observed with high doses of this compound?
High doses of this compound have been shown to induce several neurotoxic effects, primarily through the depletion of somatostatin, a crucial neuropeptide and neurohormone.[1][2][3] This depletion can lead to a range of behavioral and neurological changes.[4] Additionally, studies suggest that high concentrations of cysteamine can interfere with the dopaminergic system, leading to motor and olfactory impairments in animal models.[5][6][7] At the cellular level, cysteamine-induced toxicity may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis.[8][9]
Q2: What is the proposed mechanism of cysteamine-induced somatostatin depletion?
The precise mechanism is not fully elucidated, but it is not believed to be caused by increased release or enhanced degradation of somatostatin.[1] Evidence suggests that cysteamine may cause a conformational change in the somatostatin peptide intracellularly, affecting its immunoreactivity and function.[1] The effect is dose-dependent and reversible.[1][2]
Q3: Are there established lethal dose (LD50) values for this compound?
Yes, LD50 values have been determined in animal models. For oral administration in mice, the LD50 is reported as 1352 mg/kg.[10][11][12][13] The intraperitoneal LD50 in mice is 250 mg/kg.[11][13]
Q4: Can this compound induce oxidative stress in neuronal tissues?
While some studies suggest cysteamine can act as an antioxidant at lower, therapeutic doses by scavenging free radicals[14][15][16], at higher concentrations, it has been shown to generate hydrogen peroxide (H2O2), which can contribute to its cytotoxicity.[9] It may also inhibit glutathione peroxidase, an important antioxidant enzyme, further sensitizing cells to oxidative damage.[9]
Q5: Does this compound affect neurotransmitter systems other than somatostatin?
Yes, high doses of cysteamine have been shown to impact the catecholaminergic system. It can inhibit dopamine-β-hydroxylase, an enzyme critical for the synthesis of norepinephrine and epinephrine.[17] This can lead to changes in the levels of dopamine and norepinephrine in the brain.[4] Furthermore, studies have shown a reduction in the number of dopaminergic neurons in the substantia nigra and olfactory bulb of mice treated with this compound, suggesting a potential relevance to Parkinson's disease models.[5][6]
Troubleshooting Guide
Issue 1: Inconsistent somatostatin depletion in our animal model.
-
Possible Cause 1: this compound Dose and Administration Route. The dose-response for somatostatin depletion can be steep. Ensure the correct dose is being administered. Subcutaneous administration has been shown to be effective.[2]
-
Troubleshooting Steps:
-
Verify the concentration and stability of your this compound solution. It is known to be unstable in buffer solutions at low concentrations.[18]
-
Confirm the accuracy of your dosing calculations and administration technique.
-
Consider performing a dose-response study to determine the optimal depleting dose for your specific animal strain and experimental conditions. Doses of 30 mg/kg and above have been shown to be effective in rats.[2]
-
-
Possible Cause 2: Timing of Tissue Collection. The depletion of somatostatin is time-dependent, with effects observed within 2 to 4 hours after a single injection.[2]
-
Troubleshooting Steps:
-
Standardize the time point for tissue harvesting post-administration across all experimental groups.
-
Conduct a time-course experiment to identify the point of maximal depletion in your model.
-
Issue 2: High variability in behavioral outcomes in cysteamine-treated animals.
-
Possible Cause 1: Off-target effects of high-dose cysteamine. High doses of cysteamine (150 mg/kg and above) can induce motor disturbances such as tremors and sustained locomotor activation, which can confound behavioral tests.[4]
-
Troubleshooting Steps:
-
Carefully observe and record any motor side effects in your experimental animals.
-
Consider using a lower dose of cysteamine that still achieves significant somatostatin depletion but has fewer motor side effects. Doses of 50 mg/kg and above have been shown to affect passive avoidance learning.[4]
-
Choose behavioral paradigms that are less likely to be influenced by general motor activity.
-
-
Possible Cause 2: Effects on other neurotransmitter systems. As mentioned, high doses of cysteamine can alter dopamine and norepinephrine levels, which can influence behavior.[4]
-
Troubleshooting Steps:
-
Measure catecholamine levels in relevant brain regions to assess the extent of their alteration.
-
Correlate behavioral changes with both somatostatin depletion and catecholamine levels to better understand the underlying neurochemical basis of the observed effects.
-
Issue 3: Unexpected cytotoxicity in our in vitro neuronal cell culture experiments.
-
Possible Cause 1: Cysteamine-induced oxidative stress. Cysteamine can generate H2O2 in culture media, leading to cell death.[9]
-
Troubleshooting Steps:
-
Measure ROS levels in your cell cultures following cysteamine treatment using assays like the DCFDA assay.
-
Test the effect of co-incubating with an antioxidant, such as N-acetylcysteine, to see if it mitigates the cytotoxicity.
-
Be aware that some cell lines, like CCRF-CEM, lack catalase activity and may be more sensitive to H2O2-mediated toxicity.[9]
-
-
Possible Cause 2: Induction of apoptosis. Cysteamine has been shown to induce apoptosis in various cell types.
-
Troubleshooting Steps:
-
Perform an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to quantify the level of apoptosis.[19]
-
Measure the activity of key apoptosis-related proteins, such as caspases.
-
Quantitative Data Summary
Table 1: In Vivo Neurotoxic Doses of this compound
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Rat | Subcutaneous | 30 mg/kg and above | Depletion of somatostatin-like immunoreactivity in the CNS. | [2] |
| Rat | Subcutaneous | 50 mg/kg and above | Attenuation of passive avoidance retention. | [4] |
| Rat | Subcutaneous | 150 mg/kg and above | Head and neck tremor, increased defecation, changes in cortical norepinephrine and dopamine levels. | [4] |
| Rat | Subcutaneous | 200 and 250 mg/kg | Sustained locomotor activation. | [4] |
| Rat | Oral | 300 mg/kg | Depletion of pancreatic somatostatin content. | [20] |
| Mouse | Oral | 1352 mg/kg | LD50 | [10][12][13] |
| Mouse | Intraperitoneal | 250 mg/kg | LD50 | [11][13] |
Table 2: In Vitro Neurotoxic Concentrations of this compound
| Cell/Tissue Model | Concentration | Observed Effect | Reference |
| Rat brain synaptosomes | 300 µM | Maximal (41%) reduction of somatostatin-like immunoreactivity. | [18] |
| CCRF-CEM cells | 23 - 160 µM | H2O2 production correlating with toxicity. | [9] |
| CCRF-CEM cells | 200 µM | Inhibition of cellular and purified glutathione peroxidase. | [9] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Cysteamine-Induced Somatostatin Depletion in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
This compound Preparation: Dissolve this compound in a buffered solution (e.g., phosphate-buffered saline, PBS) and adjust the pH to 7.4. Prepare fresh on the day of the experiment.
-
Dosing: Administer this compound subcutaneously at doses ranging from 30 mg/kg to 300 mg/kg.[2] A control group should receive an equivalent volume of the vehicle.
-
Time Course: Euthanize animals at various time points post-injection (e.g., 2, 4, 8, 24 hours) to determine the time of maximal depletion.[2]
-
Tissue Collection: Rapidly dissect brain regions of interest (e.g., hypothalamus, cortex, hippocampus) on ice.
-
Somatostatin Measurement: Homogenize tissues in an appropriate buffer and measure somatostatin-like immunoreactivity (SLI) using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
Protocol 2: In Vitro Neuronal Cytotoxicity Assay
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media and conditions.
-
Cysteamine Treatment: Plate cells in 96-well plates. Once they reach the desired confluency, treat with a range of this compound concentrations (e.g., 10 µM to 1 mM).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48 hours).
-
Cytotoxicity Assessment:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage using a commercial LDH cytotoxicity assay kit.[19]
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the cells using an MTT or similar colorimetric assay.
-
-
Apoptosis Assay (Flow Cytometry):
-
Seed cells in 6-well plates and treat with cysteamine.
-
After incubation, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[19]
-
Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizations
Caption: In vivo experimental workflow for assessing cysteamine-induced somatostatin depletion.
Caption: Proposed signaling pathways of this compound-induced neurotoxicity.
References
- 1. Somatostatin depletion by cysteamine: mechanism and implication for duodenal ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Cysteamine-induced depletion of somatostatin and prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteamine-induced depletion of central somatostatin-like immunoactivity: effects on behavior, learning, memory and brain neurochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteamine HCl Administration Impedes Motor and Olfactory Functions, Accompanied by a Reduced Number of Dopaminergic Neurons, in Experimental Mice: A Preclinical Mimetic Relevant to Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cysteamine HCl Administration Impedes Motor and Olfactory Functions, Accompanied by a Reduced Number of Dopaminergic Neurons, in Experimental Mice: A Preclinical Mimetic Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteamine alleviates early brain injury via reducing oxidative stress and apoptosis in a rat experimental subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biospectra.us [biospectra.us]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Effects of cysteamine on oxidative status in cerebral cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant effect of cysteamine in brain cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Cysteamine-induced decrease of somatostatin in rat brain synaptosomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Mechanisms involved in the depleting effect of cysteamine on pancreatic somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Teratogenicity of Cysteamine in Animal Models
This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals investigating the teratogenicity of cysteamine and its salts (e.g., hydrochloride, bitartrate) in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the known teratogenic effects of cysteamine in animal models?
A1: Animal studies have demonstrated that cysteamine can induce a range of dose-dependent developmental toxicities. Key findings include:
-
Skeletal Malformations: Cleft palate and kyphosis (abnormal curvature of the spine) have been observed in rat fetuses.[1][2][3][4]
-
Intrauterine Growth Retardation (IUGR): A reduction in fetal growth is a common finding at higher doses.[1][2][3]
-
Fetal Death: Increased incidence of fetal mortality is associated with high-dose exposure.[1][2][3]
-
Central Nervous System Defects: Microcephaly and exencephaly have been reported.[4]
-
Cardiovascular Defects: Heart ventricular septal defects have been noted.[4]
In zebrafish models, cysteamine exposure has led to shortened body length, chondropenia (cartilage deficiency), and abnormal somite development.[2] It's important to note that in rats, even in fetuses with growth retardation and malformations, no adverse effects on renal structural development were observed.[5][6]
Q2: I am observing high rates of fetal resorption in my rat study. What could be the cause?
A2: High rates of fetal resorption are a documented outcome of cysteamine administration at teratogenic doses. This is often part of a spectrum of developmental toxicity that includes fetal death and IUGR.[1] Consider the following potential contributing factors:
-
Dosage: Fetal death and resorption are typically seen at higher dose levels (e.g., 100-150 mg/kg/day in rats).[1] Verify that your dosing is accurate and within the intended range for your study's objectives.
-
Maternal Toxicity: Although some studies report developmental toxicity in the absence of overt maternal toxicity, subtle maternal stress or metabolic disturbances could contribute.[1] Monitor maternal weight gain, food and water consumption, and clinical signs closely.
-
Route and Timing of Administration: The method and timing of cysteamine delivery can influence outcomes. Ensure consistency in your administration protocol. Oral administration during the period of organogenesis is a common approach in rat studies.[1]
Q3: What is the No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity of cysteamine in rats?
A3: Based on a key study in Wistar rats administered cysteamine (as phosphocysteamine) orally from gestation day 6.5 through 18.5, the apparent NOAEL for developmental toxicity was determined to be 75 mg/kg/day.[1] Doses of 100 mg/kg/day and 150 mg/kg/day were associated with malformations, intrauterine growth retardation, and fetal death.[1]
Q4: Are there any known signaling pathways involved in cysteamine-induced teratogenicity?
A4: Research into the specific molecular mechanisms is ongoing. However, studies in zebrafish suggest the involvement of the Notch signaling pathway . Cysteamine exposure was found to downregulate Notch signaling, and activation of this pathway partially mitigated the observed skeletal defects.[3] The developmental toxicity may also be linked to oxidative stress and apoptosis, leading to disorganization of notochordal cells.[3] Another potential mechanism is the depletion of somatostatin, which can impact the release of growth hormone and TSH.[5]
Troubleshooting Guides
Troubleshooting Unexpected Experimental Outcomes
| Issue | Potential Cause | Recommended Action |
| High variability in fetal weights within the same dose group. | Inconsistent gavage technique leading to variable dosing. | Refine and standardize the oral gavage procedure. Ensure all technicians are uniformly trained. |
| Maternal stress affecting litter outcomes. | Minimize environmental stressors in the animal facility. Handle animals consistently and gently. | |
| Observing malformations not previously reported in the literature. | Strain-specific sensitivity of the animal model. | Document the findings thoroughly. Consider the genetic background of your animal strain as a potential factor. |
| Contaminants in the vehicle or cysteamine formulation. | Perform analytical chemistry to verify the purity and concentration of your dosing solution. | |
| No teratogenic effects observed at doses reported to be effective. | Differences in the salt form of cysteamine used (e.g., hydrochloride vs. bitartrate vs. phosphocysteamine). | Confirm the specific form of cysteamine used in the reference study and ensure it matches yours. Be aware of potential differences in bioavailability. |
| Timing of administration does not cover the critical window for a specific organ system's development. | Review the literature for the specific organogenesis period of the species and strain being used and adjust the dosing window accordingly. |
Experimental Protocols and Data
Summary of Developmental Toxicity of Cysteamine in Rats
The following table summarizes data from a study by Beckman et al. (1998), where pregnant Wistar rats were administered cysteamine (as phosphocysteamine) orally from gestation day 6.5 to 18.5.[1]
| Dose Group (mg/kg/day) | Key Findings |
| 0 (Control) | No adverse effects observed. |
| 37.5 | No significant developmental toxicity. |
| 75 | No adverse effects observed (NOAEL).[1] |
| 100 | Increased incidence of cleft palate and kyphosis, intrauterine growth retardation, and fetal death.[1] |
| 150 | Dose-dependent increase in malformations, IUGR, and fetal death. No significant maternal toxicity reported.[1][7] |
General Protocol: Teratogenicity Study in Rats
This is a generalized workflow based on common practices in developmental toxicology studies.
-
Animal Selection and Acclimation:
-
Use time-mated pregnant females of a standard strain (e.g., Wistar or Sprague-Dawley rats).
-
Acclimate animals to the facility for a minimum of one week before the start of the experiment.
-
-
Dose Preparation and Administration:
-
Prepare cysteamine hydrochloride solutions in a suitable vehicle (e.g., sterile water).
-
Administer the assigned dose daily via oral gavage from gestation day 6 to 18 (this window covers major organogenesis).
-
-
Maternal Monitoring:
-
Record maternal body weight and clinical signs of toxicity daily.
-
-
Fetal Collection and Examination:
-
On gestation day 20 or 21, euthanize the dams.
-
Perform a laparotomy to expose the uterus. Record the number of implantations, resorptions, and live/dead fetuses.
-
Examine each fetus for external malformations.
-
Weigh and sex the fetuses.
-
Process a subset of fetuses for visceral and skeletal examinations (e.g., using Alizarin red S and Alcian blue staining for skeletal analysis).
-
Visualizations
Experimental Workflow for a Teratogenicity Study
A generalized workflow for assessing the teratogenicity of cysteamine in a rat model.
Potential Signaling Pathway in Cysteamine-Induced Skeletal Defects
Hypothesized signaling cascade for cysteamine-induced skeletal teratogenicity based on zebrafish studies.
References
- 1. Developmental toxicity of cysteamine in the rat: effects on embryo-fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cysteamine affects skeletal development and impairs motor behavior in zebrafish [frontiersin.org]
- 3. Cysteamine affects skeletal development and impairs motor behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effects of pre- and postnatal cysteamine exposure on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the reproductive and developmental safety of cysteamine in the rat: effects on female reproduction and early embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the hygroscopic nature of Cysteamine Hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the hygroscopic nature of Cysteamine Hydrochloride powder.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation due to the hygroscopic properties of this compound.
| Issue ID | Question | Probable Cause(s) | Recommended Action(s) |
| CH-H-01 | My this compound powder has become clumpy, sticky, or has liquefied. | Exposure to ambient air with a relative humidity (RH) exceeding 35%.[1][2] this compound is deliquescent and will rapidly absorb atmospheric moisture to form a saturated solution.[1][2][3] | 1. Immediately transfer the powder to a desiccator with a fresh, active desiccant (e.g., silica gel, phosphorus pentoxide). 2. For future use, handle the powder exclusively in a controlled environment, such as a glovebox with RH maintained below 10%.[1] 3. If a glovebox is unavailable, work quickly in a low-humidity environment and minimize the opening time of the container. 4. Repackage the powder in a tightly sealed container with a desiccant. |
| CH-H-02 | I am observing inconsistent results in my experiments, particularly with assays sensitive to concentration. | Inaccurate weighing due to moisture absorption.[4] The powder's weight can increase significantly upon exposure to air, leading to the preparation of solutions with lower-than-intended concentrations of the active compound. | 1. Weigh this compound in a controlled, low-humidity environment (e.g., glovebox or a balance with a draft shield in a low RH room).[4] 2. If a controlled environment is not feasible, weigh the powder as quickly as possible. 3. Use a fresh, unopened container of this compound for critical experiments to ensure minimal prior moisture exposure. 4. Consider performing a "loss on drying" or Karl Fischer titration to determine the water content of your powder stock and adjust calculations accordingly.[5][6] |
| CH-H-03 | My aqueous solution of this compound is showing a decrease in potency or a change in appearance over a short period. | Oxidation of Cysteamine to its less active disulfide form, Cystamine.[3][7][8][9] This degradation is accelerated by the presence of oxygen and is more pronounced in aqueous solutions, especially at alkaline pH.[3][8][9] | 1. Prepare aqueous solutions of this compound fresh for each experiment. 2. Use deoxygenated solvents (e.g., by sparging with nitrogen or argon gas) for solution preparation.[9] 3. Store stock solutions frozen at -20°C or below in airtight containers to slow degradation.[10][11] Note that even when frozen, stability may be limited.[11] 4. For applications requiring higher stability, consider preparing the free base from the hydrochloride salt immediately before use in a non-aqueous solvent like methanol or ethanol.[7] |
| CH-H-04 | The powder flowability is poor, making it difficult to handle and transfer. | Moisture absorption leading to particle agglomeration and increased inter-particle friction.[4][12] | 1. Ensure the powder is stored in a dry environment. 2. Before use, allow the container to equilibrate to the ambient temperature of the low-humidity handling area to prevent condensation. 3. Use appropriate tools for transfer, such as anti-static spatulas. 4. If flowability issues persist, consider the use of a suitable glidant if your experimental design allows. |
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: this compound is a hygroscopic substance, meaning it has a strong affinity for moisture and will readily absorb water vapor from the surrounding atmosphere.[13][14][15][16] It is also deliquescent, which is an extreme form of hygroscopicity. This means it can absorb enough moisture to dissolve and form a liquid solution.[16]
Q2: At what humidity level does this compound begin to absorb a significant amount of water?
A2: Studies have shown that this compound is stable at a relative humidity (RH) up to 35% at 25°C.[1][2] Above this threshold, it rapidly absorbs water and will liquefy.[1][2]
Q3: How should I store this compound powder to prevent moisture absorption?
A3: To maintain its integrity, this compound powder should be stored in a cool, dry place.[15] It is best kept in a tightly sealed container, preferably under an inert gas like nitrogen, with a desiccant.[15] For long-term storage, refrigeration in a moisture-proof container is recommended.
Q4: What are the consequences of moisture absorption on the quality of this compound?
A4: Moisture absorption can lead to several quality issues:
-
Physical Changes: The powder can cake, become sticky, or even completely liquefy, making it difficult to handle and weigh accurately.[4]
-
Chemical Degradation: The presence of water can facilitate the oxidation of the thiol group in Cysteamine, leading to the formation of Cystamine, its disulfide dimer.[3][7] Cystamine may have different biological activity, compromising the results of your experiments.[8]
-
Inaccurate Concentration: If the powder has absorbed water, its actual weight will be higher than the weight of the active compound, leading to the preparation of solutions with erroneously low concentrations.[4]
Q5: Can I dry this compound powder if it has been exposed to moisture?
A5: While it is possible to dry the powder under vacuum in the presence of a strong desiccant, it is generally recommended to use a fresh, unexposed lot for critical applications to ensure the highest purity and prevent any potential degradation that may have occurred. If you must dry it, do so at a low temperature to avoid thermal degradation.
Q6: How does moisture affect the stability of this compound in solution?
A6: this compound is notoriously unstable in aqueous solutions.[3][8][9] The presence of water, along with oxygen, promotes rapid oxidation to Cystamine.[3][8][9] The rate of degradation is also influenced by pH (faster at alkaline pH), temperature, and exposure to light.[3][8]
Experimental Protocols
Protocol 1: Recommended Handling Procedure for this compound Powder
Objective: To minimize moisture absorption and maintain the integrity of this compound powder during handling and weighing.
Materials:
-
This compound powder in its original sealed container
-
Glovebox with a controlled atmosphere (RH < 10%) or a balance in a room with controlled low humidity
-
Desiccator with an active desiccant
-
Spatula
-
Weighing vessel
-
Tightly sealing container for any unused powder
Procedure:
-
Place the sealed container of this compound, along with all necessary equipment (spatula, weighing vessel), inside the glovebox or low-humidity chamber.
-
Allow the container to equilibrate to the temperature of the controlled atmosphere for at least 30 minutes to prevent condensation upon opening.
-
Once equilibrated, open the container inside the controlled environment.
-
Quickly weigh the desired amount of powder into the weighing vessel.
-
Immediately and securely reseal the original container.
-
If any powder is to be stored outside the original container, use a new, dry, airtight container with a desiccant.
-
Remove the weighed sample and the sealed container from the glovebox.
-
Store the main container in a desiccator at the recommended storage temperature.
Protocol 2: Determination of Water Content by Karl Fischer Titration (Overview)
Objective: To accurately quantify the water content in a sample of this compound powder. This method is considered a gold standard for moisture determination in pharmaceuticals.[5]
Principle: Karl Fischer titration is a coulometric or volumetric method that uses a reagent that reacts specifically and quantitatively with water.
Apparatus:
-
Karl Fischer titrator (coulometric or volumetric)
-
Analytical balance
Procedure Outline (Consult your instrument's manual for detailed operation):
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the reagent to a dry, endpoint state.
-
Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of this compound powder.
-
Titration: Quickly introduce the weighed sample into the titration vessel. The instrument will then titrate the sample with the Karl Fischer reagent until all the water has reacted.
-
Calculation: The instrument's software will automatically calculate the water content, usually expressed as a weight percentage.
-
Data Interpretation: Use the determined water content to correct the weighed amount of this compound for preparing solutions of a precise concentration.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 5. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kerone.com [kerone.com]
- 7. researchgate.net [researchgate.net]
- 8. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docta.ucm.es [docta.ucm.es]
- 10. This compound eye drop solution for the treatment of corneal cystine crystal deposits in patients with cystinosis: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 13. This compound | 156-57-0 [chemicalbook.com]
- 14. This compound | C2H7NS.ClH | CID 9082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
- 16. Efflorescent, Hygroscopic, and Deliquescent powders - Pharmacy Infoline [pharmacyinfoline.com]
Validation & Comparative
Cysteamine Hydrochloride vs. Hydroquinone: A Comparative Guide for Hyperpigmentation Research
An objective analysis of two primary topical agents for hyperpigmentation, this guide synthesizes experimental data on their efficacy, mechanisms of action, and safety profiles to inform researchers, scientists, and drug development professionals.
For decades, hydroquinone has been the benchmark for treating hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation.[1][2][3][4] However, concerns regarding its side effects have driven the investigation of alternative agents.[1][4] Cysteamine hydrochloride, a naturally occurring aminothiol, has emerged as a potent and safer alternative, demonstrating comparable efficacy in numerous studies.[5][6][7] This guide provides a detailed, data-driven comparison of these two compounds.
Quantitative Performance and Efficacy
Both cysteamine and hydroquinone have demonstrated significant efficacy in reducing hyperpigmentation. Clinical trials have compared their performance using metrics such as the modified Melasma Area and Severity Index (mMASI), revealing nuanced differences in their effectiveness and patient outcomes.
| Parameter | This compound (5% Cream) | Hydroquinone (4% Cream) | Study Details & Findings |
| mMASI Score Reduction (120 Days) | 38% reduction[8] | 53% reduction[8] | A quasi-randomized trial on 40 women found hydroquinone led to a greater mMASI reduction, though photographic evaluation showed up to 74% improvement in both groups with no statistical difference.[8] |
| mMASI Score Reduction (16 Weeks) | 21.3% reduction (Intention-to-treat analysis)[9][10] | 32% reduction (Intention-to-treat analysis)[9][10] | A randomized, double-blinded trial found the difference between groups was not statistically significant (P=0.3). Per-protocol analysis showed a 39.1% reduction for cysteamine, suggesting efficacy is greater with consistent use. |
| Post-Acne Hyperpigmentation Index (PAHPI) Reduction (4 Months) | Significant decrease in PAHPI score[5] | Significant decrease in PAHPI score (in a 4% hydroquinone / 3% ascorbic acid combination cream)[5] | A randomized, controlled trial with 28 participants found cysteamine 5% cream to have similar efficacy to the hydroquinone combination cream in treating post-acne PIH.[5] |
| Adverse Effects | Erythema and burning sensation were most common, but frequency did not differ significantly from hydroquinone.[8] | Generally better tolerated in some studies, though known for side effects like irritation, erythema, and the risk of ochronosis with long-term use.[1][4][9][11] | Both treatments are considered relatively safe for short-term, supervised use.[8][9] Cysteamine does not carry the risk of ochronosis.[7] |
Mechanisms of Action: Distinct Pathways to Depigmentation
While both compounds ultimately inhibit melanin production, they do so through different biochemical pathways.
Hydroquinone primarily functions as a potent inhibitor of tyrosinase, the key enzyme that catalyzes the first steps of melanin synthesis.[1][11][12][13] It acts as a competitive substrate for tyrosinase, interfering with the conversion of tyrosine to DOPA and subsequently to dopaquinone.[1][11][12] Additionally, it may suppress other metabolic processes within melanocytes and increase the degradation of melanosomes.[12]
This compound employs a multi-faceted approach. As an aminothiol, it inhibits both tyrosinase and peroxidase.[14][15][16] It also acts by scavenging dopaquinone, a key intermediate in the melanogenesis pathway, and chelating copper and iron ions that are necessary cofactors for tyrosinase activity.[14][16] Furthermore, cysteamine increases intracellular levels of glutathione, which shifts melanogenesis from producing dark eumelanin to lighter pheomelanin.[14][16][17]
Experimental Protocols
Evaluating the efficacy of depigmenting agents typically involves a combination of in vitro assays and controlled clinical trials.
Typical Clinical Trial Workflow: A common design is a randomized, double-blinded, controlled trial to minimize bias.[5][9][18]
-
Participant Recruitment: Patients with a confirmed diagnosis of melasma or post-inflammatory hyperpigmentation are enrolled.[5][9][18] Key exclusion criteria often include pregnancy, recent use of other bleaching agents, or significant sun exposure.[9]
-
Randomization & Blinding: Participants are randomly assigned to receive either the investigational product (e.g., 5% cysteamine cream) or the control/comparator (e.g., 4% hydroquinone cream).[8][9] Both patients and investigators assessing the outcomes are blinded to the treatment allocation.[8]
-
Treatment Regimen: Patients apply the assigned cream to hyperpigmented areas, typically once nightly, for a defined period (e.g., 16 weeks).[8][9][18] Consistent use of a broad-spectrum, high-SPF sunscreen is mandatory for all participants.[8][19]
-
Efficacy Assessment: The primary outcome is the change in a standardized clinical score, such as the modified Melasma Area and Severity Index (mMASI), from baseline to pre-defined follow-up points.[8][9] Secondary measures include standardized digital photography, colorimetric measurements, and quality of life questionnaires (e.g., MELASQoL).[8]
-
Safety Assessment: Adverse events like skin irritation, redness, and burning are recorded and graded at each follow-up visit.[8]
Conclusion for the Research Community
The available evidence indicates that while hydroquinone may offer a slightly greater reduction in pigmentation scores in some head-to-head comparisons, this compound stands as an effective and notably safer alternative.[8][9] Studies show its efficacy is often not statistically different from hydroquinone, particularly when patient adherence is high.[5][9]
The primary advantage of cysteamine lies in its safety profile; it is a non-melanocytotoxic agent that does not carry the risk of ochronosis associated with long-term hydroquinone use.[7] This makes it a valuable option for long-term maintenance therapy and for patients who are intolerant to hydroquinone. For drug development professionals, cysteamine's multi-modal mechanism of action presents further opportunities for formulation enhancement and combination therapies to optimize its depigmenting effects. Future research should focus on larger, long-term comparative studies to solidify cysteamine's position in the therapeutic landscape for hyperpigmentation.
References
- 1. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hydroquinone for Hyperpigmentation: A Comprehensive Review of Efficacy, Safety, and Current Perspectives | Sciety [sciety.org]
- 4. researchgate.net [researchgate.net]
- 5. jcadonline.com [jcadonline.com]
- 6. Topical Stabilized Cysteamine as a New Treatment for Hyperpigmentation Disorders: Melasma, Post-Inflammatory Hyperpigmentation, and Lentigines - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Efficacy and Safety of Cysteamine in Melasma in Patients of Skin of Colour: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of topical 5% cysteamine versus 4% hydroquinone in the treatment of facial melasma in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karinasoeiro.com [karinasoeiro.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. vinmec.com [vinmec.com]
- 14. dermnetnz.org [dermnetnz.org]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Cysteamine Compared to Hydroquinone in Melasma [ctv.veeva.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Study finds cysteamine safe and effective in treating melasma - The Dermatology Digest [thedermdigest.com]
Cysteamine Hydrochloride: A Comparative Analysis of its Efficacy in Cystinosis Cell Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cysteamine Hydrochloride's performance with other emerging therapeutic alternatives for the treatment of cystinosis, supported by experimental data from various cell models.
Introduction to Cystinosis and Cysteamine Treatment
Cystinosis is a rare lysosomal storage disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1] The malfunction of this transporter leads to the accumulation of the amino acid cystine within the lysosomes of all cells, resulting in widespread tissue and organ damage, particularly affecting the kidneys and eyes.[2][3] For decades, the standard of care for cystinosis has been oral cysteamine therapy.[4][5] Cysteamine enters the lysosome and converts cystine into cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then exit the lysosome, thereby reducing the harmful accumulation of cystine.[6] While cysteamine has significantly improved the prognosis for patients, it is not a cure and does not prevent all complications, such as the renal Fanconi syndrome.[5][7] This has spurred research into alternative and complementary therapeutic strategies.
Comparative Efficacy of this compound in Cystinosis Cell Models
The efficacy of this compound is primarily evaluated by its ability to reduce intracellular cystine levels in various cell models that recapitulate the cystinotic phenotype. These models include patient-derived fibroblasts, proximal tubular epithelial cells (PTECs), and more recently, induced pluripotent stem cells (iPSCs) and kidney organoids.[1][8]
Quantitative Data on Cystine Reduction
The following table summarizes the quantitative data on the reduction of cystine levels by this compound in different cystinosis cell models.
| Cell Model | Baseline Cystine Level (nmol/mg protein) | Cysteamine Concentration | Treatment Duration | % Cystine Reduction | Reference |
| Cystinotic Fibroblasts | 2.0 - 6.1 | Not Specified | Not Specified | ~82% | [9] |
| Cystinotic Proximal Tubular Epithelial Cells (ciPTECs) | 3.90 | Not Specified | Not Specified | Significant Reduction | [10] |
| Immortalized Cystinotic Proximal Tubule Cells | ~0.9 | Not Specified | Not Specified | Partial Restoration of Phenotype | [8] |
| CTNS Knockout Human iPSCs | ~2.5 | 100 µM - 1 mM | 24 hours | Dose-dependent reduction | |
| Patient-derived Cystinotic iPSCs (CTNS-/-) | ~9 | 100 µM - 1 mM | 24 hours | Dose-dependent reduction |
Note: The variability in baseline cystine levels can be attributed to differences in cell types, culture conditions, and measurement techniques.[1]
Alternative and Combination Therapeutic Strategies
Research has revealed that cystinosin may have functions beyond cystine transport, including roles in cellular signaling pathways like mTOR and autophagy.[2][11][12][13] Cysteamine treatment alone does not appear to correct the dysregulation of these pathways, highlighting the need for alternative or complementary therapies.[11][12]
mTOR Inhibitors
The mTORC1 signaling pathway is often perturbed in cystinotic cells and is not rescued by cysteamine treatment.[11][12] Studies have shown that mTOR inhibitors, such as everolimus, can be used in combination with cysteamine to address these downstream effects.[7]
Genistein
Genistein, an isoflavone, has been shown to revert some cellular phenotypes in cystinotic models that are not sensitive to cysteamine. In a mouse model of cystinosis, genistein treatment led to lower kidney cystine concentrations and better-preserved kidney architecture compared to untreated mice.[14][15][16]
The following table provides a comparative overview of these alternative therapies.
| Therapeutic Agent | Mechanism of Action | Effect on Cystine Levels | Effect on Downstream Pathways (mTOR/Autophagy) | Cell/Animal Model | Reference |
| This compound | Reduces lysosomal cystine by converting it to transportable forms. | Significant reduction. | Does not correct mTOR/autophagy defects. | Fibroblasts, PTECs, iPSCs, Mouse models | [9][11][12] |
| Everolimus (mTOR Inhibitor) | Inhibits the mTORC1 pathway. | No direct effect on cystine levels. | Reverses defects in autophagosome cycling. | iPSCs from cystinosis patients | [7] |
| Genistein | Proposed to induce the master transcription factor for lysosomal pathways (TFEB). | Reduction in kidney cystine concentrations. | Can revert cellular phenotypes not sensitive to cysteamine. | Mouse model of cystinosis | [14][15][16] |
Experimental Protocols
Measurement of Intracellular Cystine Levels
A common method for quantifying intracellular cystine involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][17]
Protocol Outline:
-
Cell Lysis: Cells are lysed in the presence of N-ethylmaleimide to prevent the oxidation of cysteine to cystine.
-
Deproteinization: Proteins are precipitated and removed.
-
Internal Standard Addition: A stable isotope-labeled cystine (e.g., d6-cystine) is added as an internal standard for accurate quantification.
-
Derivatization (optional but common): To improve chromatographic properties and detection sensitivity, cystine can be derivatized (e.g., butylation).
-
LC-MS/MS Analysis: The sample is injected into an LC-MS/MS system for separation and quantification.
-
Data Analysis: The amount of cystine is determined by comparing the signal of the analyte to that of the internal standard.
A detailed protocol for the quantification of cystine in human renal proximal tubule cells using LC-MS/MS can be found in Elmonem et al. (2016).[10]
Signaling Pathways and Experimental Workflows
Cysteamine's Mechanism of Action
Caption: Mechanism of Cysteamine in reducing lysosomal cystine.
Dysregulated Signaling in Cystinosis
Caption: Dysregulated signaling pathways in cystinosis.
Experimental Workflow for Evaluating Therapeutic Efficacy
References
- 1. mdpi.com [mdpi.com]
- 2. Impairment of chaperone-mediated autophagy leads to selective lysosomal degradation defects in the lysosomal storage disease cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientists Find New Cellular Pathway Defect in Cystinosis [scripps.edu]
- 4. Lysosomal cystine accumulation activates mTOR signaling in cystinosis: are mTOR inhibitors the cure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteamine therapy: a treatment for cystinosis, not a cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging therapeutic strategies for cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Models to Study Nephropathic Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteamine therapy for children with nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of cystine in human renal proximal tubule cells using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Altered mTOR signalling in nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 13. Defective Cystinosin, Aberrant Autophagy−Endolysosome Pathways, and Storage Disease: Towards Assembling the Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Genistein improves renal disease in a mouse model of nephropathic cystinosis: a comparison study with cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genistein improves renal disease in a mouse model of nephropathic cystinosis: a comparison study with cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Cysteamine Hydrochloride and Other Thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Cysteamine Hydrochloride against other notable thiol compounds, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their respective fields.
Overview of Thiol Compounds
Thiol compounds, characterized by the presence of a sulfhydryl (-SH) group, play crucial roles in various biological processes. Their chemical reactivity, particularly the ability to undergo thiol-disulfide exchange reactions and act as antioxidants, makes them valuable therapeutic agents.[1] This guide focuses on the comparative efficacy of this compound and other key thiol compounds, including N-acetylcysteine (NAC), Glutathione (GSH), and Dithiothreitol (DTT), across different applications.
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the efficacy of this compound with other thiol compounds in different experimental contexts.
Cystine Depletion in Cystinosis Fibroblasts
An in-vitro study compared the cystine-depleting activity of Cysteamine with N-acetylcysteine amide (NACA) and its dimer (diNACA) in cultured human cystinotic fibroblasts. The results indicate that NACA and diNACA have comparable or, in some instances, superior efficacy in reducing intracellular cystine levels compared to cysteamine.[2]
Table 1: Comparison of Cystine Depletion in Human Cystinotic Fibroblasts [2]
| Compound (50 µM) | 6 hours | 24 hours | 48 hours | 72 hours |
| Cysteamine | Numerical reduction | Numerical reduction | Numerical reduction | Statistically significant reduction |
| NACA | Statistically significant reduction | Statistically significant reduction | Statistically significant reduction | Statistically significant reduction |
| diNACA | Statistically significant reduction | Numerical reduction | Statistically significant reduction | Numerical reduction |
Note: "Statistically significant reduction" indicates a p-value < 0.05 compared to the untreated control. NACA was statistically superior to cysteamine at 6, 24, and 48 hours. diNACA was statistically superior to cysteamine at 6 and 48 hours.
Antimelanogenic Efficacy (In Vitro)
A study evaluated the antimelanogenic effects of various thiol compounds in MNT-1 human melanoma cells. The data suggests that while cysteamine is effective, other thiol derivatives like cysteinamide exhibit more potent inhibition of melanin synthesis at the same concentration.[3]
Table 2: Comparison of Antimelanogenic Effects in MNT-1 Cells (at 1 mM concentration) [3]
| Compound | Antimelanogenic Effect |
| Cysteinamide | Most Potent |
| Cysteamine | Potent |
| L-Cysteine | Less Potent |
| N-acetylcysteine (NAC) | Less Potent |
| Glutathione (GSH) | Less Potent |
| Cysteine ethyl ester | Less Potent |
| N-acetyl cysteinamide | Less Potent |
Radioprotective Efficacy
A comparative study assessed the ability of Cysteamine, Dithiothreitol (DTT), and WR-151326 to protect Chinese hamster ovary (CHO) cells from gamma-radiation-induced killing and DNA damage. The results show that aminothiols like cysteamine and WR-151326 offer protection at much lower concentrations than the simple thiol DTT.[4]
Table 3: Radioprotective Effects of Thiol Compounds on CHO Cells [4]
| Parameter | Cysteamine | Dithiothreitol (DTT) | WR-151326 |
| Concentration for Protection | Lower extracellular concentration required | Higher extracellular concentration required | Lower extracellular concentration required |
| Time to Max Protection | ~1 minute | ~1 minute | ~30 minutes |
| Protection against DNA ssb | Significant | Significant | Significant |
| Protection against DNA dsb | Significant | Significant | Significant |
Note: ssb = single-strand breaks; dsb = double-strand breaks. The hierarchy of protection based on extracellular concentration was WR-151326 ≈ Cysteamine > DTT.
Signaling Pathways and Mechanisms of Action
Cysteamine in Cystinosis
Cysteamine's primary mechanism of action in treating nephropathic cystinosis involves its entry into the lysosome and subsequent reaction with accumulated cystine. This thiol-disulfide exchange reaction forms cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then be transported out of the lysosome, thereby reducing the toxic accumulation of cystine crystals.[3][5]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Intracellular Cystine by HPLC
This protocol outlines a method for quantifying intracellular cystine levels, crucial for assessing the efficacy of cystine-depleting agents.
Objective: To determine the concentration of intracellular cystine in cell lysates.
Materials:
-
Cell culture medium, phosphate-buffered saline (PBS)
-
N-ethylmaleimide (NEM)
-
Sodium borohydride
-
Monobromobimane (fluorescence derivatization agent)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
Procedure:
-
Cell Harvesting: Harvest cultured cells and wash with cold PBS.
-
Lysis and Alkylation: Resuspend the cell pellet in a lysis buffer containing NEM. NEM blocks free sulfhydryl groups, preventing the artificial oxidation of cysteine to cystine. Sonicate the cells to ensure complete lysis.
-
Protein Precipitation: Add a precipitating agent (e.g., sulfosalicylic acid) to remove proteins. Centrifuge and collect the supernatant.
-
Reduction of Cystine: Reduce the cystine in the supernatant to cysteine using sodium borohydride.
-
Derivatization: Derivatize the resulting cysteine with monobromobimane to form a fluorescent adduct.
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 column. Separate the components using an appropriate mobile phase gradient.
-
Detection and Quantification: Detect the fluorescent cysteine adduct using a fluorescence detector. Quantify the amount of cystine by comparing the peak area to a standard curve of known cysteine concentrations.
Tyrosinase Activity Assay
This assay is used to evaluate the inhibitory effect of thiol compounds on tyrosinase, a key enzyme in melanin synthesis.[6][7][8]
Objective: To measure the inhibition of tyrosinase activity by test compounds.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds (e.g., Cysteamine HCl, other thiols)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA, and test compounds in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, test compound solution at various concentrations, and the tyrosinase solution to each well.
-
Pre-incubation: Incubate the plate for a short period to allow the test compound to interact with the enzyme.
-
Initiation of Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control without any inhibitor. Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
This compound is a versatile thiol compound with established efficacy in the treatment of cystinosis and emerging applications in dermatology.[9][10][11] Comparative data, though not exhaustive for all applications, suggests that while this compound is a potent agent, other thiol compounds may offer comparable or even superior efficacy in specific contexts. For instance, in vitro studies indicate that N-acetylcysteine amide (NACA) may be more potent in cystine depletion for cystinosis, and cysteinamide shows greater antimelanogenic activity.[2][3] The choice of a particular thiol compound should, therefore, be guided by the specific therapeutic goal, the required mechanism of action, and the available preclinical and clinical evidence. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these promising thiol compounds in various disease states.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of NACA and diNACA in human cystinosis fibroblast cell cultures as potential treatments for cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis [mdpi.com]
- 6. abcam.cn [abcam.cn]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cystinosis. Intracellular cystine depletion by aminothiols in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study finds cysteamine safe and effective in treating melasma - The Dermatology Digest [thedermdigest.com]
- 11. Topical Stabilized Cysteamine as a New Treatment for Hyperpigmentation Disorders: Melasma, Post-Inflammatory Hyperpigmentation, and Lentigines - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Cysteamine vs. Cystamine: A Comparative Guide to their Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cysteamine and its oxidized form, cystamine, as potential neuroprotective agents. By objectively evaluating their mechanisms of action, efficacy in preclinical models of neurodegenerative diseases, and pharmacokinetic profiles, this document aims to inform research and development efforts in the field of neurotherapeutics.
At a Glance: Cysteamine vs. Cystamine
| Feature | Cysteamine | Cystamine |
| Chemical Structure | Aminothiol (HS-CH₂-CH₂-NH₂) | Disulfide (H₂N-CH₂-CH₂-S-S-CH₂-CH₂-NH₂) |
| Prodrug Relationship | Active form | Prodrug, rapidly reduced to cysteamine in vivo |
| Blood-Brain Barrier | Can cross the blood-brain barrier.[1] | Likely crosses as cysteamine after reduction. |
| Primary Mechanisms | Antioxidant, Nrf2 pathway activation, BDNF upregulation, transglutaminase inhibition.[1][2] | Similar to cysteamine, as it is converted to the active form. |
Mechanisms of Neuroprotection
Both cysteamine and cystamine exert their neuroprotective effects through multiple pathways, primarily by mitigating oxidative stress and modulating key cellular signaling cascades. As cystamine is rapidly converted to cysteamine in the body, their mechanisms of action are largely overlapping.[3]
Antioxidant Properties and Glutathione (GSH) Upregulation
A primary neuroprotective mechanism of cysteamine is its ability to bolster the cellular antioxidant defense system. It increases the intracellular levels of cysteine, a crucial precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the brain.[4] Elevated GSH levels help neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.
Activation of the Nrf2-ARE Signaling Pathway
Cysteamine and cystamine are activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular resistance to oxidative stress.[1] Under normal conditions, Nrf2 is kept inactive by binding to Keap1. Cysteamine/cystamine can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including those involved in glutathione synthesis and regeneration, thus enhancing the cell's capacity to counteract oxidative damage.[5]
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
Both cysteamine and cystamine have been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[1][6] The proposed mechanism involves the stimulation of the secretory pathway, leading to an increased release of BDNF from neurons.[2][6] This effect is particularly relevant for neurodegenerative diseases like Huntington's, where BDNF levels are often depleted.
Inhibition of Transglutaminase
Cystamine and cysteamine inhibit the activity of transglutaminases, a family of enzymes involved in protein cross-linking.[7] In neurodegenerative diseases such as Huntington's, aberrant transglutaminase activity contributes to the formation of toxic protein aggregates. Cystamine is thought to inhibit transglutaminase by promoting the formation of a disulfide bond between two cysteine residues on the enzyme, leading to its inactivation.[8] Cysteamine, on the other hand, acts as a competitive inhibitor.[3]
Efficacy in Preclinical Models of Neurodegenerative Diseases
The neuroprotective effects of cysteamine and cystamine have been evaluated in various animal models of neurodegenerative diseases.
Huntington's Disease (HD)
| Compound | Animal Model | Key Findings | Reference |
| Cystamine | R6/2 Transgenic Mice | Extended survival, improved motor performance, delayed weight loss, and reduced formation of mutant huntingtin aggregates. | [9] |
| Cysteamine | YAC128 Transgenic Mice | Ameliorated striatal atrophy and cell loss. | [10] |
| Cysteamine | R6/2 Transgenic Mice | Increased brain and serum BDNF levels. | [2] |
Parkinson's Disease (PD)
| Compound | Animal Model | Key Findings | Reference |
| Cystamine | MPTP-induced Mice | Prevented the loss of dopaminergic neurons and improved motor deficits. | [11] |
| Cysteamine | 6-OHDA-lesioned Rats | Showed neurorestorative properties, comparable to rasagiline. | [9] |
Pharmacokinetics and Bioavailability
A critical aspect of a neuroprotective agent is its ability to reach the central nervous system in therapeutic concentrations.
| Parameter | Cysteamine | Cystamine |
| Absorption | Rapidly absorbed from the gastrointestinal tract. | Believed to be reduced to cysteamine prior to or during absorption. |
| Metabolism | Undergoes first-pass metabolism. Cystamine is rapidly reduced to cysteamine by serum, liver, and kidneys.[3] | Rapidly converted to two molecules of cysteamine.[12] |
| Distribution | Crosses the blood-brain barrier. | The active form, cysteamine, is distributed to the brain. |
| Half-life | Relatively short, requiring frequent administration. | Dependent on the rate of reduction to cysteamine. |
Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like neurodegeneration in mice using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[13][14][15]
Materials:
-
MPTP hydrochloride
-
Saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Appropriate safety equipment for handling MPTP (e.g., fume hood, personal protective equipment)
Procedure:
-
MPTP Preparation: Dissolve MPTP hydrochloride in saline to the desired concentration (e.g., 20 mg/kg). Prepare fresh daily.
-
Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals on a single day.
-
Housing: House the mice in a dedicated, well-ventilated area with appropriate biohazard disposal procedures for at least 7 days post-injection, as the animals will excrete the toxin and its metabolites.
-
Behavioral Testing: Conduct behavioral assessments (e.g., rotarod, open field test) at various time points post-lesion (e.g., 7, 14, and 21 days) to evaluate motor deficits.
-
Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue for analysis of dopamine levels in the striatum (e.g., via HPLC) and tyrosine hydroxylase-positive neuron counts in the substantia nigra (e.g., via immunohistochemistry).
In Vivo Microdialysis for Brain Glutathione Measurement
This protocol outlines the procedure for measuring extracellular glutathione levels in the brain of a living animal, providing a direct assessment of the antioxidant capacity in the neural tissue.[16][17][18]
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with fluorescence detection
-
Derivatizing agent (e.g., monobromobimane)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).
-
Probe Insertion: After a recovery period, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Derivatization: Immediately derivatize the collected samples with a fluorescent agent like monobromobimane to stabilize the thiol group of glutathione.
-
HPLC Analysis: Analyze the derivatized samples using a reversed-phase HPLC column and a fluorescence detector to quantify the glutathione concentration.
-
Data Analysis: Calculate the extracellular glutathione concentration based on a standard curve and correct for the in vivo recovery of the probe.
Conclusion
Both cysteamine and its prodrug, cystamine, have demonstrated significant neuroprotective potential in preclinical models of neurodegenerative diseases. Their multifaceted mechanisms of action, including antioxidant effects, Nrf2 activation, BDNF upregulation, and transglutaminase inhibition, make them promising candidates for further investigation. While cystamine offers the convenience of being a more stable disulfide, it is the resulting cysteamine that is the primary bioactive molecule. Future research should focus on direct comparative studies to elucidate any subtle differences in their efficacy and safety profiles, as well as the development of formulations that optimize their delivery to the central nervous system.
References
- 1. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurophysiological Assessment of Huntington’s Disease Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo | Semantic Scholar [semanticscholar.org]
- 9. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel Huntington's disease mouse model to assess the role of neuroinflammation on disease progression and to develop human cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. modelorg.com [modelorg.com]
- 15. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of extracellular glutathione in rat brain by microdialysis and high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Cysteamine Hydrochloride and Cysteamine Bitartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two common salt forms of cysteamine: cysteamine hydrochloride and cysteamine bitartrate. The information presented is supported by experimental data to aid in research and drug development decisions.
Executive Summary
Cysteamine is a critical therapeutic agent for the management of cystinosis, a rare lysosomal storage disorder. It is available in different salt forms, primarily as this compound and cysteamine bitartrate. While it has been suggested that the bitartrate salt may offer better tolerability and bioavailability, a key head-to-head clinical study in healthy adult volunteers demonstrated no statistically significant difference in the relative bioavailability between this compound, cysteamine bitartrate, and a third form, phosphocysteamine.[1][2] All three forms were found to be bioequivalent in terms of the area under the curve (AUC), a primary measure of total drug exposure.[1]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters from comparative and individual studies.
Table 1: Comparative Pharmacokinetic Parameters of Cysteamine Formulations in Healthy Adult Male Volunteers (Single Oral Dose) [1][2]
| Parameter | This compound | Cysteamine Bitartrate | Phosphocysteamine |
| AUC (0, ∞) (μmol l⁻¹h) | 169 ± 51 | 173 ± 49 | 158 ± 46 |
| Cmax (μmol l⁻¹) | 66 ± 25.5 | 63 ± 20 | 59 ± 12 |
| tmax (h) | 0.88 (0.25–2) | 0.88 (0.25–2) | 1.25 (0.25–2) |
Data are presented as geometric mean ± s.d., except for tmax which is median (range).
Table 2: Pharmacokinetic Parameters of Cysteamine Bitartrate in Different Study Populations and Formulations
| Study Population | Formulation | Dose | Cmax (μM) | tmax (h) | AUC (min x μM) | Reference |
| Healthy Adults | Immediate-Release | 450 mg | 40.4 | 1.25 | - | [3] |
| Healthy Adults | Delayed-Release (fasted) | 600 mg | 29.4 ± 1.7 | ~3 | 6,313 ± 329 | |
| Healthy Adults | Delayed-Release (high-fat meal) | 600 mg | 10.9 ± 1.7 | ~6 | 2,572 ± 295 | |
| Pediatric Cystinosis Patients | Immediate-Release | Steady-state | 36.3 ± 11.7 | 1.4 | - | [4] |
| Adults with Cystic Fibrosis | Immediate-Release | 450 mg | 2.86 ± 1.96 (mg/l) | 1.2 | - | [5] |
Experimental Protocols
Relative Bioavailability Study in Healthy Volunteers[1]
A double-blind, Latin-square, three-period, single oral dose cross-over study was conducted with 18 healthy adult male volunteers. Each volunteer received a single oral dose of this compound, cysteamine bitartrate, and phosphocysteamine with a washout period between each administration. Blood samples were collected at various time points to determine plasma cysteamine concentrations.
Analytical Method for Plasma Cysteamine Quantification
The quantification of cysteamine in plasma samples often requires a preliminary reduction step to convert any disulfide bonds (cystamine) back to the thiol form (cysteamine). This is followed by derivatization to allow for detection.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves the reduction of plasma samples, followed by derivatization with an agent like monobromobimane, and subsequent protein precipitation. The derivatized cysteamine is then quantified using HPLC with a fluorescence detector.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A more recent and highly sensitive method. It also involves a reduction step, followed by protein precipitation. The cysteamine concentration is then determined by LC-MS/MS, often using a deuterated internal standard for accuracy.[7][8]
Mechanism of Action in Cystinosis
Cysteamine's therapeutic effect in cystinosis stems from its ability to reduce the accumulation of cystine within the lysosomes of cells.
Experimental Workflow for Bioavailability Assessment
The following diagram outlines a typical workflow for a clinical study assessing the relative bioavailability of different drug formulations.
Physicochemical Properties and Formulation Considerations
Cysteamine is a white, water-soluble solid that contains both an amine and a thiol functional group.[9] The free base form is unstable and prone to oxidation in the air.[10] For this reason, it is formulated as a more stable salt.
-
This compound: This salt form is stable but may be associated with a strong, unpleasant odor and taste, which can affect patient compliance, particularly in pediatric populations.
-
Cysteamine Bitartrate: This salt is also a stable, water-soluble solid and is considered to be an improvement in terms of taste and odor, potentially leading to better patient adherence.[11]
The choice of salt form can influence the drug's physicochemical properties, which in turn can affect formulation strategies, such as the development of immediate-release versus delayed-release capsules.
Conclusion
Based on the available evidence from a direct comparative study in healthy volunteers, there is no significant difference in the relative bioavailability of this compound and cysteamine bitartrate.[1][2] Both salt forms deliver equivalent amounts of the active cysteamine moiety to the systemic circulation. The primary differences between the two forms appear to be related to their physicochemical properties, such as taste and odor, which can impact patient compliance and the development of more patient-friendly formulations like delayed-release capsules. For researchers and drug developers, the choice between these salt forms may therefore be guided more by formulation and patient acceptability considerations rather than by inherent differences in their bioavailability.
References
- 1. A study of the relative bioavailability of this compound, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the relative bioavailability of this compound, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of enteric-coated cysteamine bitartrate in healthy adults: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steady-state pharmacokinetics and pharmacodynamics of cysteamine bitartrate in paediatric nephropathic cystinosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of total cysteamine in human serum by a high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteamine - Wikipedia [en.wikipedia.org]
- 10. cysteamine [chembk.com]
- 11. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: Cysteamine Hydrochloride Versus Phosphocysteamine
For researchers, scientists, and professionals in drug development navigating the therapeutic landscape for cystinosis, a clear understanding of the comparative efficacy of available cysteamine formulations is paramount. This guide provides an objective comparison of Cysteamine Hydrochloride and its prodrug, phosphocysteamine, supported by experimental data from clinical studies.
Executive Summary
Clinical evidence suggests that this compound and phosphocysteamine are equally effective in the treatment of nephropathic cystinosis.[1][2][3] The primary therapeutic goal in cystinosis is the reduction of intracellular cystine levels, and studies have demonstrated that both compounds achieve comparable outcomes in leukocyte cystine depletion and in elevating plasma cysteamine concentrations.[1][2][3] While phosphocysteamine was developed to offer a more palatable alternative to the strong taste and smell of this compound, its in-vivo efficacy is contingent on its conversion to the active form, cysteamine.[1]
Data Presentation: Comparative Efficacy and Pharmacokinetics
The following tables summarize the key quantitative data from comparative studies.
Table 1: Leukocyte Cystine Depletion
| Parameter | This compound | Phosphocysteamine | Statistical Significance |
| Percent Decrease in Leukocyte Cystine | 61.9% | 65.3% | Not Significantly Different |
Data from a study in six children with nephropathic cystinosis.[1]
Table 2: Pharmacokinetic Parameters of Cysteamine
| Parameter | This compound | Phosphocysteamine | Cysteamine Bitartrate |
| AUC (0, ∞) (μmol l⁻¹h) | 169 ± 51 | 158 ± 46 | 173 ± 49 |
| Cmax (μmol l⁻¹) | 66 ± 25.5 | 59 ± 12 | 63 ± 20 |
| tmax (h) | 0.88 (0.25–2) | 1.25 (0.25–2) | 0.88 (0.25–2) |
Data from a study in 18 healthy adult male volunteers.[4][5] AUC and Cmax are presented as geometric mean ± s.d., and tmax as median (range).
Experimental Protocols
Leukocyte Cystine Depletion Study
Objective: To compare the effectiveness of cysteamine and phosphocysteamine in decreasing leukocyte free cystine in children with nephropathic cystinosis.[1]
Methodology:
-
Study Population: Six children (aged 2 to 10 years) with nephropathic cystinosis participated in the study.[1]
-
Drug Administration: Equimolar oral doses of either this compound or phosphocysteamine were administered.[1]
-
Sample Collection: Blood samples were collected before and at 1 and 6 hours after drug administration.[1]
-
Leukocyte Isolation: Leukocytes were isolated from the blood samples.
-
Cystine Measurement: The free cystine content within the leukocytes was measured.
-
Data Analysis: The percentage decrease in leukocyte cystine content was calculated and compared between the two treatment groups.[1]
Pharmacokinetic Study in Healthy Volunteers
Objective: To compare the relative bioavailability and pharmacokinetics of this compound, phosphocysteamine, and cysteamine bitartrate in healthy adult males.[4][5]
Methodology:
-
Study Design: A double-blind, Latin-square, three-period, single oral dose cross-over study was conducted.[4]
-
Study Population: Eighteen healthy adult male volunteers participated.[4]
-
Drug Administration: A single oral dose of one of the three cysteamine formulations was administered in each study period.
-
Blood Sampling: Blood samples were collected at various time points to determine plasma cysteamine concentrations.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters including Area Under the Curve (AUC), Maximum Concentration (Cmax), and Time to Maximum Concentration (tmax) were calculated and compared between the three formulations.[4][5]
Mechanism of Action and Experimental Workflow
Cysteamine's therapeutic effect in cystinosis stems from its ability to enter the lysosome and break down the accumulated cystine.[6] This process involves a disulfide interchange reaction. Phosphocysteamine is a prodrug that is hydrolyzed in the stomach to release the active cysteamine.[1]
References
- 1. A comparison of the effectiveness of cysteamine and phosphocysteamine in elevating plasma cysteamine concentration and decreasing leukocyte free cystine in nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A Comparison of the Effectiveness of Cysteamine and Phosphocysteamine in Elevating Plasma Cysteamine Concentration and Decreasing Leukocyte Free Cystine in Nephropathic Cystinosis | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. A study of the relative bioavailability of this compound, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the relative bioavailability of this compound, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Cysteamine Hydrochloride: A Comparative Analysis of Tyrosinase Inhibitory Potency
For researchers, scientists, and drug development professionals, the quest for effective and safe tyrosinase inhibitors is a significant focus in the development of treatments for hyperpigmentation disorders. This guide provides a comprehensive evaluation of cysteamine hydrochloride in comparison to other well-established tyrosinase inhibitors, namely hydroquinone, kojic acid, and arbutin. The following sections present a quantitative comparison of their inhibitory activities, detailed experimental methodologies, and a visualization of the pertinent biochemical pathways.
Quantitative Comparison of Tyrosinase Inhibitors
The inhibitory efficacy of a compound against tyrosinase is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The table below summarizes the IC50 values for this compound and other prominent tyrosinase inhibitors based on studies utilizing mushroom tyrosinase. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase and the substrate used.
| Inhibitor | IC50 (µM) | Inhibition Type | Notes |
| This compound | ~115-150 (for L-cysteinamide)[1] | Mixed | Data is for L-cysteinamide, a closely related derivative. Acts via direct tyrosinase inhibition and scavenging of dopaquinone.[2] |
| Hydroquinone | 10 - 100 | Competitive | A potent inhibitor, but its use is restricted in some regions due to safety concerns. |
| Kojic Acid | 5 - 50 | Mixed/Competitive | A well-established inhibitor, often used as a positive control. Its use can be limited by instability. |
| β-Arbutin | 200 - 3500 | Competitive | A natural hydroquinone glycoside, considered a safer alternative to hydroquinone. |
Mechanisms of Action: A Comparative Overview
This compound exhibits a multi-faceted mechanism of action in the inhibition of melanin synthesis. Primarily, it directly inhibits the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanogenesis.[2] Additionally, its thiol group enables it to act as a potent scavenger of dopaquinone, a reactive ortho-quinone intermediate in the melanin synthesis pathway. By sequestering dopaquinone, cysteamine prevents its polymerization into eumelanin, the dark brown-black pigment.[2]
In comparison, hydroquinone acts as a competitive inhibitor of tyrosinase, competing with the enzyme's natural substrate, L-tyrosine. Kojic acid functions as a mixed-type or competitive inhibitor by chelating the copper ions within the active site of the tyrosinase enzyme, thereby rendering it inactive. Arbutin, a glycosylated form of hydroquinone, also acts as a competitive inhibitor of tyrosinase.
Experimental Protocols: In Vitro Tyrosinase Inhibition Assay
The following protocol outlines a common method for determining the tyrosinase inhibitory activity of a compound using mushroom tyrosinase and L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound solution (or solvent for control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader. This initial reading serves as the baseline.
-
Continue to measure the absorbance at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 20-30 minutes) to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound and the control.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Melanogenesis Pathway and Experimental Workflow
To better understand the context of tyrosinase inhibition, the following diagrams, generated using Graphviz, illustrate the simplified melanogenesis signaling pathway and the experimental workflow for the tyrosinase inhibition assay.
Caption: Simplified melanogenesis signaling pathway and the point of intervention for tyrosinase inhibitors.
Caption: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.
References
Comparative Analysis of Cysteamine Hydrochloride and Cysteamine Bitartrate in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Cysteamine Hydrochloride and its common salt form, Cysteamine Bitartrate, focusing on their performance in experimental and clinical settings. The comparison is supported by published experimental data to assist researchers in selecting the appropriate compound for their studies.
Physicochemical Properties
Cysteamine is an aminothiol used as a cystine-depleting agent, primarily for the treatment of nephropathic cystinosis.[1][2] While the active moiety is cysteamine, its properties are influenced by the salt form in which it is prepared. The two most common forms are the hydrochloride and bitartrate salts.
Key differences in their physicochemical properties relate to stability and handling. This compound is known to be hygroscopic; it can form a eutectic mixture with water at a low temperature, causing it to rapidly dissolve or melt in the presence of humidity above 35% relative humidity.[3] In contrast, cysteamine bitartrate is described as a more stable, water-soluble solid, which can be an advantage for formulation and storage.[4] Both forms are susceptible to oxidation in aqueous solutions, where the sulfhydryl group of cysteamine is converted to a disulfide form, cystamine, which is inactive.[3][5]
Table 1: Comparison of Physicochemical Characteristics
| Property | This compound | Cysteamine Bitartrate |
| Chemical Stability | Prone to rapid oxidation in aqueous solutions.[3][5] | Also oxidizes in solution but is considered a more stable solid form.[4] |
| Hygroscopicity | Highly hygroscopic; melts at relative humidity >35%.[3] | Less hygroscopic than the hydrochloride form.[6] |
| Odor & Taste | Unpleasant taste and odor.[2] | Unpleasant taste and odor.[2] |
| Formulation | Used in oral liquid preparations and topical eye drops.[7] | Approved for oral use in capsules (e.g., Cystagon®).[4] |
Pharmacokinetic Profile: A Comparative Study
A key consideration for any drug formulation is its pharmacokinetic profile, including bioavailability, peak plasma concentration, and time to reach peak concentration. A double-blind, crossover, relative bioavailability study was conducted in healthy adult male volunteers to compare this compound, Cysteamine Bitartrate, and Phosphocysteamine.
The study found no statistically significant differences in the key bioavailability parameters, Area Under the Curve (AUC) and Time to Maximum Concentration (tmax), among the three salt forms.[8][9] This suggests that, once administered, the absorption extent and rate of the active cysteamine base are largely equivalent regardless of the salt form. While there was a trend towards a higher Cmax with the hydrochloride salt, the difference was not found to be statistically significant, and the 90% confidence intervals did not strictly meet the criteria for bioequivalence for this specific parameter.[8][9]
Table 2: Comparative Pharmacokinetic Data of Cysteamine Salt Forms
| Parameter | This compound | Cysteamine Bitartrate |
| AUC (0, ∞) (μmol l⁻¹h) (Geometric Mean ± SD) | 169 ± 51 | 173 ± 49 |
| Cmax (μmol l⁻¹) (Geometric Mean ± SD) | 66 ± 25.5 | 63 ± 20 |
| tmax (h) (Median, Range) | 0.88 (0.25–2) | 0.88 (0.25–2) |
| (Data sourced from a study in 18 healthy adult male volunteers)[8][9] |
Experimental Protocol: Bioavailability Study
The following methodology was employed in the comparative pharmacokinetic study:
-
Study Design: A double-blind, Latin-square, three-period, single oral dose, cross-over relative bioavailability study.
-
Subjects: 18 healthy adult male volunteers.
-
Treatments: Single oral doses of this compound, Cysteamine Bitartrate, and Phosphocysteamine, with washout periods between each treatment phase.
-
Dosing: Each salt form was administered at a dose equivalent to the same amount of cysteamine base.
-
Blood Sampling: Venous blood samples were collected at pre-determined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 10 hours post-dose).
-
Sample Processing: Plasma was separated by centrifugation and stored at low temperatures (e.g., -20°C) until analysis.
-
Analytical Method: Plasma concentrations of cysteamine were quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Key parameters including AUC, Cmax, and tmax were calculated from the plasma concentration-time profiles for each subject and each formulation. Statistical analyses were performed to compare the parameters between the different salt forms.
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cysteamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. air.unipr.it [air.unipr.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A study of the relative bioavailability of this compound, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the relative bioavailability of this compound, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Radioprotective Efficacies of Cysteamine and Cystamine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the radioprotective properties of Cysteamine and its disulfide counterpart, Cystamine. This document synthesizes experimental data on their performance, details key experimental methodologies, and illustrates the underlying mechanisms of action.
Cysteamine and Cystamine are well-documented aminothiol radioprotective agents. Experimental evidence consistently demonstrates that Cystamine functions as a prodrug, rapidly converting to two molecules of its active form, Cysteamine, within the body.[1] Cysteamine is the primary moiety responsible for radioprotection, principally through the scavenging of free radicals generated by ionizing radiation. While both compounds offer significant protection, their effectiveness can be influenced by factors such as oxygen concentration.
Quantitative Comparison of Radioprotective Efficacy
The following tables summarize key quantitative data from in vivo and in vitro studies to provide a direct comparison of the radioprotective profiles of Cysteamine and Cystamine.
| Table 1: Comparative Radioprotective Efficacy | |||||
| Compound | Animal Model/Cell Line | Radiation Dose | Endpoint | Dose Reduction Factor (DRF) / Protective Effect | Reference |
| Cystamine | Mice | 7.0 Gy (LD90/30) | 30-day survival | Dose-dependent, maxima at low and standard doses | [1] |
| Cystamine | Mice | Gamma rays | Lethal effects | DRF up to 1.48 | [1] |
| Cystamine | Adult & Fetal Mice | LD50/30 days | Survival | Increased survival from 2% to 30% in males and 56% in females | [2] |
| Cysteamine | Rats | 400-800 r | Mitotic index in bone marrow | DRF varied from 1.37 to 1.85 | [1] |
| Cysteamine | Human Cells (in vitro) | X-rays | Cell survival | DRF of 2.3 at 4 mM | [1] |
| Cysteamine | Adult & Fetal Mice | LD50/30 days | Survival | Increased survival from 2% to 34% in males and 64% in females | [2] |
| Table 2: Comparative Acute Toxicity | ||||
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Cysteamine | Mice | Oral | 625 mg/kg | [1] |
| Cysteamine | Mice | Intraperitoneal | 250 mg/kg | [3] |
| Note: Direct comparative LD50 studies for Cystamine and Cysteamine under identical conditions are limited in the reviewed literature. It is widely accepted that Cystamine is rapidly reduced to Cysteamine in vivo.[1] |
| Table 3: Comparative Effects on DNA Damage | |||||
| Compound | Cell Line | Endpoint | Concentration | Protective Effect | Reference |
| Cysteamine | Cultured Mammalian Cells | Radiation-induced single-strand breaks | > 5 mM | Protects DNA from single-strand and double-strand breaks | [4] |
| Cystamine | Cultured Mammalian Cells | Radiation-induced single-strand breaks | Not specified | Affords little protection | [4] |
Mechanism of Action: A Focus on Free Radical Scavenging and DNA Protection
The primary mechanism by which Cysteamine confers radioprotection is through the scavenging of reactive oxygen species (ROS) generated by the radiolysis of water upon exposure to ionizing radiation.[1] These highly reactive free radicals, such as hydroxyl radicals (•OH), can inflict significant damage to critical cellular components, including DNA, proteins, and lipids. As a thiol-containing compound, Cysteamine readily donates a hydrogen atom to these radicals, thereby neutralizing them and preventing downstream cellular damage.[1]
Recent studies have also suggested that the radioprotective effects of aminothiols like Cysteamine may extend beyond simple radical scavenging to include the modulation of DNA repair pathways.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the evaluation of radioprotective agents like Cysteamine and Cystamine.
Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for assessing the in vitro radiosensitivity of cells. It measures the ability of a single cell to proliferate and form a colony of at least 50 cells.[1]
Protocol:
-
Cell Seeding: Plate a known number of cells into 6-well plates or T-25 flasks. The seeding density should be adjusted based on the expected survival fraction for each radiation dose to yield a countable number of colonies (typically 50-150).[1]
-
Drug Treatment: Add the radioprotective agent (Cysteamine or Cystamine) at the desired concentration to the cell culture medium and incubate for a specific period before irradiation.[1]
-
Irradiation: Expose the cells to graded doses of ionizing radiation.[1]
-
Post-Irradiation Culture: Remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium.[1]
-
Colony Formation: Incubate the cells for 7-14 days, allowing colonies to form.[1]
-
Staining: Fix the colonies with a solution of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.[1]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[1]
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each dose. The Dose Reduction Factor (DRF) is calculated as the ratio of the radiation dose required to produce a given level of cell killing in the presence of the radioproteector to the dose required for the same level of killing in its absence.[1]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the experimental tissue or cell culture.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (typically containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA-containing nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer to unwind the DNA. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment.
In Vivo Micronucleus Assay
The in vivo micronucleus assay is a standard method for assessing chromosomal damage in the form of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[1]
Protocol:
-
Animal Dosing: Administer the test compound (with or without the radioprotector) to the animals (typically mice or rats) via the appropriate route.
-
Irradiation: Expose the animals to a specific dose of radiation.
-
Sample Collection: At appropriate time points after treatment, collect bone marrow or peripheral blood.
-
Slide Preparation: Prepare smears of the bone marrow cells or peripheral blood on microscope slides.
-
Staining: Stain the slides with a dye that differentiates between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei (e.g., Giemsa).
-
Scoring: Under a microscope, score the frequency of micronucleated PCEs (MNPCEs) in a large population of PCEs (e.g., 2000 per animal). The ratio of PCEs to NCEs can also be determined as an indicator of cytotoxicity.
Concluding Remarks
Both Cysteamine and its prodrug Cystamine are effective radioprotectors. The choice between them for research or therapeutic development may depend on specific experimental conditions, such as the oxygenation status of the target tissue. Cystamine's consistent performance in both oxygen-rich and oxygen-poor environments makes it a robust candidate, while Cysteamine's high efficacy in aerated conditions suggests its potential for protecting healthy tissues during radiotherapy.[1][5] Further research into the downstream signaling effects of these compounds on DNA repair pathways will provide a more complete understanding of their radioprotective mechanisms and may open new avenues for their clinical application.
References
An In Vitro Comparative Analysis of Cysteamine and Other Depigmenting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of cysteamine's depigmenting performance against other well-established agents. The following sections present quantitative data from key experimental assays, detailed methodologies for reproducing these experiments, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Performance Comparison
The efficacy of cysteamine as a depigmenting agent has been evaluated in vitro through various assays, primarily focusing on its ability to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis, and to reduce melanin content in cell cultures. The following tables summarize the available quantitative data from comparative studies.
| Agent | Concentration | Tyrosinase Inhibition (%) | Cell Line | Citation |
| Cysteamine | 0.5 mM | Not specified | MNT-1 | [1] |
| L-Cysteinamide | 0.2 mM | ~60% | Human tyrosinase lysate | [1] |
| Kojic Acid | 0.2 mM | ~40% | Human tyrosinase lysate | [1] |
| β-Arbutin | 0.2 mM | ~20% | Human tyrosinase lysate | [1] |
| Hydroquinone | Not specified | IC50 = 10.15 mM | Mushroom tyrosinase | [2] |
Table 1: In Vitro Tyrosinase Inhibition. This table compares the percentage of tyrosinase inhibition by cysteamine and other agents. Higher percentages indicate greater inhibitory activity.
| Agent | Concentration | Melanin Content Reduction (%) | Cell Line | Citation |
| Cysteamine | 0.5 mM | Slight reduction | MNT-1 | [1] |
| L-Cysteinamide | 0.2 mM | Significant reduction | MNT-1 | [1] |
| Kojic Acid | Not specified | Less effective than L-Cysteinamide | MNT-1 | [1] |
| β-Arbutin | Not specified | As effective as L-Cysteinamide | MNT-1 | [1] |
| Hydroquinone | Not specified | No direct in vitro comparative data found | Not applicable |
| Agent | Concentration | Cell Viability | Cell Line | Citation |
| Cysteamine | 0.5 mM | No cytotoxicity | MNT-1 | [1] |
| Cysteamine | 1.0 mM | Decreased cell viability | MNT-1 | [1] |
| L-Cysteinamide | Up to 1.0 mM | No cytotoxicity | MNT-1 | [1] |
| β-Arbutin | Not specified | Decreased cell viability | MNT-1 | [1] |
Table 3: Cytotoxicity Profile. This table outlines the effects of the depigmenting agents on cell viability. Maintaining cell health is a critical factor in the development of safe depigmenting therapies.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings. Below are the protocols for the key in vitro assays cited in this guide.
In Vitro Tyrosinase Activity Assay (Dopachrome Method)
This assay measures the inhibitory effect of a compound on the oxidation of L-DOPA to dopachrome by tyrosinase.
Materials:
-
Mushroom tyrosinase or human tyrosinase lysate
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds (Cysteamine, Kojic Acid, etc.)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare solutions of the test compounds at various concentrations in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution
-
Tyrosinase solution
-
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).
-
The rate of dopachrome formation is determined by the change in absorbance over time.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without an inhibitor.
Cell-Based Melanin Content Assay
This assay quantifies the effect of a test compound on melanin production in a cellular context, typically using melanoma cell lines like B16F10 or MNT-1.
Materials:
-
Melanoma cell line (e.g., MNT-1)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., NaOH with DMSO)
-
Spectrophotometer
Procedure:
-
Seed the melanoma cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., 1N NaOH in 10% DMSO) and incubate at an elevated temperature (e.g., 80°C) to solubilize the melanin.
-
Measure the absorbance of the lysate at a wavelength between 400-490 nm using a spectrophotometer.
-
The melanin content can be normalized to the total protein content of the cells to account for differences in cell number.
-
A parallel cell viability assay (e.g., MTT or WST-1 assay) should be performed to ensure that the reduction in melanin is not due to cytotoxicity.
Visualizing Mechanisms and Workflows
Melanogenesis Signaling Pathway and Points of Intervention
The synthesis of melanin is a complex process regulated by multiple signaling pathways. The diagram below illustrates the major steps in melanogenesis and highlights the points at which cysteamine and other depigmenting agents exert their inhibitory effects. Cysteamine has a multi-faceted mechanism of action, including the inhibition of tyrosinase and peroxidase, scavenging of dopaquinone, chelation of copper and iron ions, and increasing intracellular glutathione levels.[3][4] Hydroquinone is a known tyrosinase inhibitor.[1] Kojic acid also inhibits tyrosinase by chelating copper ions in the active site of the enzyme. Arbutin, a glycoside of hydroquinone, acts as a competitive inhibitor of tyrosinase.
Caption: Melanogenesis pathway and inhibitor action.
Experimental Workflow for In Vitro Depigmenting Agent Comparison
The following diagram outlines the typical workflow for the in vitro comparison of depigmenting agents.
References
Cysteamine Hydrochloride: A Comparative Guide to its Anti-Metastatic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-metastatic properties of Cysteamine Hydrochloride, presenting a comparative overview with alternative therapeutic agents. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
This compound, an FDA-approved aminothiol for the treatment of nephropathic cystinosis, has demonstrated significant potential as an anti-metastatic agent.[1][2] Its primary mechanism of action involves the inhibition of matrix metalloproteinases (MMPs), a family of enzymes crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.[3][4] Preclinical studies have shown its efficacy in reducing metastasis in models of pancreatic cancer and glioblastoma.[1][4] This guide compares the anti-metastatic activity of this compound with other MMP inhibitors and standard-of-care therapies for these cancers, highlighting its favorable safety profile and potential as a monotherapy or in combination with existing treatments.[1][3]
Comparison of Anti-Metastatic Activity: this compound vs. Alternatives
The following tables summarize the quantitative data on the anti-metastatic activity of this compound and comparator drugs.
Table 1: In Vitro Anti-Metastatic Activity in Pancreatic Cancer
| Compound | Target(s) | Cell Line(s) | Assay | Key Findings | Reference(s) |
| This compound | MMPs | 10 Pancreatic Cancer Cell Lines | Matrigel Invasion & Cell Migration | Inhibition of invasion and migration at non-toxic concentrations (<25 mM). | [1][5] |
| MMP-2, MMP-7, MMP-9, MMP-14 | Enzyme Activity Assay | IC50 values of 460 µM, 38 µM, 180 µM, and 120 µM, respectively. | [1] | ||
| Batimastat (BB-94) | Broad-spectrum MMP inhibitor | - | Enzyme Activity Assay | IC50 values of 4 nM (MMP-2) and 4 nM (MMP-9). | [3] |
| Marimastat | Broad-spectrum MMP inhibitor | - | - | Targets MMP-1, MMP-2, MMP-7, and MMP-9. | [6] |
| Prinomastat (AG-3340) | MMP-2, MMP-3, MMP-9, MMP-13, MMP-14 | - | - | Selective MMP inhibitor. | [7] |
Table 2: In Vivo Anti-Metastatic Activity in Pancreatic Cancer
| Compound | Animal Model | Key Findings | Reference(s) |
| This compound | Orthotopic mouse model (HS766T and MIA-PaCa2 cells) | 90% reduction in metastatic nodules at 250 mg/kg/day. Prolonged survival. No effect on primary tumor size. | [1][8] |
| Batimastat (BB-94) | Orthotopic mouse model (rat mammary carcinoma) | 80% inhibition of lung colonies. 100% survival at day 120 with sustained treatment. | [2] |
| Prinomastat (AG3340) | Orthotopic SCID mouse model (pancreatic ductal adenocarcinoma) | Significant reduction in primary tumor volume and metastases. | [9] |
Table 3: Anti-Metastatic and Anti-Tumor Activity in Glioblastoma (GBM)
| Compound | Target(s) | In Vitro/In Vivo Model | Key Findings | Reference(s) |
| This compound | MMP-2, MMP-9, MMP-14 | In vitro (GBM cell lines) | Inhibition of invasion and migration at non-cytotoxic micromolar concentrations. | [4] |
| Temozolomide (TMZ) | DNA alkylating agent | In vitro (GBM spheroids) | Impedes invadopodia formation (3D invasion). | [10] |
| Bevacizumab (Avastin) | VEGF-A | Clinical Trials (Recurrent GBM) | Improved progression-free survival (PFS), but no significant improvement in overall survival (OS). | [11][12] |
| Cediranib | Pan-VEGF receptor tyrosine kinase inhibitor | Clinical Trials (Recurrent GBM) | Modest anti-tumor activity, with a radiographic response in some patients. No significant improvement in OS in a Phase III trial. | [13] |
| Cilengitide | αvβ3 and αvβ5 integrins | Clinical Trials (Recurrent GBM) | Modest single-agent activity. Did not demonstrate improved survival in a Phase III trial in newly diagnosed GBM. | [2][3] |
Signaling Pathways and Experimental Workflows
Mechanism of this compound in Inhibiting Metastasis
This compound's primary anti-metastatic effect is attributed to its inhibition of Matrix Metalloproteinases (MMPs). The following diagram illustrates this proposed mechanism.
Caption: this compound inhibits MMPs, preventing ECM degradation and subsequent tumor invasion.
Experimental Workflow for In Vitro Invasion Assay
The Matrigel invasion assay is a standard method to assess the invasive potential of cancer cells. The workflow is depicted below.
Caption: Workflow of the Matrigel invasion assay to quantify cancer cell invasiveness.
Experimental Protocols
Matrigel Invasion Assay
This protocol is adapted from standard methodologies used to assess cancer cell invasion.[7][14][15][16][17]
-
Materials: 24-well plate with 8.0 µm pore size Transwell inserts, Matrigel Basement Membrane Matrix, serum-free cell culture medium, medium with chemoattractant (e.g., 10% FBS), cotton swabs, fixing solution (e.g., methanol), staining solution (e.g., crystal violet).
-
Procedure:
-
Thaw Matrigel at 4°C overnight. Dilute Matrigel with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelling.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with crystal violet for 15 minutes.
-
Gently wash the inserts with water.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.[18][19][20][21][22]
-
Materials: 6-well or 12-well plates, p200 pipette tip, cell culture medium, microscope with a camera.
-
Procedure:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with medium to remove detached cells.
-
Add fresh medium, with or without the test compound (e.g., this compound).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control wells.
-
Measure the width of the scratch at different time points to quantify the rate of cell migration.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9.[1][4][5]
-
Materials: Polyacrylamide gels containing gelatin, non-reducing sample buffer, electrophoresis equipment, renaturing buffer (e.g., Triton X-100), developing buffer, Coomassie Brilliant Blue staining solution, destaining solution.
-
Procedure:
-
Prepare protein samples from cell culture supernatants or tissue lysates.
-
Mix samples with non-reducing sample buffer.
-
Run the samples on a polyacrylamide gel containing gelatin.
-
After electrophoresis, wash the gel with a renaturing buffer to remove SDS and allow enzymes to renature.
-
Incubate the gel in a developing buffer at 37°C overnight to allow for gelatin degradation by the MMPs.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of gelatinase activity will appear as clear bands against a blue background.
-
Orthotopic Mouse Models
These in vivo models are used to study tumor growth and metastasis in a more physiologically relevant environment.[23][24][25][26][27]
-
Pancreatic Cancer Model:
-
Harvest human pancreatic cancer cells (e.g., MIA-PaCa2, HS766T).
-
Surgically implant the cancer cells into the pancreas of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor tumor growth and the development of metastases over time using imaging techniques or at necropsy.
-
Treat mice with this compound or a control vehicle and assess the impact on primary tumor growth, number and size of metastatic lesions, and overall survival.
-
-
Glioblastoma Model:
-
Harvest human glioblastoma cells.
-
Intracranially inject the cancer cells into the brain of immunodeficient mice.
-
Monitor tumor growth and animal health.
-
Administer treatment and evaluate its effect on tumor progression and survival.
-
Conclusion
This compound presents a compelling profile as an anti-metastatic agent. Its ability to inhibit key MMPs at non-toxic concentrations, coupled with its established safety profile in humans, makes it a promising candidate for further clinical investigation, particularly for aggressive cancers like pancreatic cancer and glioblastoma. In comparison to other MMP inhibitors that have failed in clinical trials due to lack of efficacy or significant side effects, this compound's known tolerability is a significant advantage.[24][28][29] While standard-of-care chemotherapies and targeted agents for glioblastoma have shown some benefits, they are often associated with significant toxicity and eventual resistance.[30][31] The unique mechanism of action and favorable safety of this compound suggest its potential utility as an adjunct to current therapies to specifically target the metastatic cascade, a critical driver of mortality in these diseases. Further clinical trials are warranted to validate its anti-metastatic efficacy in cancer patients.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Temozolomide resistance mechanisms: unveiling the role of translesion DNA polymerase kappa in glioblastoma spheroids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bevacizumab combined with chemotherapy for glioblastoma: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Phase III Randomized Trial Comparing the Efficacy of Cediranib As Monotherapy, and in Combination With Lomustine, Versus Lomustine Alone in Patients With Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. snapcyte.com [snapcyte.com]
- 16. corning.com [corning.com]
- 17. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 18. clyte.tech [clyte.tech]
- 19. Scratch Wound Healing Assay [bio-protocol.org]
- 20. Scratch Wound Healing Assay [en.bio-protocol.org]
- 21. Wound healing assay | Abcam [abcam.com]
- 22. med.virginia.edu [med.virginia.edu]
- 23. Heterotopic and Orthotopic Mouse Models of Human GBM [bio-protocol.org]
- 24. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy [jove.com]
- 26. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scholars.northwestern.edu [scholars.northwestern.edu]
- 29. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ivybraintumorcenter.org [ivybraintumorcenter.org]
- 31. emedicine.medscape.com [emedicine.medscape.com]
A Head-to-Head Comparison: Cysteamine Hydrochloride vs. Kojic Acid for Hyperpigmentation
For researchers, scientists, and drug development professionals navigating the landscape of depigmenting agents, a clear understanding of the comparative effectiveness of available compounds is paramount. This guide provides an objective comparison of two prominent agents in the treatment of hyperpigmentation: Cysteamine Hydrochloride and Kojic Acid. By examining quantitative data from clinical studies, detailing experimental protocols, and illustrating their mechanisms of action, this document aims to support informed decisions in dermatological research and product development.
Quantitative Comparison of Efficacy
Clinical trials directly comparing this compound and Kojic Acid provide valuable insights into their relative performance in treating melasma, a common hyperpigmentation disorder. The data consistently demonstrates that while both agents are effective, this compound often shows a numerical, albeit not always statistically significant, superiority in reducing hyperpigmentation.
| Efficacy Metric | 5% this compound Cream | 2% Kojic Acid Cream | 3% Kojic Acid Cream | Study Duration | Key Findings |
| Mean % Reduction in mMASI Score | 12.25%[1][2][3] | 10%[1][2][3] | 16 weeks | Cysteamine showed a numerically greater reduction, but the difference was not statistically significant.[1][2][3] | |
| Mean % Reduction in Melanin Content (Mexameter) | 5.13%[1][2][3] | 4.81%[1][2][3] | 16 weeks | Cysteamine demonstrated a numerically superior reduction in melanin content.[1][2][3] | |
| Mean Reduction in mMASI Score (at 3 months) | 24%[4] | 21%[4] | 6 months | Cysteamine showed a statistically significant greater reduction (P = 0.015).[4] | |
| Mean Reduction in mMASI Score (at 6 months) | 38%[4] | 33%[4] | 6 months | Cysteamine maintained a statistically significant greater reduction (P = 0.017).[4] | |
| Patient Satisfaction | High (44.6% satisfaction reported in one study)[5] | Generally good, but numerically lower than cysteamine in comparative studies. | Varied | Both treatments were well-tolerated.[1][2] | |
| Adverse Effects | Minimal, transient mild stinging or burning, and redness.[5][6] | Minimal, with some potential for contact dermatitis and erythema.[7] | Erythema and burning were reported, but the frequency did not differ statistically from cysteamine.[4] | Varied | Both are considered to have a good safety profile, especially compared to agents like hydroquinone.[1][2][8] |
Mechanisms of Action: A Divergent Approach to Pigment Inhibition
While both this compound and Kojic Acid ultimately inhibit melanin synthesis, their pathways of action differ, offering distinct advantages.
This compound employs a multi-faceted approach to depigmentation.[1][6][9][10][11] It is understood to:
-
Inhibit the key enzymes in melanogenesis, tyrosinase and peroxidase.[1][6][9][10]
-
Chelate copper and iron ions, which are essential cofactors for tyrosinase activity.[1][6][9]
-
Increase intracellular levels of glutathione, a potent antioxidant that shifts melanin production from the darker eumelanin to the lighter pheomelanin.[1][9][12]
Kojic Acid , a fungal metabolite, primarily exerts its effect through:
-
Inhibition of tyrosinase by chelating the copper ions in the enzyme's active site.[7][13][14] This action blocks the conversion of L-tyrosine to L-DOPA, a critical step in melanin synthesis.[14]
-
Acting as an antioxidant, which can help to mitigate oxidative stress that contributes to hyperpigmentation.[13]
-
Some research also suggests it may suppress the tautomerization of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Effectiveness and Safety of 5% Cysteamine and 2% Kojic Acid Creams in the Treatment of Melasma in Indian Adult Females - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Effectiveness and Safety of 5% Cysteamine and 2% Kojic Acid Creams in the Treatment of Melasma in Indian Adult Females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmedph.org [ijmedph.org]
- 5. Efficacy and Safety of Cysteamine in Melasma in Patients of Skin of Colour: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. nbinno.com [nbinno.com]
- 9. Topical Stabilized Cysteamine as a New Treatment for Hyperpigmentation Disorders: Melasma, Post-Inflammatory Hyperpigmentation, and Lentigines - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. kirschderm.com [kirschderm.com]
- 11. researchgate.net [researchgate.net]
- 12. Study finds cysteamine safe and effective in treating melasma - The Dermatology Digest [thedermdigest.com]
- 13. mdpi.com [mdpi.com]
- 14. chearbeauty.com [chearbeauty.com]
Safety Operating Guide
Proper Disposal of Cysteamine Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Cysteamine Hydrochloride, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its potential hazards. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[3][4] Ensure handling occurs in a well-ventilated area or under a fume hood.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[5] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[2][6][7]
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials and the first rinse of any emptied containers, in a designated hazardous waste container.[8][9]
-
Use only containers that are in good condition, chemically compatible with the waste, and have a secure, leak-proof screw cap.[10][11] Plastic containers are generally preferred.[8]
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[11]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Indicate the specific hazards associated with the chemical (e.g., "Acute Toxicity," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][11]
-
Ensure the SAA is away from incompatible materials, particularly strong oxidizing agents.[1][3]
-
Keep the waste container securely closed at all times, except when adding waste.[8][11]
-
-
Final Disposal:
Accidental Spill Cleanup
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use tools like a scoop or brush to carefully place the spilled solid into a designated waste disposal container.[3][13]
-
After removing the solid, decontaminate the surface by spreading water and collect the contaminated water for disposal as hazardous waste.[3][13]
-
-
Large Spills (Solid):
Caution: Never use dry, powdered hypochlorite or other strong oxidizers for cleaning up mercaptan spills, as this may result in autoignition.[14]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, relevant for safety assessments and handling procedures.
| Data Point | Value and Species | Citation |
| Acute Oral Toxicity (LD50) | 1352 mg/kg (Mouse) | [3] |
| Flash Point | > 93.3°C (200°F) - Closed Cup | [3] |
| Storage Temperature | 2-8°C (36-46°F) | [6] |
| Maximum SAA Storage | 55 gallons (Hazardous Waste) | [8] |
| SAA Storage Time Limit | Up to 12 months (if partially filled) | [11] |
| Post-Full SAA Removal | Within 3 calendar days of container becoming full | [8][11] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. biospectra.us [biospectra.us]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 14. szabo-scandic.com [szabo-scandic.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cysteamine Hydrochloride
For Immediate Reference: Essential Safety and Operational Protocols
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cysteamine Hydrochloride. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment. This document outlines detailed personal protective equipment (PPE) requirements, handling protocols, emergency procedures, and disposal plans to foster a culture of safety and precision in your work.
Hazard Identification and Exposure Limits
This compound is a chemical that requires careful handling due to its potential health effects. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] Some findings suggest it may lead to severe skin burns, eye damage, and allergic skin reactions.[4][5][6]
Health Hazard Ratings:
| System | Health Hazard | Flammability | Physical/Reactivity Hazard |
| HMIS Classification | 1 | 0 | 0 |
| NFPA Rating | 1 | 0 | 0 |
Data sourced from Safety Data Sheets.[1][2]
Toxicological Data:
| Test | Result | Species |
| Oral LD50 | 1352 mg/kg | Mouse |
This data indicates the lethal dose for 50% of the test subjects.[1][2][7]
Personal Protective Equipment (PPE) Plan
A comprehensive PPE plan is critical when handling this compound to minimize exposure and ensure personal safety. The following table outlines the recommended PPE based on the task being performed.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling & Weighing | Safety glasses with side-shields conforming to EN166 or NIOSH standards.[1][8] | Nitrile rubber gloves (0.11mm), lab coat.[7] | For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator.[1][8] |
| Preparing Solutions | Tightly fitting safety goggles or a face shield (minimum 8-inch).[4][9] | Impervious gloves (inspect before use), chemical-resistant apron or lab coat.[4][8] | Work in a well-ventilated area or fume hood. If ventilation is insufficient, use an approved respirator.[2][10] |
| Large Spills | Tightly fitting safety goggles and a face shield.[9] | Full protective suit, boots, and impervious gloves.[2][10] | A self-contained breathing apparatus (SCBA) should be used.[2][10] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of this compound.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[8]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[8] Do not breathe in the dust.[10]
-
Grounding: Ground all equipment containing the material to prevent static discharge.[2][10]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday.[1][7][8] Contaminated clothing should be washed before reuse.[4]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][8]
-
Temperature: Recommended storage temperature is between 2°C and 8°C (36°F and 46°F).[1][7] Some sources may recommend 15°C to 25°C.[5][6] Always refer to the supplier's specific instructions.
-
Hygroscopic Nature: This substance is hygroscopic; protect it from moisture.[2][5][6][10] Storing with a desiccant is advisable.[2][10]
-
Incompatibilities: Keep away from incompatible materials such as oxidizing agents.[2][10]
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate potential harm.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][7][11]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[7][11] Seek medical attention if irritation develops or persists.[11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][7] Remove contact lenses if it is safe to do so.[4] Get medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[4][9][10] If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person.[1][7] Seek immediate medical attention.[2][10]
Spill Response Protocol:
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as outlined for "Large Spills" before attempting to clean up.[2][10]
-
Containment: Prevent the spill from entering drains or waterways.[1][8]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with water and dispose of the cleaning materials in accordance with regulations.[10]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
-
Regulations: All disposal practices must be in accordance with federal, state, and local regulations.[3][7] Do not allow the product to enter drains.[1][8]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. biospectra.us [biospectra.us]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. szabo-scandic.com [szabo-scandic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
